[(1-methyl-1H-indol-3-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-12-6-10(15-7-11(13)14)8-4-2-3-5-9(8)12/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGVQNKZXBQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344296 | |
| Record name | [(1-methyl-1H-indol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187030-12-2 | |
| Record name | [(1-methyl-1H-indol-3-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of [(1-Methyl-1H-indol-3-yl)thio]acetic acid
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of [(1-methyl-1H-indol-3-yl)thio]acetic acid, a molecule of significant interest within contemporary drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details a robust synthetic protocol, explains the mechanistic rationale behind the procedural steps, and outlines a comprehensive analytical workflow for the structural elucidation and purity assessment of the title compound. It is intended to serve as a practical resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction and Scientific Context
The indole nucleus is a cornerstone of numerous biologically active compounds, both natural and synthetic.[1] Its structural versatility allows for modifications that can significantly modulate the pharmacological profile of the resulting derivatives.[2] The introduction of a thioacetic acid moiety at the C3 position of the 1-methylindole core, yielding this compound, presents a molecule with potential for diverse therapeutic applications. This is due in part to the known bioactivities of related indole-3-acetic acid (IAA) derivatives, which include roles as plant hormones and have been investigated for their effects in humans.[3][4]
The strategic N-methylation of the indole ring can enhance metabolic stability and modulate binding affinities to biological targets. The thioether linkage provides a flexible spacer and potential point of interaction, while the carboxylic acid group can participate in hydrogen bonding and salt formation, crucial for drug-receptor interactions and pharmacokinetic properties. This guide provides a detailed methodology for the reliable synthesis and rigorous characterization of this promising compound.
Molecular Structure and Properties
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | [(1-methyl-1H-indol-3-yl)sulfanyl]acetic acid | [5] |
| CAS Number | 187030-12-2 | [5][6] |
| Molecular Formula | C11H11NO2S | [5] |
| Molecular Weight | 221.28 g/mol | [7] |
Synthesis Methodology
The synthesis of this compound is a multi-step process that begins with commercially available 1-methylindole. The chosen synthetic route is designed for efficiency and scalability, prioritizing the use of readily available reagents and straightforward purification techniques.
Experimental Workflow Diagram
Sources
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
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- 6. This compound | 187030-12-2 [m.chemicalbook.com]
- 7. [(1H-indol-3-ylmethyl)thio]acetic acid [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of [(1-methyl-1H-indol-3-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(1-methyl-1H-indol-3-yl)thio]acetic acid is a heterocyclic compound featuring an indole nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a vital resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development. This document synthesizes available data, outlines robust experimental protocols for property determination, and offers insights into the analytical methodologies crucial for its characterization.
Chemical Identity and Structure
This compound is characterized by a 1-methylindole ring system substituted at the 3-position with a thioacetic acid group. The presence of the indole ring, the thioether linkage, and the carboxylic acid moiety bestows upon the molecule a unique combination of aromaticity, acidity, and potential for diverse chemical interactions.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-((1-Methyl-1H-indol-3-yl)thio)acetic acid | N/A |
| CAS Number | 187030-12-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂S | [1][2] |
| Molecular Weight | 221.28 g/mol | N/A |
| Synonyms | [(1-methyl-1H-indol-3-yl)sulfanyl]acetic acid, Acetic acid, [(1-methyl-1H-indol-3-yl)thio]-, 2-(1-methylindol-3-ylthio)acetic acid | [1][2] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis
The synthesis of this compound can be approached through several synthetic routes, leveraging established indole chemistry. A plausible and efficient method involves the direct S-alkylation of a thiol precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Protocol:
Step 1: Synthesis of 1-Methyl-1H-indole-3-thiol (Intermediate 1)
-
Rationale: The introduction of a thiol group at the C3 position of the indole ring is a key transformation. This can be achieved through various methods, including reaction with a thiolation agent.
-
Procedure:
-
Dissolve 1-methyl-1H-indole in a suitable aprotic solvent (e.g., dry THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the indole at the C2 position, followed by quenching with elemental sulfur to introduce the thiol group at C3.
-
Acidic workup is then required to protonate the thiolate and yield the desired thiol.
-
Step 2: S-Alkylation to Yield this compound (Final Product)
-
Rationale: This step involves the nucleophilic attack of the thiol on an appropriate haloacetic acid derivative. The use of a base is crucial to deprotonate the thiol, forming a more nucleophilic thiolate anion.
-
Procedure:
-
Dissolve the crude 1-methyl-1H-indole-3-thiol in a polar aprotic solvent like DMF or acetone.
-
Add a suitable base, such as sodium hydride or potassium carbonate, to generate the thiolate.
-
To this mixture, add a solution of sodium 2-bromoacetate (Intermediate 2) in the same solvent.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
After the reaction is complete, the mixture is acidified to protonate the carboxylic acid.
-
The final product can be purified by recrystallization or column chromatography.
-
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not extensively reported in the public domain. Therefore, this section provides predicted values and experimental data for closely related analogs to offer a reliable estimate.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Basis for Estimation/Reference |
| Melting Point (°C) | Not available | Data for the closely related methyl indole-3-acetate is 125 °C.[5] |
| Boiling Point (°C) | Not available | High molecular weight and polarity suggest decomposition before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The indole moiety contributes to hydrophobicity, while the carboxylic acid group enhances polarity and allows for solubility in basic aqueous solutions. The parent compound, indole, has a low water solubility of 3-4 g/L.[6] |
| pKa | ~3.5 - 4.5 (Carboxylic acid) | The pKa of the carboxylic acid is expected to be in a similar range to that of thioacetic acid (pKa ~3.4) and indole-3-acetic acid (pKa ~4.75).[3] |
| logP | ~2.5 - 3.5 | The 1-methyl group and the thioether linkage increase lipophilicity compared to indole-3-acetic acid. |
Experimental Determination of Solubility (Shake-Flask Method):
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[7][8]
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature water bath or shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Spectroscopic and Analytical Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a publicly available, high-resolution spectrum for the title compound is not available, the expected chemical shifts can be predicted based on the analysis of its constituent parts: 1-methylindole and the thioacetic acid moiety.
Predicted ¹H NMR Spectral Data:
-
Indole Ring Protons: The protons on the indole ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The C2-H proton will likely be a singlet. The protons on the benzene portion of the indole ring will exhibit characteristic coupling patterns (doublets and triplets).
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the indole nitrogen is expected around δ 3.6-3.8 ppm.[9]
-
S-Methylene Protons: A singlet for the two protons of the methylene group adjacent to the sulfur atom is anticipated in the region of δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data:
-
Indole Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around δ 170-175 ppm.
-
Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).
-
N-Methyl Carbon: The carbon of the N-methyl group is expected around δ 30-35 ppm.[10]
-
S-Methylene Carbon: The methylene carbon attached to the sulfur is anticipated in the region of δ 30-40 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals, confirming the chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of the molecule.
Expected Mass Spectral Data:
-
Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 222.05 in positive ion mode and a deprotonated molecule [M-H]⁻ at m/z 220.04 in negative ion mode.
-
Fragmentation Pattern: Common fragmentation pathways for indole derivatives include cleavage of the side chain. For this compound, fragmentation may involve the loss of the carboxylic acid group (CO₂H) or cleavage of the C-S bond.
Analytical Workflow for LC-MS Analysis:
Caption: A typical workflow for LC-MS analysis of this compound.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Analyze the data to confirm the molecular weight and study the fragmentation pattern to further confirm the structure.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation.
-
Thermal Stability: Indole derivatives are generally stable at room temperature but can be susceptible to degradation at elevated temperatures. The presence of the thioacetic acid side chain may influence its thermal stability. It is advisable to store the compound in a cool, dark, and dry place.
-
Chemical Stability: The thioether linkage can be susceptible to oxidation, potentially forming a sulfoxide or sulfone.[6][11] Therefore, exposure to strong oxidizing agents should be avoided. The indole ring itself can be sensitive to strong acids.[12] The carboxylic acid moiety will react with bases to form salts.
-
Photostability: Many indole derivatives are known to be light-sensitive.[3] It is recommended to protect the compound from light during storage and handling to prevent photodegradation.
Protocol for a Preliminary Stability Assessment:
-
Prepare solutions of the compound in relevant solvents (e.g., water, buffer at different pH values, organic solvents).
-
Store aliquots of these solutions under various conditions (e.g., different temperatures, light exposure, and in the presence of an oxidizing agent like hydrogen peroxide).
-
At specified time points, analyze the samples by a stability-indicating method, such as HPLC, to quantify the parent compound and detect any degradation products.
Potential Applications and Biological Relevance
The indole nucleus is a key structural motif in a vast array of pharmacologically active compounds.[13] Modifications at the 3-position of the indole ring have been extensively explored to develop new therapeutic agents. The introduction of a thioacetic acid group at this position presents opportunities for novel biological activities.
-
Drug Discovery: The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, while the lipophilic indole core can engage in hydrophobic interactions. The thioether linkage can also contribute to binding and may influence the metabolic profile of the molecule.
-
Signaling Pathways: Indole derivatives are known to interact with a wide range of biological targets, including receptors, enzymes, and ion channels. For instance, many indole-based compounds are known to modulate serotonin receptors. Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the provided information, based on predictions and data from analogous compounds, offers a robust starting point for researchers. The detailed experimental protocols and analytical workflows described herein will empower scientists to accurately determine the key physicochemical parameters, ensuring the reliable use of this compound in further research and development endeavors.
References
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Methyl indole-3-acetate | C11H11NO2 | CID 74706. PubChem. [Link]
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Indole-3-Acetic Acid | C10H9NO2 | CID 802. PubChem. [Link]
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Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. [Link]
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Thiols And Thioethers. Master Organic Chemistry. [Link]
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Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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Methyl 1H-indole-3-carboxylate. Magritek. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
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Synthesis and characterization of thermolatent bases with varying activation temperatures. PMC - NIH. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link]
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3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]
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Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Amazon S3. [Link]
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1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. ResearchGate. [Link]
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(PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. [Link]
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(PDF) 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]
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3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
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3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. [Link]
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ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. PubChem - NIH. [Link]
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3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]
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Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. PubMed. [Link]
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Thioacetic acid | C2H4OS | CID 10484. PubChem. [Link]
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Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. PMC - NIH. [Link]
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(PDF) 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. ResearchGate. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of [(1-methyl-1H-indol-3-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(1-methyl-1H-indol-3-yl)thio]acetic acid is a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of chemical shifts, coupling constants, and the influence of substituents on the indole ring. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of indole derivatives.
Molecular Structure and Numbering
The systematic analysis of the NMR spectra requires a clear understanding of the atomic numbering of the molecule. The structure and numbering convention for this compound are presented below:
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize the compound and minimize proton exchange of the acidic proton. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broad or exchange with trace amounts of water.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, forming a clear, homogeneous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, a small plug of glass wool can be placed in the pipette.
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a reference (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H and ¹³C NMR Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard 30-degree pulse (zg30) is commonly used for quantitative measurements.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the indole ring protons, the N-methyl group, the S-methylene group, and the carboxylic acid proton. The presence of the electron-donating N-methyl group and the electron-withdrawing thioacetic acid group at the 3-position significantly influences the chemical shifts of the indole protons.
Caption: Predicted ¹H NMR signal regions for this compound.
Predicted ¹H NMR Data
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| COOH | broad singlet | 12.0 - 13.0 | - |
| H-4 | doublet | ~7.6 | ~8.0 |
| H-7 | doublet | ~7.5 | ~8.0 |
| H-2 | singlet | ~7.3 | - |
| H-5 | triplet | ~7.2 | ~7.5 |
| H-6 | triplet | ~7.1 | ~7.5 |
| N-CH₃ | singlet | ~3.8 | - |
| S-CH₂ | singlet | ~3.6 | - |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): In a solvent like DMSO-d₆, the carboxylic acid proton is expected to appear as a broad singlet in the downfield region, typically between 12.0 and 13.0 ppm.[2] The broadness is due to hydrogen bonding and chemical exchange. In CDCl₃, this signal may be even broader or not observed at all.
-
Indole Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene portion of the indole ring typically resonate between 7.0 and 7.7 ppm. H-4 and H-7 are expected to be doublets due to coupling with their respective ortho neighbors (H-5 and H-6). H-5 and H-6 will likely appear as overlapping multiplets, resembling triplets, due to coupling with their adjacent protons. The ortho coupling constants are typically in the range of 6-8 Hz.[3]
-
Indole H-2 Proton: The proton at the C-2 position is a singlet as it has no adjacent protons to couple with. The N-methylation and the C-3 substitution will influence its chemical shift, which is predicted to be around 7.3 ppm.[4]
-
N-Methyl Protons (N-CH₃): The three protons of the N-methyl group will appear as a sharp singlet, typically around 3.8 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom.[4]
-
S-Methylene Protons (S-CH₂): The two protons of the methylene group attached to the sulfur atom are expected to be a singlet around 3.6 ppm. The proximity to the sulfur atom and the indole ring influences this chemical shift.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
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An In-Depth Technical Guide to the Mass Spectrometric Analysis of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3][4] The functionalization of the indole ring allows for the fine-tuning of pharmacological properties, leading to the development of novel drugs with distinct mechanisms of action.[1][5] [(1-methyl-1H-indol-3-yl)thio]acetic acid is a synthetic indole derivative of interest in drug discovery, potentially exhibiting a range of biological activities.[1][2][3] Accurate and comprehensive analytical methodologies are crucial for its characterization, metabolite identification, and pharmacokinetic studies. This guide provides a detailed technical overview of the mass spectrometric analysis of this compound, offering insights into experimental design, data interpretation, and potential fragmentation pathways.
Section 1: Foundational Principles of Mass Spectrometry for Indole Derivatives
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For drug development professionals, it is an indispensable tool for molecular weight determination, structural elucidation, and quantification. When analyzing indole derivatives like this compound, Electrospray Ionization (ESI) is a commonly employed technique due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[6][7]
The choice of ionization polarity is critical. Given the presence of a carboxylic acid group, this compound is readily ionizable in negative ion mode ([M-H]⁻).[7] However, the nitrogen atom in the indole ring can also be protonated, making positive ion mode ([M+H]⁺) a viable option.[7][8] Tandem mass spectrometry (MS/MS) is then utilized to induce fragmentation of the precursor ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.
Predicted Mass and Isotopologue Distribution
The chemical formula for this compound is C₁₁H₁₁NO₂S. The predicted monoisotopic mass is 237.0510 g/mol . A high-resolution mass spectrometer is essential to distinguish the target analyte from other molecules with the same nominal mass.
| Property | Value |
| Chemical Formula | C₁₁H₁₁NO₂S |
| Monoisotopic Mass | 237.0510 u |
| Molecular Weight | 237.28 g/mol |
Section 2: Experimental Workflow for LC-MS/MS Analysis
A robust and reproducible analytical workflow is paramount for obtaining high-quality mass spectrometry data. The following section outlines a comprehensive protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS/MS system.
Protocol:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standards for calibration and quality control.
-
Matrix Extraction (for biological samples):
-
For plasma or serum samples, employ protein precipitation with three volumes of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase starting condition.
-
Liquid Chromatography Parameters
Chromatographic separation is crucial to resolve the analyte from potential isomers and matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidifies the mobile phase to promote protonation in positive ion mode and improve peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and method development. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
Mass Spectrometry Parameters
The following parameters are a starting point for method development on a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Screen both polarities to determine the most sensitive mode. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical voltages for stable spray. |
| Source Temp. | 150°C | Prevents solvent freezing and aids desolvation. |
| Desolvation Temp. | 400°C | Facilitates the evaporation of solvent droplets. |
| Gas Flow | Instrument dependent | Optimize for best signal-to-noise ratio. |
| Scan Type | Full Scan (for initial investigation), Product Ion Scan (for fragmentation) | Full scan identifies the precursor ion; product ion scan reveals fragments. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the collision energy helps to observe a wider range of fragment ions. |
Section 3: Predicted Fragmentation Pathway
Understanding the fragmentation of this compound is key to its structural confirmation and the development of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.
Positive Ion Mode ([M+H]⁺)
In positive ion mode, the protonated molecule at m/z 238.0588 is expected. Collision-induced dissociation (CID) is likely to induce fragmentation at several key bonds.
Predicted Major Fragment Ions:
-
Loss of acetic acid (-CH₂COOH): A likely fragmentation pathway involves the cleavage of the thioether bond, leading to the loss of the acetic acid moiety and formation of a stable 1-methyl-1H-indol-3-ylthiol cation at m/z 177 .
-
Loss of the entire side chain: Cleavage at the C3 position of the indole ring could result in the loss of the entire SCH₂COOH group, yielding the 1-methyl-1H-indole fragment at m/z 131 .
-
Characteristic Indole Fragments: Further fragmentation of the indole core can lead to characteristic ions at m/z 130, 144, and 168 , which are commonly observed for indole derivatives.[8]
Caption: Predicted fragmentation of this compound in positive ESI mode.
Negative Ion Mode ([M-H]⁻)
In negative ion mode, the deprotonated molecule at m/z 236.0432 is the precursor ion.
Predicted Major Fragment Ions:
-
Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway in negative ion mode, leading to a fragment at m/z 192 .
-
Cleavage of the C-S bond: Cleavage of the bond between the indole ring and the sulfur atom could result in a fragment corresponding to the deprotonated 1-methyl-1H-indole at m/z 130 .
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Infrared spectroscopy of [(1-methyl-1H-indol-3-yl)thio]acetic acid
An In-Depth Technical Guide to the Infrared Spectroscopy of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Abstract
This technical guide provides a comprehensive exploration of the principles and application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of this compound (CAS No. 187030-12-2).[1] As a molecule integrating a carboxylic acid, a substituted indole ring, and a thioether linkage, its infrared spectrum presents a rich tapestry of vibrational modes. This document is intended for researchers, analytical chemists, and drug development professionals, offering a blend of fundamental theory, practical experimental protocol, and in-depth spectral analysis. We will dissect the expected infrared absorption bands, explain the causality behind their appearance and characteristics, and provide a self-validating framework for confirming the molecular structure.
Introduction: The Role of Vibrational Spectroscopy in Modern Drug Discovery
This compound is a multifaceted organic molecule whose structural backbone is of interest in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in numerous pharmaceuticals, while the thioacetic acid moiety provides a versatile handle for further chemical modification.[2][3][4] In the rigorous pipeline of drug development and chemical synthesis, unambiguous structural verification is paramount.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[5] It probes the vibrational modes of a molecule, providing a unique "fingerprint" derived from its constituent functional groups. For a molecule like this compound, FT-IR allows for the simultaneous confirmation of the essential carboxylic acid, the N-methylated indole system, and the thioether bridge, making it an indispensable tool for identity, purity, and stability assessment.
Foundational Principles of FT-IR Spectroscopy
Infrared spectroscopy is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, such as stretching (changes in bond length) and bending (changes in bond angle).[6]
The resulting IR spectrum is a plot of absorbed energy (typically as percent transmittance) versus the frequency of the radiation (expressed as wavenumber in cm⁻¹). The spectrum is divided into two main regions:
-
Functional Group Region (4000-1400 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, C-H).
-
Fingerprint Region (1400-400 cm⁻¹): This region contains complex absorptions arising from the coupled vibrations of the entire molecule, providing a unique pattern for each compound.
For this compound, we anticipate distinct and identifiable peaks in the functional group region that validate its structure with a high degree of confidence.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of a spectral interpretation is founded upon a robust experimental protocol. The following procedure outlines a standard method for obtaining a high-quality FT-IR spectrum of a solid sample, designed to minimize interference and maximize signal-to-noise.
Step-by-Step Methodology: KBr Pellet Preparation
-
Sample and Matrix Preparation: Gently grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).
-
Expert Insight: KBr is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly prepared. The fine grinding is crucial to reduce scattering effects (the Christiansen effect) and ensure a homogenous mixture.
-
-
Homogenization: Continue grinding the mixture for several minutes until it appears uniform and has a talc-like consistency.
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure under a vacuum (typically 8-10 tons) for several minutes.
-
Trustworthiness Check: The vacuum step is critical for removing trapped air and moisture, which can cause scattering and introduce interfering O-H absorption bands. A successful pellet will be thin and transparent.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Before scanning the sample, run a background scan with an empty sample compartment. This scan measures the spectral contributions of atmospheric water and carbon dioxide, which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. For high-quality data, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
-
Expert Insight: Co-adding multiple scans is a powerful method to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for most organic molecules.
-
Workflow Diagram
Caption: Figure 1: Experimental and Analytical Workflow.
In-Depth Spectral Analysis and Interpretation
The infrared spectrum of this compound can be logically dissected by examining the characteristic absorptions of its primary structural components.
The Carboxylic Acid Signature: A Self-Validating Pair
The carboxylic acid group provides the most dominant and easily identifiable features in the spectrum.
-
O-H Stretching: The most telling feature is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[5][7][8] This breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond energies, causing the individual absorptions to merge into a wide continuum.[5] This band is often "messy," with sharp C-H stretching peaks superimposed on it.[7]
-
C=O (Carbonyl) Stretching: A strong, sharp, and intense absorption will appear between 1760 cm⁻¹ and 1690 cm⁻¹ .[7] For a hydrogen-bonded dimer, which is the common state for carboxylic acids in the solid phase, this peak is typically centered around 1710 cm⁻¹ .[8] The presence of both the very broad O-H stretch and the strong carbonyl stretch is a definitive, self-validating confirmation of the carboxylic acid functional group.
-
C-O Stretching and O-H Bending: Further evidence can be found in the fingerprint region. A C-O stretching vibration is expected between 1320-1210 cm⁻¹ , and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ ranges.[7]
The 1-Methyl-1H-Indole Core
The substituted aromatic indole ring contributes several characteristic peaks.
-
Aromatic C-H Stretching: Look for one or more medium-intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6] These are distinct from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.
-
Aromatic C=C Ring Stretching: The indole ring will produce multiple sharp, medium-to-weak intensity bands in the 1600-1450 cm⁻¹ region.[6][9] These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic system.
-
C-H Out-of-Plane Bending: Strong absorptions below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic ring. For a 1,3-disubstituted indole, specific patterns can be identified in the 800-700 cm⁻¹ region.
Aliphatic and Thioether Moieties
-
Aliphatic C-H Stretching: The N-CH₃ (methyl) and S-CH₂ (methylene) groups will produce sharp absorption bands in the 3000-2850 cm⁻¹ region.[10] These peaks will appear superimposed on the broad O-H band from the carboxylic acid.
-
C-S (Thioether) Stretching: The carbon-sulfur bond gives rise to a weak absorption in the fingerprint region, typically between 800-600 cm⁻¹ . This peak is often difficult to assign with certainty due to its low intensity and overlap with other vibrations. Its presence is usually inferred by the absence of S-H stretching (~2550 cm⁻¹) and the confirmation of the rest of the molecular structure.
Summary of Expected Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3100 - 3000 | Indole Ring | Aromatic C-H Stretch | Medium |
| 3000 - 2850 | -CH₃, -CH₂- | Aliphatic C-H Stretch | Medium, Sharp |
| 1760 - 1690 | Carboxylic Acid (-COOH) | C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Indole Ring | C=C Ring Stretch | Medium-Weak, Sharp |
| 1440 - 1395 | Carboxylic Acid (-COOH) | O-H Bend | Medium |
| 1320 - 1210 | Carboxylic Acid (-COOH) | C-O Stretch | Strong |
| 800 - 600 | Thioether (C-S-C) | C-S Stretch | Weak |
Conclusion
FT-IR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By systematically analyzing the spectrum, one can identify the key vibrational signatures of the carboxylic acid (a very broad O-H stretch coupled with a strong C=O stretch), the aromatic indole core (C-H and C=C stretches), and the aliphatic components. This guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the infrared spectrum of this molecule, ensuring the integrity and quality of their scientific endeavors.
References
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Bouchard, R., et al. (2021). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Kim, T., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules. Retrieved from [Link]
- Jensen, K. A., et al. (1967). Studies of Thioacids and Their Derivatives. XII. Derivatives of Nitrodithioacetic Acid. Acta Chemica Scandinavica.
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Jusnazarov, G., et al. (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Retrieved from [Link]
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Trinagaraju, K., et al. (n.d.). Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Semantic Scholar. Retrieved from [Link]
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-
Scribd. (n.d.). Characteristic IR Absorption Frequencies of Organic Functional Groups. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Retrieved from [Link]
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-
Royal Society of Chemistry. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]
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Discovery and synthetic history of indole-3-thioacetic acid derivatives
An In-depth Technical Guide to the Discovery and Synthetic History of Indole-3-thioacetic Acid Derivatives
Introduction: From Phytohormone to Pharmacophore
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2] Its most ubiquitous natural manifestation is Indole-3-acetic acid (IAA) , the principal and most extensively studied auxin in plants.[3][4] IAA is a critical signaling molecule that governs fundamental aspects of plant growth and development, including cell division, elongation, and differentiation.[3][5][6] The discovery of IAA's role as a phytohormone, dating back to early 20th-century experiments, laid the groundwork for investigating its synthetic analogues for applications ranging from agriculture to medicine.[3][6]
The journey from IAA to its thio-analogue, Indole-3-thioacetic acid, represents a classic drug design strategy: bioisosteric replacement. Substituting the carboxylic acid's oxygen atom with sulfur creates a thioacid. This seemingly subtle modification can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, hydrogen bonding capacity, and metabolic stability. Such changes can lead to modulated biological activity, receptor binding affinity, and pharmacokinetic profiles. While the initial discovery of IAA was rooted in its endogenous role in plants, the synthesis of its derivatives, including thio-analogues, is driven by the quest for novel therapeutic agents with diverse pharmacological activities.[1][7] This guide delves into the synthetic evolution of these intriguing compounds, from foundational principles to specific, modern methodologies.
The Synthetic Trajectory: From Core Scaffold to Functionalized Derivatives
The synthesis of any indole-3-thioacetic acid derivative is fundamentally a two-part challenge: the construction of the indole ring system and the subsequent installation and modification of the C3-thioacetic acid side chain.
Foundational Synthesis of the Indole Nucleus: The Fischer Synthesis
One of the most classical and versatile methods for constructing the indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. While numerous methods now exist, the Fischer synthesis remains a cornerstone of indole chemistry due to its reliability and broad substrate scope.[2][3]
The general mechanism involves an acid-catalyzed tautomerization of the hydrazone to an enehydrazine, followed by a[8][8]-sigmatropic rearrangement, loss of ammonia, and subsequent rearomatization to form the stable indole ring.[2]
Caption: Synthetic workflow for a functionalized indole-thioacetic acid derivative.
Biological Activity and Structure-Activity Relationships (SAR)
The rationale for synthesizing indole-3-thioacetic acid derivatives lies in their potential for a wide spectrum of biological activities, extending far beyond the auxin-like effects of the parent IAA molecule. The indole scaffold is a versatile pharmacophore that can interact with numerous biological targets. [1][7] Research into various indole derivatives has revealed a wealth of pharmacological properties. The introduction of different substituents on the indole ring and modifications to the side chain are key strategies for tuning the biological activity and developing drug candidates with improved efficacy and specificity.
| Derivative Class | Reported Biological Activities | Key Structural Features | References |
| General Indole Derivatives | Antimicrobial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Antioxidant | Core indole nucleus with varied substitutions | [1][9] |
| Indole-3-Carboxylic Acids | Herbicidal (Auxin mimics), TIR1 Protein Antagonists | Carboxylic acid group at C3 position, allows interaction with auxin receptors | [10] |
| Indole-Thiazolidinone Hybrids | Antimicrobial (Antibacterial, Antifungal) | Combination of the indole scaffold with a thiazolidinone ring | [9] |
| Substituted Indole Acetic Acids | Aldose Reductase Inhibition, Antioxidant | Substitutions on the indole ring or nitrogen, affecting enzyme interaction |
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Indole Ring: Introducing substituents at positions like C5 can significantly alter activity. For example, in the context of herbicidal compounds, substitutions can modify binding to the TIR1 auxin receptor protein. [10]* Side Chain Modification: The nature of the side chain at C3 is critical. The thioacetic acid moiety, compared to a simple acetic acid, can change the compound's ability to chelate metals, interact with enzymatic active sites, and cross cell membranes.
-
Hybrid Molecules: Combining the indole core with other pharmacologically active heterocycles, such as triazoles or thiazolidinones, is a proven strategy to enhance or introduce new biological activities, particularly in the antimicrobial space. [8][9]
Conclusion and Future Outlook
The journey from the discovery of indole-3-acetic acid as a plant hormone to the targeted synthesis of its thio-derivatives exemplifies the progression of modern chemical biology and drug discovery. The synthetic history is marked by the development of increasingly sophisticated and efficient methodologies, enabling the creation of vast libraries of novel compounds. The indole-3-thioacetic acid scaffold is not merely an analogue of a natural product but a versatile platform for developing new therapeutic agents. The diverse biological activities reported for these derivatives, from antimicrobial to herbicidal, underscore the immense potential held within this chemical class. Future research will likely focus on leveraging combinatorial chemistry and high-throughput screening to explore the chemical space around this scaffold more comprehensively, leading to the identification of new drug leads with enhanced potency and selectivity for a range of human diseases and agricultural applications.
References
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Title: Indole-3-acetic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology Source: Biology Discussion URL: [Link]
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Title: Novel Synthesis of 5‐Substituted‐3‐phenylindole‐2‐(1,2,4‐triazole) Derivatives Source: Synthetic Communications URL: [Link]
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Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections URL: [Link]
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Title: Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid Source: Semantic Scholar URL: [Link]
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Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Thai Journal of Pharmaceutical Sciences URL: [Link]
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Title: Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana Source: PubMed URL: [Link]
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Title: Plant hormones: How IAA, the most common form of auxin, works Source: YouTube URL: [Link]
-
Title: Indole-3-acetic Acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation Source: MDPI URL: [Link]
-
Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: PubMed Central URL: [Link]
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Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Novel Synthetic Route to 5-Substituted Indoles Source: Loyola eCommons URL: [Link]
-
Title: Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells Source: Frontiers in Marine Science URL: [Link]
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Title: Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship Source: PubMed URL: [Link]
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[(1-methyl-1H-indol-3-yl)thio]acetic acid CAS number and chemical information
An In-Depth Technical Guide to [(1-methyl-1H-indol-3-yl)thio]acetic Acid: A Potent Modulator of the Prostaglandin D2 Pathway
Abstract: This technical guide provides a comprehensive overview of this compound, a significant indole derivative with potent inhibitory activity against hematopoietic prostaglandin D2 synthase (H-PGDS). The document is intended for researchers, medicinal chemists, and drug development professionals investigating novel anti-inflammatory and anti-allergic therapeutics. We will explore its chemical identity, a validated synthetic pathway, detailed characterization methods, and its mechanism of action within the context of the arachidonic acid cascade. Furthermore, this guide presents a robust, step-by-step protocol for assessing its inhibitory potency using a fluorescence polarization-based assay, providing a complete framework for its synthesis and biological evaluation.
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole ring system is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drug molecules.[1] Its unique electronic properties and structural versatility have led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] A particularly promising area of research involves the development of indole derivatives as modulators of the eicosanoid signaling pathway, which plays a central role in inflammation and immunity.[3][4]
This guide focuses on a specific indole derivative, this compound, which has emerged as a noteworthy inhibitor of hematopoietic prostaglandin D2 synthase (H-PGDS). Understanding the synthesis, characterization, and biological activity of this compound is critical for its development as a potential therapeutic agent for allergic and inflammatory diseases.[2][5]
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's identity is the foundation of any scientific investigation. This section details the core chemical information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [3][5] |
| Synonyms | 2-((1-methyl-1H-indol-3-yl)thio)acetic acid, [(1-methyl-1H-indol-3-yl)sulfanyl]acetic acid | [3] |
| CAS Number | 187030-12-2 | [3][5][6] |
| Molecular Formula | C₁₁H₁₁NO₂S | [3] |
| Molecular Weight | 221.28 g/mol | [3] |
| Structure | ![]() | [6] |
Mechanism of Action: Targeting the Prostaglandin D2 Inflammatory Pathway
This compound exerts its biological effects by selectively inhibiting hematopoietic prostaglandin D2 synthase (H-PGDS), a key enzyme in the arachidonic acid cascade.[2][7]
3.1. The Role of H-PGDS in Inflammation
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator produced primarily by mast cells, Th2 lymphocytes, and antigen-presenting cells.[7] Its synthesis is a two-step process:
-
Cyclooxygenase (COX) enzymes convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).
-
H-PGDS, a cytosolic enzyme, catalyzes the isomerization of PGH2 to PGD2.[4]
Once released, PGD2 mediates its effects by binding to two G-protein coupled receptors: DP1 and DP2 (also known as CRTH2).[2][7] Activation of these receptors on immune cells like eosinophils and basophils promotes chemotaxis, degranulation, and the release of other inflammatory cytokines, driving the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[2][8]
3.2. Inhibition by this compound
By inhibiting H-PGDS, this compound directly blocks the production of PGD2 from PGH2. This targeted intervention is advantageous over non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes, thereby affecting the production of multiple prostaglandins, some of which have protective physiological roles. The selective inhibition of H-PGDS offers a more focused therapeutic approach to mitigate PGD2-driven inflammation with a potentially improved safety profile.[2][9]
Synthesis and Characterization
The synthesis of this compound can be achieved through a reliable and straightforward chemical pathway. This section provides a logical, field-proven protocol based on established methodologies for similar indole derivatives.[10][11]
4.1. Synthetic Pathway
The synthesis begins with commercially available 1-methyl-1H-indole. The core principle involves the direct thiolation of the electron-rich C3 position of the indole ring, followed by alkylation with an acetic acid moiety. A common and effective method is the reaction with thiourea in the presence of iodine to form an intermediate isothiouronium salt, which is then hydrolyzed and reacted with a haloacetic acid.
4.2. Detailed Experimental Protocol: Synthesis
Causality: This two-step, one-pot protocol is efficient. The initial reaction with iodine and thiourea generates a stable isothiouronium intermediate, which is a reliable method for introducing a sulfur nucleophile at the C3 position of the indole. Subsequent in-situ hydrolysis under basic conditions unmasks the potent thiol nucleophile, which readily displaces the chloride from chloroacetic acid.
-
Reaction Setup: To a solution of 1-methyl-1H-indole (1.0 eq) in methanol, add thiourea (1.1 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Iodination: Slowly add a solution of iodine (1.0 eq) and potassium iodide (1.0 eq) in methanol to the reaction mixture. Stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the starting material is consumed, add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the isothiouronium salt to the corresponding thiol.
-
Alkylation: Cool the reaction mixture to room temperature. Add a solution of chloroacetic acid (1.2 eq) in water. Stir the mixture at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture to pH 2-3 with concentrated HCl. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
4.3. Characterization and Validation (Self-Validating System)
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is mandatory.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Based on analogous structures, the expected signals for this compound in a solvent like DMSO-d₆ would include:[12]
-
A singlet for the carboxylic acid proton (~12-13 ppm).
-
Aromatic protons of the indole ring (~7.0-7.8 ppm).
-
A singlet for the N-methyl group (~3.8 ppm).
-
A singlet for the methylene (CH₂) protons of the thioacetic acid side chain (~3.6-3.9 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The analysis should show a prominent ion corresponding to [M-H]⁻ at m/z 220.04 or [M+H]⁺ at m/z 222.05.
-
Purity Analysis (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), aiming for a purity of ≥95%.
Protocol: Biological Activity Assessment
The inhibitory potential of this compound against H-PGDS can be quantified using a high-throughput fluorescence polarization (FP) assay. This method is robust, rapid, and avoids the use of the unstable PGH2 substrate.[13]
5.1. Principle of the FP-Based Inhibition Assay
The assay utilizes a fluorescently-labeled probe that binds with high affinity to the active site of H-PGDS. In its bound state, the large enzyme-probe complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When a competing inhibitor (like our test compound) is introduced, it displaces the fluorescent probe from the active site. The smaller, free probe tumbles rapidly, leading to a measurable decrease in fluorescence polarization. The degree of this decrease is directly proportional to the inhibitory activity of the compound.[13]
5.2. Detailed Experimental Protocol: H-PGDS Inhibition Assay
Materials:
-
Recombinant human H-PGDS enzyme.
-
H-PGDS FP-Based Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Cat. No. 10009109 or similar).[13]
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control Inhibitor (e.g., HQL-79).
-
96-well black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting the enzyme, fluorescent probe, and assay buffer to their final working concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Also prepare wells for a "no inhibitor" (vehicle control, DMSO) and a "positive control" (e.g., HQL-79).
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted test compound, vehicle control, or positive control to the appropriate wells.
-
Add the diluted fluorescent probe to all wells.
-
Initiate the reaction by adding the diluted H-PGDS enzyme to all wells except for a "no enzyme" blank.
-
-
Incubation: Shake the plate gently for 1 minute and then incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., Ex: 470 nm, Em: 530 nm).
-
Data Analysis:
-
Calculate the change in polarization (ΔmP) for each well relative to the vehicle control.
-
Plot the ΔmP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Conclusion and Future Directions
This compound (CAS 187030-12-2) is a well-defined small molecule with significant potential as a selective inhibitor of H-PGDS. Its straightforward synthesis and potent biological activity make it an attractive lead compound for the development of novel therapeutics targeting PGD2-mediated inflammatory and allergic conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to advance the study of this and related indole derivatives. Future work should focus on in vivo efficacy studies in animal models of asthma and atopic dermatitis, as well as detailed pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.
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Edfeldt, F., et al. (2015). Identification of indole inhibitors of human hematopoietic prostaglandin D2 synthase (hH-PGDS). Bioorganic & Medicinal Chemistry Letters, 25(12), 2436-2440. [Link]
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Li, W., et al. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Molecules, 23(11), 2993. [Link]
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Tiperciuc, B., et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 25(23), 5758. [Link]
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Więckowski, K., et al. (2019). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. Cells, 8(6), 628. [Link]
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Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry, 48(20), 6174-6177. [Link]
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Ragno, R., et al. (2000). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 43(19), 3614-3625. [Link]
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Costabile, M., & Hii, C. S. (2017). Inhibition of indoleamine 2,3-dioxygenase activity by fatty acids and prostaglandins: A structure function analysis. Prostaglandins, Leukotrienes and Essential Fatty Acids, 123, 15-22. [Link]
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Kamal, A., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2296-2309. [Link]
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An In-depth Technical Guide to the Solubility of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of [(1-methyl-1H-indol-3-yl)thio]acetic acid, a molecule of interest in contemporary drug discovery and development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This document delineates the theoretical underpinnings of this compound's solubility based on its molecular architecture, provides a robust, step-by-step experimental protocol for its empirical determination using the gold-standard shake-flask method, and presents a hypothetical solubility profile in a range of pharmaceutically relevant solvents. Furthermore, this guide offers insights into overcoming common solubility challenges encountered during pre-formulation studies. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in oral drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes and even lead to the termination of otherwise promising drug candidates.[1][2]
This compound (CAS 187030-12-2) is a compound featuring a substituted indole nucleus, a common scaffold in many biologically active molecules.[3][4][5] Its structure, comprising a hydrophobic N-methylated indole ring and an ionizable carboxylic acid moiety, presents a complex solubility profile that warrants careful investigation. Understanding its behavior in various solvents is essential for formulation development, the design of reliable in vitro and in vivo assays, and toxicological assessments.[2][6]
This guide will provide both the theoretical framework and the practical tools to comprehensively assess the solubility of this compound.
Theoretical Considerations: A Molecular-Level Perspective on Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[7] A careful examination of the structure of this compound allows us to predict its general solubility behavior.
Key Structural Features and Their Influence:
-
The Indole Ring System: The core indole structure is largely aromatic and hydrophobic, which tends to limit its solubility in aqueous media.[3][8] The addition of a methyl group on the indole nitrogen further enhances its lipophilicity, potentially decreasing aqueous solubility.[8]
-
The Thioether Linkage: The sulfur atom in the thioether linkage introduces some polarity but does not dramatically alter the overall hydrophobic character of the core structure.
-
The Acetic Acid Moiety: This carboxylic acid group is the most significant contributor to the compound's potential for aqueous solubility. It is a weak acid and can be ionized to its carboxylate form (R-COO⁻) at pH values above its pKa.[7][8] This ionization introduces a negative charge, which can readily interact with polar water molecules, thereby increasing solubility.[1][8]
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility:
For an ionizable compound like this compound, solubility is critically dependent on the pH of the medium.[8][9] The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the acid is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium will shift towards the more soluble, ionized form. Consequently, we can predict that the aqueous solubility of this compound will be significantly higher in neutral to basic conditions compared to acidic conditions.[8]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The saturation shake-flask method is widely regarded as the most reliable and definitive technique for determining the thermodynamic solubility of a compound.[9] This method involves allowing an excess of the solid compound to equilibrate with a solvent until a saturated solution is formed. The concentration of the dissolved solute is then measured.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator capable of constant agitation
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9]
-
Solvent Addition: Add a known volume of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9] For poorly soluble compounds, this time may need to be extended.[9]
-
Phase Separation: After equilibration, allow the suspensions to settle. Then, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any remaining solid particles.[9]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve should be prepared to ensure accurate quantification.
-
pH Measurement: For aqueous and buffered solutions, measure the final pH of the saturated solution to confirm it has not significantly changed during the experiment.[9]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Assay.
Hypothetical Solubility Data Summary
| Solvent System | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Classification | Rationale |
| 0.1 N HCl (pH ~1) | Aqueous, Acidic | < 0.01 | Practically Insoluble | The carboxylic acid is protonated (un-ionized), and the hydrophobic indole core dominates, leading to very low aqueous solubility. |
| Purified Water | Aqueous, Neutral | ~0.1 | Slightly Soluble | Partial ionization of the carboxylic acid may slightly improve solubility over highly acidic conditions. |
| PBS (pH 7.4) | Aqueous, Buffered | > 1.0 | Soluble | At this pH, the carboxylic acid is predominantly in its ionized (carboxylate) form, significantly enhancing its interaction with water. |
| Ethanol | Polar Protic Organic | > 10 | Freely Soluble | The ethanol can hydrogen bond with the carboxylic acid and interact with the hydrophobic indole ring. |
| Methanol | Polar Protic Organic | > 10 | Freely Soluble | Similar to ethanol, its polarity and ability to hydrogen bond facilitate dissolution. |
| Acetonitrile | Polar Aprotic Organic | ~5 | Soluble | A polar aprotic solvent that can solubilize the compound, though perhaps less effectively than protic solvents. |
| DMSO | Polar Aprotic Organic | > 50 | Very Soluble | A powerful, versatile solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] |
| PEG 400 | Co-solvent | > 30 | Very Soluble | A common co-solvent used in formulations to enhance the solubility of poorly water-soluble drugs. |
Troubleshooting and Advanced Strategies for Poor Solubility
In cases where the aqueous solubility of this compound is found to be a limiting factor for its intended application, several strategies can be employed:
-
pH Adjustment: As demonstrated by the hypothetical data, increasing the pH of aqueous solutions is the most direct way to improve the solubility of this acidic compound.[8]
-
Use of Co-solvents: For creating stock solutions for in vitro assays, water-miscible organic solvents like DMSO are standard.[8] For formulation development, co-solvents such as ethanol or PEG 400 can be added to aqueous vehicles to increase the drug's solubility.[8]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[8]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8]
Logical Flow for Addressing Solubility Issues
Caption: Decision tree for addressing poor compound solubility.
Conclusion
The solubility of this compound is a multifaceted property dictated by its molecular structure. The presence of a hydrophobic indole core and an ionizable carboxylic acid group suggests a strong pH-dependent solubility profile, with poor solubility in acidic conditions and significantly enhanced solubility in neutral to basic aqueous media. A systematic approach to solubility determination, centered on the reliable shake-flask method, is essential for generating the accurate and reproducible data needed to advance a compound through the drug development pipeline. The principles and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other similarly structured molecules, enabling informed decisions in formulation and preclinical development.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Indole - Solubility of Things. Solubility of Things. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]
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Annex 4. World Health Organization (WHO). Available at: [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]
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Factors that Affect the Solubility of Drugs. Pharmaguideline. Available at: [Link]
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The Rising Therapeutic Potential of N-Methylated Indole Compounds: A Technical Guide for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive molecules. A subtle yet profound modification to this privileged structure—N-methylation—has been shown to significantly modulate the pharmacological profile of these compounds. This technical guide provides an in-depth exploration of the diverse biological activities of N-methylated indole compounds, with a focus on their anticancer, antiviral, and neuroprotective potential. We will delve into the mechanistic intricacies, present key quantitative data, and provide detailed experimental protocols to empower researchers and drug development professionals in harnessing the therapeutic promise of this fascinating class of molecules.
Introduction: The Significance of the N-Methyl Moiety in Indole Chemistry
The indole ring, a bicyclic aromatic heterocycle, is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to potent alkaloids.[1] N-methylation, the addition of a methyl group to the nitrogen atom of the indole ring, can dramatically alter a molecule's physicochemical properties. This "magic methyl" effect can influence solubility, lipophilicity, metabolic stability, and receptor-binding affinity, often leading to enhanced biological activity.[2][3]
The strategic placement of a methyl group on the indole nitrogen can shield the N-H group from forming hydrogen bonds, which may be crucial for improving membrane permeability and oral bioavailability. Furthermore, N-methylation can induce conformational changes that optimize the interaction with biological targets, leading to increased potency and selectivity.[3] This guide will explore the tangible outcomes of this seemingly minor structural alteration across various therapeutic areas.
Anticancer Activity of N-Methylated Indole Compounds
N-methylated indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.
Mechanistic Insights into Anticancer Effects
A primary mechanism by which N-methylated indoles exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are dynamic protein filaments crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis. For instance, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle.[4]
Another key target for some N-methylated indole compounds is the PI3K/S6K1 signaling pathway, which is often hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.[5] Furthermore, some derivatives act as inhibitors of crucial enzymes like topoisomerase-I, which is involved in DNA replication and repair.[5]
Quantitative Analysis of Anticancer Potency
The anticancer efficacy of N-methylated indole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d) | HeLa (Cervical Cancer) | 0.52 | [4] |
| MCF-7 (Breast Cancer) | 0.34 | [4] | |
| HT-29 (Colon Cancer) | 0.86 | [4] | |
| Indolemethane derivative (1k) | DU-145 (Prostate Cancer) | 1.09 | [6] |
| Indolemethane derivative (1f) | HepG2 (Liver Cancer) | 4.23 | [6] |
| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline | MCF-7 (Breast Cancer) | 64.10 | [5] |
| SkBr3 (Breast Cancer) | 119.99 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[7][8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-methylated indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the desired exposure time.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[8]
Caption: Workflow of the MTT assay for determining the cytotoxicity of N-methylated indole compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of N-methylated indole derivatives is highly dependent on their substitution patterns. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, the nature of the substituent on the pyrazole or triazole ring significantly influenced their antiproliferative activity.[4] Similarly, for indolemethanes, the presence of different substituents on the indole nucleus and the attached aryl rings played a crucial role in their cytotoxic effects.[6] The N-methylation itself is a key determinant of activity, often enhancing the potency compared to their non-methylated counterparts.[2]
Antiviral Activity of N-Methylated Indole Compounds
The indole scaffold is present in several approved antiviral drugs, and N-methylated derivatives are being actively investigated for their potential to combat a range of viral infections.
Mechanisms of Antiviral Action
N-methylated indole compounds can interfere with various stages of the viral life cycle. Some derivatives have been shown to inhibit viral entry and fusion with the host cell membrane. Others target viral enzymes that are essential for replication, such as the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle.[10] Inhibition of this protease effectively blocks the processing of viral polyproteins, thereby halting viral replication.
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of these compounds is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication.
| Compound | Virus | Assay | EC50 (µM) | Reference |
| 5-chloropyridinyl indole carboxylate derivative (1) | SARS-CoV-2 | VeroE6 cells | 2.8 | [10] |
| N-methylnorbelladine | HIV-1 | THP-1 cells | 42.28 | [11] |
| Indole-2-carboxylate derivative (8f) | Influenza A | MDCK cells | 9.43 | [12] |
| Indole-2-carboxylate derivative (14f) | Influenza A | MDCK cells | 7.53 | [12] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[8]
Principle: Infectious viral particles create localized areas of cell death, or plaques, in a monolayer of host cells. The number of plaques is proportional to the concentration of infectious virus. Antiviral compounds will reduce the number of plaques formed.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Virus and Compound Preparation: Prepare serial dilutions of the N-methylated indole compound. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[8]
Caption: Experimental workflow for the Plaque Reduction Assay.
Structure-Activity Relationship (SAR) Insights
For antiviral N-methylated indoles, SAR studies have revealed that the position and nature of substituents on the indole ring are critical for activity. For instance, in a series of indole-2-carboxylate derivatives, the presence of an N-methyl group and specific substitutions at other positions significantly influenced their inhibitory activity against influenza A virus.[12] In the case of SARS-CoV-2 3CLpro inhibitors, the N-allyl derivative of a 5-chloropyridinyl indole carboxylate showed the most potent enzyme inhibitory activity.[10]
Neuroprotective Potential of N-Methylated Indole Compounds
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. N-methylated indole compounds have shown promise as neuroprotective agents by targeting multiple pathological pathways.
Mechanisms of Neuroprotection
A key mechanism of neuroprotection for N-methylated indoles is their antioxidant activity. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. These compounds can scavenge reactive oxygen species (ROS) and reduce oxidative damage.[13]
Furthermore, some N-methylated indoles can inhibit the aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, which is a hallmark of the disease. By preventing the formation of toxic protein aggregates, these compounds can protect neurons from damage.[13] Another important target is the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters and the production of ROS. Inhibition of MAO-B can increase neurotransmitter levels and reduce oxidative stress.[14]
Caption: Signaling pathways modulated by N-methylated indole compounds for neuroprotection.
Experimental Protocol: In Vitro Neuroprotection Assay
Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H2O2) or excitotoxicity induced by glutamate.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the N-methylated indole compound for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., H2O2 or glutamate) to the wells.
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).[13]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with the neurotoxin alone.
Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of N-methylated indoles is influenced by the overall molecular structure. For instance, in a series of indole-based compounds designed as neuroprotective agents, the presence of an N-methyl group on the indole moiety was found to enhance van der Waals contacts with target proteins.[13] The nature and length of linkers and other substituents also play a critical role in modulating the affinity for specific targets and the overall neuroprotective efficacy.[15]
Synthesis of N-Methylated Indole Compounds
The synthesis of N-methylated indole derivatives is a crucial aspect of their development as therapeutic agents. Various synthetic methodologies have been developed to achieve N-methylation efficiently and selectively.
General Synthetic Approaches
A common method for N-methylation involves the reaction of an indole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).[4] More recently, greener and safer methylating agents like dimethyl carbonate have been employed.[16]
Another approach involves the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide, as solid methylating agents, which offer high monoselectivity and functional group tolerance, making them suitable for late-stage methylation of complex molecules.[16][17]
Example Synthetic Protocol
Synthesis of 1-methyl-1H-indole-3-carboxaldehyde:
-
Dissolve indole-3-carboxaldehyde in DMF.
-
Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by pouring it into ice water.
-
Collect the precipitated product by filtration and wash with water.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.[4]
Conclusion and Future Perspectives
N-methylated indole compounds represent a versatile and promising class of molecules with significant potential across multiple therapeutic areas. The strategic introduction of a methyl group on the indole nitrogen can profoundly enhance their biological activity, making them attractive candidates for drug development. The anticancer, antiviral, and neuroprotective properties highlighted in this guide underscore the importance of continued research into this chemical space.
Future efforts should focus on the rational design of novel N-methylated indole derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. The detailed experimental protocols provided herein offer a practical framework for researchers to explore and advance the development of N-methylated indole-based therapeutics to address unmet medical needs.
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Initial Screening of [(1-methyl-1H-indol-3-yl)thio]acetic acid in Biological Assays: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, [(1-methyl-1H-indol-3-yl)thio]acetic acid. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] This document outlines a tiered, logic-driven screening cascade, beginning with foundational cytotoxicity assessments and progressing to targeted secondary assays to probe potential mechanisms of action. We emphasize the causality behind experimental choices, the implementation of self-validating protocols, and the interpretation of data to guide subsequent drug discovery efforts.
Introduction: Compound Profile and Rationale for Screening
The test article, this compound, possesses a methylated indole nucleus linked to a thioacetic acid moiety. The indole ring system is known to interact with various biological targets, while the thioacetic acid group may confer specific binding properties or act as a reactive handle.[3][4] This structural combination suggests a high probability of interaction with enzymatic or receptor targets involved in cellular signaling, particularly in pathways related to inflammation and cell proliferation.
The initial screening strategy is therefore designed to broadly assess the compound's biological footprint, focusing on two key areas: general cellular toxicity and potential anti-inflammatory activity. This approach ensures that any observed biological effect is not merely a consequence of cytotoxicity and provides a rational basis for selecting more specific, mechanism-based assays.
Figure 1: A tiered workflow for the initial biological screening of a novel compound.
Tier 1: Primary Screening – Establishing a Biological Baseline
The primary screening phase is critical for establishing the fundamental parameters of the compound's activity: its toxicity profile and its general effects in a relevant functional assay.
Foundational Cytotoxicity and Viability Assessment
Before assessing any specific biological function, it is imperative to determine the concentration range at which this compound affects cell viability. This step is crucial to differentiate between targeted pharmacological effects and non-specific toxicity. We will employ two distinct, complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[5]
2.1.1. MTT Assay: Assessing Metabolic Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] A decrease in formazan production is indicative of reduced cell viability or proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or A549 human lung carcinoma for oncology) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2X serial dilution series of this compound (e.g., from 200 µM to 0.1 µM) in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
2.1.2. LDH Assay: Assessing Membrane Integrity
The lactate dehydrogenase (LDH) assay quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[6] It is a direct measure of cytotoxicity and serves as an excellent orthogonal validation for the MTT assay.[7]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel plate.
-
Controls: Designate wells for three critical controls:
-
Vehicle Control: Spontaneous LDH release.
-
Maximum LDH Release: Add 10 µL of lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only.
-
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[6]
-
Calculation:
-
% Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100
-
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 1.5 |
| 0.1 | 98.5 ± 4.8 | 2.5 ± 1.8 |
| 1 | 95.1 ± 5.5 | 4.3 ± 2.0 |
| 10 | 88.3 ± 6.1 | 11.7 ± 3.1 |
| 25 | 60.2 ± 4.9 | 38.9 ± 4.2 |
| 50 | 25.7 ± 3.8 | 75.1 ± 5.0 |
| 100 | 5.4 ± 2.1 | 94.6 ± 2.7 |
From this data, an IC₅₀ value (the concentration causing 50% inhibition of viability) can be calculated using non-linear regression. This value defines the therapeutic window for subsequent functional assays.
Primary Functional Screen: Anti-Inflammatory Potential
Given the prevalence of anti-inflammatory activity among indole derivatives, a primary screen using lipopolysaccharide (LPS)-stimulated macrophages is a logical and cost-effective starting point. We will measure the production of nitric oxide (NO), a key inflammatory mediator, using the Griess assay.
Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Tier 1.1, e.g., 0.1 - 20 µM) for 1 hour. Include a positive control (e.g., 1 µM Dexamethasone).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Tier 2: Mechanism of Action (MOA) Interrogation
If the primary screen reveals significant, non-toxic anti-inflammatory activity, the next logical step is to investigate the potential underlying mechanism. Tier 2 assays are designed to test the compound's effect on key inflammatory pathways.
Figure 2: Simplified canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Cyclooxygenase (COX) Enzyme Inhibition
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are major drivers of inflammation and pain.[9] Many NSAIDs function by inhibiting these enzymes. Cell-free enzymatic assays are ideal for determining direct inhibition.
Protocol Outline: COX-2 Inhibitor Screening Assay
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin H2 (PGH2), and the peroxidase component is detected using a fluorometric probe.[10]
-
Methodology:
-
Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.
-
A cofactor and a fluorometric probe are added.
-
The reaction is initiated by adding arachidonic acid.
-
The fluorescence (e.g., Ex/Em = 535/587 nm) is measured over time.
-
The rate of fluorescence increase is proportional to COX-2 activity. The inhibitory effect of the compound is calculated relative to a vehicle control. A known COX-2 inhibitor like Celecoxib is used as a positive control.[10]
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibition
The 5-lipoxygenase (5-LOX) pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators.[11] FLAP is an essential protein that presents arachidonic acid to 5-LOX, making it a key upstream target for inhibiting leukotriene synthesis.[11][12]
Protocol Outline: FLAP Inhibition Assay
-
Principle: A cell-based assay is typically used, often with human neutrophils or a cell line expressing 5-LOX and FLAP. The assay measures the production of leukotrienes following cell stimulation.
-
Methodology:
-
Cells are pre-incubated with the test compound and a known FLAP inhibitor (e.g., MK-886) as a positive control.[13]
-
The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
The reaction is stopped, and the amount of leukotrienes (e.g., LTB₄) produced is quantified using an ELISA kit.
-
A reduction in leukotriene levels indicates inhibition of the pathway, likely at the level of FLAP.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
PPARγ is a nuclear receptor that, when activated, exerts anti-inflammatory effects by downregulating the expression of pro-inflammatory genes.[14] Thiazolidinediones, a class of anti-diabetic drugs, are well-known PPARγ agonists.[15]
Protocol Outline: PPARγ Reporter Assay
-
Principle: This assay uses a host cell line (e.g., HEK293) that has been engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter element.
-
Methodology:
-
The reporter cells are plated and treated with the test compound. A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control.
-
After an incubation period (e.g., 18-24 hours), the cells are lysed.
-
A luciferase substrate is added, and the resulting luminescence is measured.
-
An increase in luminescence indicates that the compound has activated PPARγ, leading to the expression of the reporter gene.
-
Data Interpretation and Path Forward
The initial screening cascade will generate a rich dataset.
-
High Cytotoxicity (IC₅₀ < 10 µM) with Weak Functional Activity: The compound is likely a non-specific toxin and may not be a promising lead for further development.
-
No Cytotoxicity but Potent Functional Activity (e.g., EC₅₀ for NO inhibition < 5 µM): This is an ideal outcome. The compound has a good therapeutic window and warrants progression to Tier 2 assays to identify its MOA.
-
Activity Profile from Tier 2:
-
Selective COX-2 Inhibition: Suggests the compound may act as a classic NSAID.
-
FLAP Inhibition: Indicates a potential role in diseases driven by leukotrienes, such as asthma.[11]
-
PPARγ Agonism: Points towards a mechanism involving nuclear receptor modulation, with potential applications in metabolic and inflammatory diseases.[16]
-
No activity in specific MOA assays: If the compound shows anti-inflammatory effects in the primary screen but is inactive in the Tier 2 assays, it may be acting on a different target within the inflammatory cascade (e.g., inhibiting NF-κB translocation, a key transcription factor for inflammation).[17][18] This would trigger a new set of hypothesis-driven experiments.
-
This structured, multi-tiered approach provides a robust and efficient method for the initial characterization of this compound, ensuring that resources are focused on compounds with the most promising therapeutic potential.
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Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]
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Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]
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Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1117-1124. [Link]
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Harishkumar, S., et al. (2016). Synthesis and Biological Screening of Some New Novel Indole Derivatives. ResearchGate. [Link]
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Al-Ostath, R. A., et al. (2023). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI, 28(20), 7015. [Link]
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IMMUNOCHEMISTRY TECHNOLOGIES. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate. [Link]
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Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI, 29(14), 3122. [Link]
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Xiang, J., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
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Worley, B., & Rino, J. (2006). Particle-induced artifacts in the MTT and LDH viability assays. PubMed Central, 3, 2. [Link]
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Georgiyants, V. A., et al. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central, 25(8), 1955. [Link]
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Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central, 10(4), 213-226. [Link]
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Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(2), 213-226. [Link]
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Georgiyants, V. A., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PubMed Central, 26(23), 6439. [Link]
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Wang, Z., et al. (2022). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. PubMed Central, 186, 115291. [Link]
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Lwoff, S. (1973). Mechanism of the Antiviral Action of 3-Methyleneoxindole. PubMed Central, 13(3), 485–491. [Link]
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Hrokh, V., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI, 28(5), 2417. [Link]
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Methodological & Application
Synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic Acid: An Application Note and Laboratory Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic acid, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. The protocol herein details a robust and reliable two-step synthetic pathway, commencing with the regioselective thiocyanation of 1-methyl-1H-indole at the C-3 position, followed by reduction to the corresponding thiol and subsequent S-alkylation with chloroacetic acid. This application note is designed to provide both a step-by-step experimental procedure and the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthesis.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Functionalization of the indole ring, particularly at the C-3 position, is a key strategy for the development of novel therapeutic agents. The introduction of a thioacetic acid moiety at this position can significantly modulate the physicochemical properties of the parent indole, enhancing its potential for interaction with biological targets. This protocol outlines a validated method for the synthesis of this compound, providing researchers with a practical guide for its preparation.
Reaction Scheme
Caption: Overall synthetic pathway for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-methyl-1H-indole | Reagent | Commercially Available | Purity >98% |
| Ammonium thiocyanate | ACS | Commercially Available | |
| Oxone (Potassium peroxymonosulfate) | Reagent | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Sodium borohydride | Reagent | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Chloroacetic acid | Reagent | Commercially Available | |
| Sodium hydroxide (NaOH) | ACS | Commercially Available | |
| Hydrochloric acid (HCl) | ACS | Commercially Available | Concentrated and 1M solution |
| Ethyl acetate (EtOAc) | HPLC | Commercially Available | |
| Hexanes | HPLC | Commercially Available | |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
Step 1: Synthesis of 3-thiocyanato-1-methyl-1H-indole
Causality: This step introduces the sulfur functionality at the electron-rich C-3 position of the indole ring. Thiocyanation is achieved via an electrophilic substitution reaction. The use of oxone as an oxidant with ammonium thiocyanate generates an electrophilic thiocyanating agent in situ.
Procedure:
-
To a stirred solution of 1-methyl-1H-indole (1.31 g, 10 mmol) in 50 mL of dichloromethane (DCM) at 0 °C (ice bath), add ammonium thiocyanate (1.52 g, 20 mmol).
-
Slowly add a solution of Oxone (6.15 g, 10 mmol) in 20 mL of water portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 8:2).
-
Once the starting material is consumed, separate the organic layer. Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3-thiocyanato-1-methyl-1H-indole as a solid.
Step 2: Synthesis of 1-methyl-1H-indole-3-thiol
Causality: The thiocyanate group is reduced to the corresponding thiol. Sodium borohydride is a mild and effective reducing agent for this transformation. The resulting thiol is a key intermediate for the subsequent S-alkylation.
Procedure:
-
Dissolve the purified 3-thiocyanato-1-methyl-1H-indole (1.88 g, 10 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium borohydride (0.76 g, 20 mmol) portion-wise over 20 minutes.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is approximately 2-3.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-methyl-1H-indole-3-thiol. This product can be used in the next step without further purification, but it is advisable to handle it under an inert atmosphere to prevent oxidation to the disulfide.
Step 3: Synthesis of this compound
Causality: This is a classic S-alkylation reaction. The thiol is deprotonated by a base (sodium hydroxide) to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the final product.
Procedure:
-
Dissolve the crude 1-methyl-1H-indole-3-thiol (approx. 10 mmol) in a mixture of 30 mL of ethanol and 15 mL of water.
-
Add sodium hydroxide (0.8 g, 20 mmol) to the solution and stir until it dissolves.
-
Add a solution of chloroacetic acid (1.04 g, 11 mmol) in 10 mL of water dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl to a pH of 2-3.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| 1-methyl-1H-indole | C9H9N | 131.17 | Colorless to pale yellow liquid |
| 3-thiocyanato-1-methyl-1H-indole | C10H8N2S | 188.25 | White to off-white solid |
| 1-methyl-1H-indole-3-thiol | C9H9NS | 163.24 | Pale yellow solid |
| This compound | C11H11NO2S | 221.28 | White to off-white solid |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.
Reagent-Specific Hazards:
-
Thioglycolic Acid and its derivatives: Corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.[2][3] In case of contact, immediately flush the affected area with copious amounts of water.[3]
-
1-methyl-1H-indole: May cause skin and eye irritation.[4][5] Has a strong, unpleasant odor.
-
Oxone: A strong oxidizing agent. Avoid contact with combustible materials.
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Chloroacetic acid: Toxic and corrosive. Handle with extreme care.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[4]
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
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Organic Syntheses Procedure. 1-methylindole. [Link]
-
NJ Department of Health. THIOGLYCOLIC ACID HAZARD SUMMARY. [Link]
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ResearchGate. An Efficient and Rapid Microwave-Assisted Synthesis of 1-Acetyl-1h-Indol-3-Yl Acetates. [Link]
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Application Notes and Protocols: A Step-by-Step Guide to the Purification of [(1-methyl-1H-indol-3-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the purification of [(1-methyl-1H-indol-3-yl)thio]acetic acid, a key intermediate in the synthesis of various biologically active molecules. The protocol herein is designed to address the challenges commonly encountered in the purification of indole derivatives, focusing on a robust strategy that combines liquid-liquid extraction and recrystallization. This guide is intended to be a practical resource for researchers in medicinal chemistry and drug development, offering not only a detailed methodology but also the underlying chemical principles that govern each step. The described methods are grounded in established chemical literature and are designed to yield a final product of high purity, suitable for downstream applications.
Introduction: The Importance of Purity for Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a versatile synthetic intermediate, and its purity is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. Impurities from the synthesis, such as unreacted starting materials or side-products, can interfere with subsequent reactions or lead to misleading results in biological assays.
This guide will detail a purification workflow that leverages the acidic nature of the carboxylic acid moiety and the solubility characteristics of the indole ring system.
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the reaction of 1-methyl-1H-indole with thioglycolic acid, often in the presence of a catalyst.
Anticipated Impurities:
-
Unreacted 1-methyl-1H-indole: A neutral, relatively nonpolar compound.
-
Unreacted thioglycolic acid: A polar, acidic compound.
-
Disulfide byproducts: Formed from the oxidation of thioglycolic acid.
-
Isomeric products: Although the 3-position of the indole is the most nucleophilic, small amounts of substitution at other positions may occur.
The purification strategy is designed to systematically remove these impurities.
Purification Workflow: A Two-Pronged Approach
The purification of this compound is best achieved through a combination of pH-driven liquid-liquid extraction and subsequent recrystallization.
Caption: Overall purification workflow for this compound.
Detailed Protocols
Part 1: Purification by Liquid-Liquid Extraction
This step leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The carboxylic acid is deprotonated with a mild base to form a water-soluble salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase.[1]
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. A typical starting ratio is 10 mL of solvent per gram of crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and invert it gently several times to mix the layers. Vent the funnel frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate fully. The aqueous layer will be at the bottom.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product to the aqueous phase. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any residual neutral impurities. Discard the organic wash.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), as confirmed by pH paper. The purified this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Part 2: Purification by Recrystallization
Recrystallization is a powerful technique for further purifying crystalline solids.[2] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For indole derivatives, polar protic solvents like ethanol are often effective.[2][3][4]
Materials:
-
Partially purified this compound from Part 1
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
Protocol:
-
Solvent Selection: Based on the properties of similar indole carboxylic acids, ethanol is a good starting point for solvent selection.
-
Dissolution: Place the dried solid from the extraction step into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under vacuum to a constant weight.
Purity Assessment: Ensuring Quality
The purity of the final product should be assessed using appropriate analytical techniques.
| Parameter | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product, with purity >95%.[5][6] |
| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectra consistent with the structure of this compound.[7] |
| Mass | Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product.[7] |
| Melting Point | Melting Point Apparatus | A sharp melting point range, indicating high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery from extraction | Incomplete extraction into the aqueous phase. | Ensure thorough mixing of layers. Perform additional extractions. |
| Oily precipitate upon acidification | The compound may be "oiling out" instead of crystallizing. | Ensure the aqueous solution is well-chilled before and during acidification. Add the acid more slowly. |
| Poor crystal formation during recrystallization | Solvent is not ideal; cooling was too rapid. | Try a different solvent or a co-solvent system. Allow for slower cooling. |
| Persistent impurities | Impurity has similar properties to the product. | Consider column chromatography for very stubborn impurities. |
Conclusion
The purification of this compound can be effectively achieved through a systematic approach that combines liquid-liquid extraction and recrystallization. This guide provides a robust and reliable protocol for obtaining this valuable synthetic intermediate in high purity. Adherence to these steps, coupled with careful analytical characterization, will ensure the quality of the material for its intended applications in research and development.
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Yuan, Z., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]
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Fernández-Villalobo, M., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275. Available from: [Link]
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Yao, S. J., et al. (2016). Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226-4234. Available from: [Link]
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Application Note & Protocols: Evaluating [(1-methyl-1H-indol-3-yl)thio]acetic acid as a Novel Antiviral Agent
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a robust pipeline for antiviral drug discovery. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Indole derivatives have demonstrated a broad spectrum of antiviral activities, targeting diverse viruses such as HIV, HCV, influenza, and coronaviruses through various mechanisms of action.[5][6][7][8] This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the systematic evaluation of [(1-methyl-1H-indol-3-yl)thio]acetic acid, a novel indole derivative, as a potential antiviral therapeutic. We present a phased, logic-driven experimental workflow, from initial cytotoxicity and efficacy screening to quantitative confirmation and mechanism-of-action studies, grounded in established, field-proven protocols.
Scientific Rationale & Compound Profile
The Promise of the Indole Scaffold
The indole bicyclic structure is a versatile pharmacophore capable of mimicking peptide structures and binding to a wide array of biological receptors and enzymes.[4] This versatility has led to the development of indole-containing drugs targeting various stages of the viral life cycle, including viral entry, replication, and assembly.[4] For instance, the repurposed drug Umifenovir (Arbidol), an indole derivative, functions as a broad-spectrum fusion inhibitor.[8] Other derivatives have been identified as potent inhibitors of viral enzymes like reverse transcriptase, protease, and integrase.[4]
Profile: this compound
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₁NO₂S
-
CAS Number: 187030-12-2[9]
-
Structure:
Given its structure, this compound presents several features for potential antiviral activity, including the N-methylated indole core and the thioacetic acid moiety, which could engage with viral or host cell targets. The protocols outlined herein provide the framework to systematically uncover this potential.
A Phased Approach to Antiviral Evaluation
A successful antiviral screening campaign follows a logical progression from broad primary screening to highly specific mechanistic studies. This approach ensures that resources are focused on the most promising candidates. Our recommended workflow is divided into three distinct phases.
Methodology:
-
Synchronized Infection: Pre-chill cells and virus stocks at 4°C. Add a high MOI of the virus to a confluent cell monolayer and allow it to adsorb for 1-2 hours at 4°C. This allows attachment but prevents entry. This is time point T = -1h.
-
Initiate Infection: Wash the cells with cold medium to remove unbound virus, then add pre-warmed medium (37°C) and place the plate in the incubator. This is time point T = 0.
-
Time-Course Addition: Add the test compound and control drugs at various time points post-infection (e.g., T=0, 1h, 2h, 4h, 6h, 8h). Use a concentration that gives >90% inhibition (e.g., 5-10x EC₅₀). [10]4. Harvest: At the end of a single replication cycle (e.g., 24 hours), harvest the supernatant.
-
Readout: Measure the viral yield for each time point using a plaque assay or qPCR.
-
Analysis: Plot the viral yield against the time of compound addition. The point at which the compound loses its inhibitory effect indicates that its target step in the viral life cycle has already been completed.
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Application Notes and Protocols for the Evaluation of [(1-methyl-1H-indol-3-yl)thio]acetic acid in SARS-CoV-2 RdRp Inhibition Assays
For: Researchers, scientists, and drug development professionals investigating novel antiviral therapies for COVID-19.
Introduction: Targeting the Engine of Viral Replication
The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary and highly conserved target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is the core component of the viral replication and transcription machinery, responsible for synthesizing the viral RNA genome and subgenomic RNAs.[4][5][6] The SARS-CoV-2 RdRp, primarily composed of the non-structural protein 12 (nsp12), forms a complex with co-factors nsp7 and nsp8 to achieve full processivity and function.[5][6][7][8] Due to its essential role in the viral life cycle and the absence of a homologous enzyme in human cells, the RdRp represents an attractive target for selective inhibitors with potentially low off-target effects.[2][3]
Recent studies have highlighted the potential of indole-based compounds as antiviral agents, with some demonstrating inhibitory activity against various viral enzymes.[9][10][11][12] Notably, a class of compounds structurally related to the indole scaffold, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, has shown promise in inhibiting SARS-CoV-2 RdRp activity.[13] This application note provides a detailed protocol for the in vitro evaluation of a novel indole derivative, [(1-methyl-1H-indol-3-yl)thio]acetic acid , as a potential inhibitor of SARS-CoV-2 RdRp. The described fluorescence-based assay offers a robust and high-throughput compatible method for determining the inhibitory potency of this compound.
Principle of the Assay
This protocol describes a fluorescence-based in vitro SARS-CoV-2 RdRp inhibition assay. The assay measures the synthesis of a new RNA strand by the recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8) using a synthetic RNA template. The newly synthesized RNA product is quantified using a fluorescent dye that intercalates with double-stranded RNA (dsRNA), resulting in a significant increase in fluorescence intensity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence signal in the presence of the compound compared to a vehicle control.
Materials and Reagents
| Reagent | Supplier | Catalogue No. | Storage |
| Recombinant SARS-CoV-2 RdRp (nsp12/nsp7/nsp8 complex) | ProFoldin | RDRP-100S2 | -80°C |
| RNA Template/Primer | Integrated DNA Technologies | Custom Order | -20°C |
| Nucleotide Triphosphates (NTPs) Mix (10 mM each) | Thermo Fisher Scientific | R0481 | -20°C |
| RNAse Inhibitor | Promega | N2611 | -20°C |
| dsRNA-specific Fluorescent Dye (e.g., SYBR Green II) | Thermo Fisher Scientific | S7564 | 4°C, protected from light |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temperature |
| Tris-HCl (1 M, pH 8.0) | Thermo Fisher Scientific | AM9855G | Room Temperature |
| MgCl₂ (1 M) | Thermo Fisher Scientific | AM9530G | Room Temperature |
| NaCl (5 M) | Thermo Fisher Scientific | AM9759 | Room Temperature |
| Dithiothreitol (DTT) (1 M) | Thermo Fisher Scientific | R0861 | -20°C |
| Nuclease-free Water | Thermo Fisher Scientific | AM9937 | Room Temperature |
| 384-well Black, Flat-Bottom Assay Plates | Corning | 3573 | Room Temperature |
| This compound | ANEXIB Chemicals | M172001 | As per supplier |
| Remdesivir (Positive Control) | Selleck Chemicals | S8932 | -20°C |
Experimental Protocols
Preparation of Reagents and Buffers
a. Assay Buffer (1X):
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
150 mM NaCl
-
1 mM DTT
-
Prepare from stock solutions and bring to final volume with nuclease-free water. Filter sterilize and store at 4°C.
b. RdRp Enzyme Mix:
-
Thaw the recombinant SARS-CoV-2 RdRp complex on ice.
-
Dilute the enzyme complex in chilled 1X Assay Buffer to the desired final concentration (e.g., 50 nM). The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Add RNase inhibitor to the diluted enzyme mix to a final concentration of 0.1 U/µL.
-
Keep the enzyme mix on ice at all times.
c. RNA Template/Primer Mix:
-
Resuspend the lyophilized RNA template and primer in nuclease-free water to a stock concentration of 100 µM.
-
To anneal, mix the template and primer at a 1:1 molar ratio in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Dilute the annealed template/primer in 1X Assay Buffer to the desired final concentration (e.g., 1 µM). The optimal concentration should be determined empirically.
d. NTP Mix:
-
Thaw the 10 mM NTP mix on ice.
-
Dilute the NTP mix in 1X Assay Buffer to the desired final concentration (e.g., 1 mM).
e. Test Compound and Control Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the stock solution in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).
-
Prepare a stock solution of Remdesivir (positive control) in DMSO.
-
The final concentration of DMSO in the assay should be kept constant and should not exceed 1%.
f. Fluorescent Dye Solution:
-
Dilute the dsRNA-specific fluorescent dye in 1X Assay Buffer according to the manufacturer's instructions. Protect from light.
SARS-CoV-2 RdRp Inhibition Assay Procedure
The following protocol is designed for a 384-well plate format with a final reaction volume of 25 µL.
Step 1: Compound Dispensing
-
Add 0.5 µL of the serially diluted this compound, Remdesivir, or DMSO (vehicle control) to the appropriate wells of a 384-well assay plate.
Step 2: Addition of RdRp Enzyme and Template/Primer
-
Prepare a master mix containing the RdRp Enzyme Mix and the RNA Template/Primer Mix.
-
Add 12.5 µL of this master mix to each well of the assay plate.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
Step 3: Initiation of the Reaction
-
Add 12 µL of the diluted NTP mix to each well to initiate the RNA synthesis reaction.
Step 4: Reaction Incubation
-
Seal the plate and incubate at 37°C for 60 minutes. The incubation time may need to be optimized.
Step 5: Reaction Termination and Signal Detection
-
Add 25 µL of the diluted fluorescent dye solution to each well to stop the reaction and label the dsRNA product.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for SYBR Green II).
Experimental Workflow Diagram
Caption: Experimental workflow for the SARS-CoV-2 RdRp inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of RdRp inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [1 - (Fluorescence_sample - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background)] * 100
-
Fluorescence_sample: Fluorescence reading from wells containing the test compound.
-
Fluorescence_vehicle: Average fluorescence reading from wells containing only DMSO (vehicle control).
-
Fluorescence_background: Average fluorescence reading from wells with no enzyme (negative control).
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ value represents the concentration of the inhibitor required to reduce the RdRp activity by 50%.
Sample Data Table
| This compound (µM) | Log Concentration | % Inhibition |
| 100 | 2.00 | 95.2 |
| 33.3 | 1.52 | 88.7 |
| 11.1 | 1.05 | 75.4 |
| 3.7 | 0.57 | 52.1 |
| 1.2 | 0.08 | 28.9 |
| 0.4 | -0.40 | 12.3 |
| 0.1 | -1.00 | 5.6 |
| 0.0 | - | 0.0 |
Proposed Mechanism of Inhibition
While the exact mechanism of inhibition for this compound on SARS-CoV-2 RdRp requires further investigation, indole-based compounds can potentially act as non-nucleoside inhibitors.[3] These inhibitors typically bind to allosteric sites on the polymerase, inducing conformational changes that impair its catalytic activity. This can interfere with template or NTP binding, or hinder the translocation of the enzyme along the RNA template.
Caption: Proposed allosteric inhibition of SARS-CoV-2 RdRp.
Troubleshooting
| Problem | Possible Cause | Solution |
| High well-to-well variability | Inaccurate pipetting, improper mixing | Use calibrated pipettes, ensure thorough mixing of reagents. |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration | Perform titration experiments to determine optimal concentrations. |
| No inhibition observed with positive control | Inactive positive control, incorrect assay conditions | Use a fresh stock of the positive control, verify assay buffer components and incubation parameters. |
| Compound precipitation | Low solubility of the test compound | Decrease the highest concentration tested, consider using a different solvent system (ensure compatibility with the assay). |
Conclusion
The protocol outlined in this application note provides a robust framework for the initial in vitro characterization of this compound as a potential inhibitor of SARS-CoV-2 RdRp. By following these detailed steps, researchers can reliably determine the inhibitory potency of this and other novel compounds, facilitating the early stages of antiviral drug discovery. Further studies, including mechanism of action and cell-based antiviral assays, will be necessary to fully elucidate the therapeutic potential of promising candidates.
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- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with [(1-methyl-1H-indol-3-yl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Bioactive Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of 1-methyl-1H-indole, in particular, have garnered significant interest for their potential as therapeutic agents, with studies revealing potent anticancer and antimicrobial properties.[1][3][4][5] [(1-methyl-1H-indol-3-yl)thio]acetic acid is a novel compound that combines the 1-methyl-indole moiety with a thioacetic acid side chain. While direct biological data for this specific molecule is not extensively documented, the known activities of structurally related indole derivatives provide a strong rationale for investigating its potential as an anticancer and antimicrobial agent.
This guide, designed for researchers in drug discovery and development, provides a comprehensive framework for the initial in vitro screening of this compound. We will detail the experimental design, provide step-by-step protocols for key assays, and explain the scientific principles behind each method. The objective is to equip researchers with the necessary tools to systematically evaluate the cytotoxic, apoptotic, and antimicrobial effects of this promising compound.
Part 1: Investigating Anticancer Activity
Based on the demonstrated antiproliferative effects of various indole derivatives, a primary focus of the in vitro evaluation of this compound should be its potential as an anticancer agent.[1][6] The following experimental workflow is proposed to assess its cytotoxicity and elucidate its preliminary mechanism of action in cancer cell lines.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description | Example Value |
| Cell Line | Human breast adenocarcinoma | MCF-7 |
| Seeding Density | 8,000 cells/well | |
| Treatment Duration | 48 hours | |
| IC₅₀ | Concentration for 50% inhibition | 15 µM |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Potential Signaling Pathway for Anticancer Activity
Caption: Hypothesized anticancer signaling pathway.
Part 2: Investigating Antimicrobial Activity
The indole scaffold is also present in many compounds with known antimicrobial properties. Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.[3][4][5]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that shows no turbidity is considered the MIC.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and make serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 32 |
| E. coli (ATCC 25922) | 64 |
| C. albicans (ATCC 90028) | 128 |
Conclusion
This application note provides a foundational experimental framework for the initial in vitro characterization of this compound. The proposed assays for anticancer and antimicrobial activities are based on the established biological potential of the indole scaffold. The results from these studies will provide crucial preliminary data to guide further investigation into the compound's mechanism of action and its potential as a novel therapeutic agent. It is essential to include appropriate positive and negative controls in all experiments and to perform assays in triplicate to ensure the reliability and reproducibility of the findings.
References
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Center for Biotechnology Information. [Link]
-
Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. National Center for Biotechnology Information. [Link]
-
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Center for Biotechnology Information. [Link]
-
{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. National Center for Biotechnology Information. [Link]
-
5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. National Center for Biotechnology Information. [Link]
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- 2. {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]
- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies Using [(1-methyl-1H-indol-3-yl)thio]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties[1][2]. Modifications to the indole ring system have yielded a diverse array of derivatives with potent pharmacological effects. This guide focuses on a specific synthetic indole derivative, [(1-methyl-1H-indol-3-yl)thio]acetic acid (CAS No. 187030-12-2), a compound of interest for its potential therapeutic applications[3][4]. While direct and extensive cell culture studies on this particular molecule are not widely published, the known activities of structurally related indole-3-acetic acid (IAA) derivatives provide a strong rationale for investigating its efficacy in several key areas of cellular biology.
This document serves as a comprehensive resource, providing detailed protocols for investigating the cytotoxic, anti-proliferative, and anti-inflammatory properties of this compound in various cell culture models. The methodologies described herein are designed to be robust and reproducible, enabling researchers to generate high-quality data to elucidate the compound's mechanism of action.
Compound Profile: this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | [(1-methyl-1H-indol-3-yl)sulfanyl]acetic acid, Acetic acid, [(1-methyl-1H-indol-3-yl)thio]-, 2-(1-methylindol-3-ylthio)acetic acid | [3] |
| CAS Number | 187030-12-2 | [3] |
| Molecular Formula | C11H11NO2S | [3] |
| Molecular Weight | 221.3 g/mol | [3] |
Part 1: Anticancer Activity Assessment
Many indole derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as cell division and survival[1][5]. The following protocols are designed to systematically evaluate the anticancer efficacy of this compound.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for assessing the anticancer potential of the test compound.
Protocol 1.1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 1.2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (FITC). PI is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., based on the IC50 from the viability assay) for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 1.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle distribution of a cell population can be determined by staining the DNA with a fluorescent dye and measuring its intensity using flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content[6].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer[1][7].
Protocol 1.4: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. A fluorescent reporter that binds preferentially to polymerized microtubules is used, resulting in an increase in fluorescence intensity over time. Compounds that inhibit tubulin polymerization will reduce the rate and extent of this fluorescence increase[3].
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescent reporter)
-
General Tubulin Buffer
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
Pre-warmed 96-well plate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
On ice, prepare the tubulin reaction mix according to the kit manufacturer's instructions.
-
Add the diluted test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves and calculate parameters such as the maximum polymerization rate and the extent of polymerization.
Part 2: Anti-inflammatory Activity Assessment
Indole derivatives are also known for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators[1]. The following protocol is designed to evaluate the anti-inflammatory potential of this compound.
Signaling Pathway in LPS-induced Inflammation
Caption: Simplified pathway of LPS-induced inflammation and potential inhibition point.
Protocol 2.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be measured using the Griess reagent, which detects nitrite (a stable product of NO).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
After incubation, collect the cell culture supernatants.
-
Perform the Griess assay on the supernatants according to the manufacturer's instructions to determine the nitrite concentration.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
References
- Benchchem. (n.d.). Comparative Efficacy of Indole-3-Acetic Acid Derivatives in Oncology and Inflammation.
- ANEXIB Chemicals. (n.d.). This compound.
-
Kavčič, M., et al. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]
-
Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. Retrieved from [Link]
-
Greig, N. H., et al. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Retrieved from [Link]
-
Wardman, P. (2002). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays with 5-Chloroindole Derivatives.
-
Lee, C. Y., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Lee, Y. J., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. Retrieved from [Link]
-
Lee, J. S., & Lee, S. H. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Developing assays to measure the activity of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Application Note & Protocols
Topic: A Strategic Guide to Developing Biochemical and Cell-Based Assays for [(1-methyl-1H-indol-3-yl)thio]acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a small molecule featuring an indole scaffold, a structure common to many biologically active compounds. However, its specific biological targets and mechanism of action are not widely characterized. This guide provides a comprehensive, hypothesis-driven framework for elucidating the bioactivity of this compound. We move beyond rigid templates to offer a logical, multi-pronged strategy, beginning with essential physicochemical characterization and progressing to target-agnostic phenotypic screens, specific target-based biochemical assays, and mechanistic cell-based assays. The protocols detailed herein are designed as self-validating systems, complete with guidance on data interpretation and troubleshooting, empowering researchers to robustly measure and understand the activity of this compound.
Introduction: Deconstructing the Molecule to Formulate a Strategy
The structure of this compound offers several clues to its potential biological roles. The indole ring is a privileged scaffold in medicinal chemistry, while the thioacetic acid moiety is structurally related to the plant hormone Indole-3-acetic acid (IAA). Furthermore, related indole-thio-acetamide structures have been identified as inhibitors of viral RNA-dependent RNA polymerase (RdRp)[1], and other indole derivatives have demonstrated broad antimicrobial and anti-inflammatory activities[2][3][4].
This application note leverages these structural insights to propose a tiered assay development strategy:
-
Tier 1: Foundational Profiling: Assess the compound's fundamental physicochemical properties and its general effects on cell health and microbial growth.
-
Tier 2: Hypothesis-Driven Biochemical Assays: Investigate a specific, plausible molecular target based on structural homology—in this case, a viral RdRp.
-
Tier 3: Mechanistic Cell-Based Assays: Validate biochemical findings in a physiologically relevant context and explore other potential activities, such as anti-inflammatory effects.
This strategic approach ensures a thorough and efficient characterization of the compound's biological activity.
Tier 1: Foundational Profiling
Before any biological activity can be reliably measured, the compound's basic properties must be understood to avoid experimental artifacts.
Physicochemical Characterization: The Non-Negotiable First Step
Causality: A compound's solubility and stability directly impact its effective concentration in an assay. Precipitation can lead to false negatives, while degradation can result in diminished or variable activity. Understanding these parameters is crucial for generating reproducible data[5].
Protocol 1: Solubility and Stability Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Solubility in Aqueous Buffers:
-
Prepare serial dilutions of the DMSO stock into various common assay buffers (e.g., PBS, Tris-HCl, RPMI media).
-
Incubate at relevant temperatures (e.g., 37°C) for a typical assay duration (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry or dynamic light scattering.
-
Insight: This determines the maximum compound concentration that can be tested without solubility issues, which is critical for accurate dose-response curves.
-
-
Stability Assessment:
-
Dilute the compound to a final working concentration in the chosen assay buffer.
-
Incubate under standard assay conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 4, 24 hours), analyze the sample by LC-MS to quantify the amount of intact compound remaining[6].
-
Insight: This protocol validates that the compound remains stable throughout the experiment, ensuring that the observed activity is due to the parent molecule.
-
Data Presentation: Physicochemical Properties
| Parameter | Solvent/Buffer | Concentration | Result |
| Solubility | 100% DMSO | 50 mM | Clear Solution |
| PBS (1% DMSO) | 100 µM | Clear Solution | |
| PBS (1% DMSO) | 200 µM | Precipitate Observed | |
| Stability | RPMI + 10% FBS | 50 µM @ 24h, 37°C | >98% Intact |
Target-Agnostic Phenotypic Screening
These initial screens provide a broad view of the compound's biological effects without assuming a specific target.
Protocol 2: Cell Viability/Cytotoxicity Assay
Causality: It is essential to distinguish between a specific desired activity (e.g., inhibiting a particular pathway) and general cytotoxicity. A compound that simply kills cells can appear active in many assays[7]. This protocol establishes the concentration range where the compound is non-toxic, which is the range to be used for subsequent specific cell-based assays.
-
Cell Plating: Seed a relevant cell line (e.g., A549, HEK293) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM). Treat the cells and include vehicle (e.g., 0.5% DMSO) and positive (e.g., staurosporine) controls.
-
Incubation: Incubate for a relevant period (e.g., 24-72 hours).
-
Viability Readout: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolic activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC₅₀ (50% cytotoxic concentration).
Protocol 3: Antimicrobial Susceptibility Testing
Causality: Given that many indole derivatives exhibit antimicrobial properties[2][4], a direct screen for this activity is a logical starting point. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., S. aureus, E. coli, C. albicans) according to CLSI guidelines.
-
Compound Dilution: Prepare a 2-fold serial dilution of the compound in a 96-well plate using appropriate growth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes + media), negative control (media only), and a reference antibiotic (e.g., ampicillin).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Hypothesis-Driven Biochemical Assays
This tier focuses on testing a specific molecular hypothesis derived from the compound's structure.
Rationale: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)
The structural similarity of this compound to known indole-based RdRp inhibitors makes this enzyme a compelling and testable target[1]. Biochemical assays provide a clean, cell-free system to measure direct inhibition of enzymatic activity, removing complexities like cell permeability and metabolism[8].
Protocol 4: In Vitro RdRp Inhibition Assay (Fluorescence-Based)
Causality: This assay directly measures the synthesis of RNA by recombinant RdRp. A decrease in the fluorescent signal in the presence of the compound indicates inhibition of RNA synthesis. This method is highly adaptable for high-throughput screening[9].
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Enzyme: Recombinant viral RdRp (e.g., from SARS-CoV-2 or Influenza virus).
-
Substrates: A mix of ATP, CTP, GTP, and a fluorescently-labeled UTP analog (e.g., UTP-AF488).
-
Template: A single-stranded RNA template with a corresponding primer.
-
-
Assay Plate Setup (384-well format):
-
Add 2 µL of serially diluted this compound to the assay wells.
-
Controls: Add vehicle (DMSO) for 0% inhibition (high signal) and a known RdRp inhibitor (e.g., Remdesivir triphosphate) for 100% inhibition (low signal).
-
-
Enzyme/Template Addition: Add 10 µL of a pre-mixed solution containing the RdRp enzyme and the RNA template/primer to all wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 8 µL of the NTP substrate mix to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: The newly synthesized, fluorescently-labeled RNA strand is captured (e.g., via biotinylated primer on a streptavidin-coated plate) or detected via a change in fluorescence polarization.
-
Data Acquisition: Read the plate on a compatible fluorescence plate reader.
-
Data Analysis:
-
Calculate percent inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Biochemical Inhibition Data
| Compound | Target | IC₅₀ (µM) | Hill Slope | R² |
| Test Compound | SARS-CoV-2 RdRp | 3.5 ± 0.4 | 1.1 | 0.992 |
| Remdesivir-TP | SARS-CoV-2 RdRp | 1.2 ± 0.2 | 1.0 | 0.995 |
Tier 3: Mechanistic Cell-Based Assays
Cell-based assays provide data in a more physiologically relevant context, accounting for factors like cell permeability, target engagement, and downstream effects[10][11].
Rationale: Investigating Anti-Inflammatory Activity via NF-κB Pathway
Many indole-containing compounds modulate inflammatory signaling. The NF-κB pathway is a central regulator of inflammation, and its activity can be readily measured using reporter gene assays, making it an excellent system to screen for anti-inflammatory potential[12].
// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive)", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Gene [label="Inflammatory\nGene Expression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="Test Compound\n(Potential Inhibitor)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TNFa -> TNFR [label=" Binds"]; TNFR -> IKK [label=" Activates"]; IKK -> NFkB_IkB [label=" Phosphorylates IκB"]; NFkB_IkB -> IkB [label=" IκB Degraded", style=dashed]; NFkB_IkB -> NFkB [label=" NF-κB Released"]; NFkB -> Nucleus [label=" Translocates"]; Nucleus -> Gene [label=" Activates"]; Compound -> IKK [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits?"]; } caption="Simplified NF-κB signaling pathway for assay design."
Protocol 5: NF-κB Reporter Gene Assay
Causality: This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression, producing light. A successful inhibitor will prevent this, reducing the luminescent signal.
-
Cell Culture: Use a stable reporter cell line, such as HEK293-NF-κB-luc. Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with serially diluted this compound for 1 hour. Use a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
Stimulation: Induce the NF-κB pathway by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Readout: Lyse the cells and add a luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System).
-
Data Acquisition: Measure luminescence on a plate reader.
-
Counter-Screen: In parallel, run a cytotoxicity assay (Protocol 2) under the same conditions to ensure the observed inhibition is not due to cell death.
-
Analysis: Normalize the data to the stimulated vehicle control and calculate the IC₅₀.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell plating; Compound precipitation; Edge effects in plates. | Use a multichannel pipette for cell seeding; Confirm compound solubility limit; Avoid using the outer wells of the plate. |
| Compound Appears Active in All Assays | Cytotoxicity; Assay interference (e.g., compound is fluorescent). | Perform a counter-screen for cytotoxicity; Run the assay in the absence of the enzyme/target to check for background signal. |
| Poor Z'-factor (<0.5) | Low signal-to-background ratio; Reagent instability. | Optimize enzyme and substrate concentrations; Check reagent stability and preparation protocols. |
| Inconsistent IC₅₀ Values | Compound instability; Inaccurate pipetting; Cell passage number. | Verify compound stability in assay buffer; Calibrate pipettes regularly; Use cells within a consistent, low passage number range. |
Conclusion
This application note provides a structured, multi-tiered strategy for characterizing the biological activity of this compound. By systematically progressing from foundational physicochemical and phenotypic profiling to specific biochemical and cell-based mechanistic studies, researchers can generate robust, reliable, and comprehensive data. The detailed protocols for cytotoxicity, antimicrobial susceptibility, RdRp inhibition, and NF-κB signaling serve as validated starting points for uncovering the therapeutic potential of this and other novel indole derivatives. This approach, grounded in scientific causality and best practices, is designed to accelerate the journey from compound synthesis to biological understanding.
References
- Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025).
- Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central.
- Biochemical Assays | Enzymatic & Kinetic Activity. (n.d.). Domainex.
- Cell Based Assays | Biomarker & Phenotypic Profiling. (n.d.). Domainex.
- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.).
- General Indole 3 Acetic Acid (IAA) Assay Kit. (n.d.). MyBioSource.
- Biochemical Assays. (n.d.). Concept Life Sciences.
- What Are the Types of Biochemical Assays Used in Drug Discovery? (2025).
- Biochemical assays in drug discovery and development. (2025). Celtarys Research.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
- Plant IAA(Indole 3 Acetic Acid) ELISA Kit. (n.d.). AFG Scientific.
- (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). PMC - NIH.
- Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. (2025).
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). (2026).
- Indole-3-acetic Acid (IAA) Analysis Service. (n.d.).
- This compound. (n.d.). ANEXIB Chemicals.
- 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
- N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. (n.d.). PMC - PubMed Central - NIH.
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- 2. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Frontier of Mitochondrial Research: A Guide to the Emerging Therapeutic Target, MCJ Protein
A Note to the Researcher: The compound of interest, [(1-methyl-1H-indol-3-yl)thio]acetic acid, is a defined chemical entity. However, a comprehensive review of the current scientific literature does not yield evidence of its application as a validated tool compound in molecular biology, specifically as an inhibitor of the Methylation-Controlled J protein (MCJ) or any other characterized biological target.
Therefore, this document will pivot to provide a detailed guide on the Methylation-Controlled J protein (MCJ) , a compelling and emerging therapeutic target in metabolic and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into MCJ's biological function and providing a framework for its investigation.
Introduction to MCJ: A Mitochondrial Gatekeeper
The Methylation-Controlled J protein (MCJ), also known as DNAJC15, is a small transmembrane protein residing in the inner mitochondrial membrane.[1] It functions as an endogenous negative regulator of the mitochondrial electron transport chain (ETC), specifically by interacting with and inhibiting Complex I.[1][2] This inhibitory action effectively acts as a brake on mitochondrial respiration, thereby modulating cellular energy production and metabolism.[2]
MCJ's expression is silenced in certain cancers via hypermethylation of its promoter region, which initially led to its discovery.[3] However, its role has expanded significantly, with recent research highlighting its critical involvement in metabolic homeostasis and the pathogenesis of various diseases, particularly those linked to mitochondrial dysfunction.
Key Properties of MCJ:
| Property | Description | References |
| Cellular Localization | Inner mitochondrial membrane | [1] |
| Molecular Function | Endogenous inhibitor of mitochondrial respiratory Complex I | [1][2] |
| Physiological Role | Negative regulator of mitochondrial respiration and ATP production | [2] |
| Pathophysiological Relevance | Implicated in non-alcoholic fatty liver disease (NAFLD), acetaminophen-induced liver injury, and cancer chemoresistance. | [3][4][5] |
The MCJ Signaling Pathway: A Nexus of Metabolism and Cellular Stress
MCJ exerts its influence by directly modulating the efficiency of the electron transport chain. Its interaction with Complex I impedes the formation of respiratory supercomplexes, which are large assemblies of ETC complexes that enhance the efficiency of electron flow and ATP synthesis.[6] By disrupting these supercomplexes, MCJ reduces the overall respiratory capacity of the mitochondria.
Caption: The MCJ signaling pathway in the context of mitochondrial respiration and cellular metabolism.
MCJ in Disease: A Promising Target for Therapeutic Intervention
The role of MCJ as a metabolic brake has positioned it as a tantalizing target for diseases characterized by impaired mitochondrial function and energy imbalance.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
In the context of NAFLD and its more severe form, NASH, the liver exhibits excessive lipid accumulation. Research has shown that silencing MCJ expression in hepatocytes enhances their capacity for fatty acid β-oxidation.[6] This increased metabolic activity helps to clear lipid droplets, thereby reducing steatosis and preventing the progression to liver fibrosis.[6] Studies using siRNA to inhibit MCJ in animal models of NASH have demonstrated a significant reduction in liver fat and fibrosis.[4]
Acetaminophen-Induced Liver Injury
Acetaminophen overdose is a leading cause of acute liver failure, and mitochondrial dysfunction is a key mechanism of its toxicity. Studies have revealed that MCJ plays a role in acetaminophen-induced hepatotoxicity. Inhibition of MCJ expression has been shown to protect the liver from acetaminophen-induced damage.[5]
Cancer
The initial discovery of MCJ was linked to its epigenetic silencing in chemoresistant ovarian cancer.[3] In drug-sensitive breast cancer cells, MCJ is expressed, and its inhibition leads to increased resistance to certain chemotherapeutic agents.[3] This suggests a complex, context-dependent role for MCJ in cancer biology that warrants further investigation.
Methodologies for Studying MCJ
Given that small molecule inhibitors of MCJ are not yet well-characterized in the public domain, the primary research tool for modulating its function is RNA interference (RNAi).
Protocol: siRNA-Mediated Silencing of MCJ in Hepatocytes
This protocol provides a general framework for the transient knockdown of MCJ in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS)
-
MCJ-targeting siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Reagents for RNA extraction and qRT-PCR (for knockdown validation)
-
Reagents for protein extraction and Western blotting (for knockdown validation)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HepG2 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well to be transfected, dilute 50 pmol of siRNA (either MCJ-targeting or non-targeting control) into 250 µL of Opti-MEM™ I Medium in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I Medium.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently by flicking the tube and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex to each well containing the cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the level of DNAJC15 mRNA relative to a housekeeping gene.
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells, quantify total protein, and perform Western blotting using an anti-MCJ antibody to assess the reduction in MCJ protein levels.
-
Caption: Experimental workflow for siRNA-mediated silencing of MCJ.
Future Directions and Opportunities
The exploration of MCJ as a therapeutic target is still in its early stages. While siRNA-based approaches have shown promise in preclinical studies, the development of small molecule inhibitors of MCJ would offer significant advantages in terms of oral bioavailability and manufacturing scalability.[4] High-throughput screening campaigns and structure-based drug design efforts will be crucial in identifying and optimizing such compounds.
Further research is also needed to fully elucidate the role of MCJ in other tissues and disease contexts. Its presence in the heart and kidneys suggests potential involvement in cardiovascular and renal diseases.[6]
Conclusion
MCJ represents a novel and exciting target for therapeutic intervention in a range of metabolic and inflammatory diseases. Its role as a key regulator of mitochondrial function places it at a critical crossroads of cellular energy homeostasis and stress responses. While the specific tool compound this compound lacks documented activity against MCJ, the field is ripe for the discovery of small molecule modulators. The protocols and information presented here provide a foundation for researchers to delve into the biology of MCJ and contribute to the development of new therapies targeting this important mitochondrial protein.
References
-
S-Adenosylmethionine Negatively Regulates the Mitochondrial Respiratory Chain Repressor MCJ in the Liver. International Journal of Biological Sciences. [Link]
-
Inhibition of MCJ Transmembrane Protein Studied as NAFLD Treatment. Biocompare. [Link]
-
MCJ (Methylation-Controlled J Protein), an Endogenous Repressor of the Mitochondrial Respiratory Chain, Is Upregulated in Multiple Liver Diseases but Little Is Known about How It Is Regulated. International Journal of Biological Sciences. [Link]
-
Methylation-Controlled J Protein Promotes c-Jun Degradation To Prevent ABCB1 Transporter Expression. Molecular and Cellular Biology. [Link]
-
Technology. Mitotherapeutix, LLC. [Link]
-
N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. European Journal of Medicinal Chemistry. [Link]
-
S-Adenosylmethionine Negatively Regulates the Mitochondrial Respiratory Chain Repressor MCJ in the Liver. ResearchGate. [Link]
-
MCJ/DnaJC15, an Endogenous Mitochondrial Repressor of the Respiratory Chain That Controls Metabolic Alterations. Cell Metabolism. [Link]
-
The mitochondrial negative regulator MCJ is a therapeutic target for acetaminophen-induced liver injury. Nature Communications. [Link]
-
Absence of MCJ/DnaJC15 promotes brown adipose tissue thermogenesis. Nature Communications. [Link]
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- 3. Methylation-Controlled J Protein Promotes c-Jun Degradation To Prevent ABCB1 Transporter Expression - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Technology – Mitotherapeutix, LLC [mitotherapeutix.com]
Application Notes and Protocols for [(1-methyl-1H-indol-3-yl)thio]acetic acid
Abstract
These application notes provide a comprehensive guide for the safe handling, storage, and use of [(1-methyl-1H-indol-3-yl)thio]acetic acid (CAS No. 187030-12-2)[1][2]. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are synthesized from the known chemical properties of the indole and thioacetic acid functional groups, aiming to ensure compound integrity and personnel safety. By elucidating the causality behind each procedural step, this guide equips the user with the knowledge to maintain the stability of the compound and obtain reliable experimental results.
Introduction: Understanding the Molecule
This compound is a research chemical that integrates two key functional moieties: a substituted indole ring and a thioacetic acid group. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation[3]. The thioacetic acid component, while useful for introducing thiol groups in organic synthesis, presents its own set of handling challenges, including potential flammability and toxicity[4][5]. The inherent reactivity of these groups dictates the stringent handling and storage protocols necessary to preserve the compound's structure and purity.
A notable characteristic of indole-containing compounds is their tendency to change color (e.g., to pink or brown) upon degradation, which is often a result of oxidation or polymerization[3]. Therefore, visual inspection can be a preliminary indicator of compound integrity.
Hazard Assessment and Safety Profile
2.1. Inferred Hazards from Constituent Moieties
| Hazard Classification | Associated Moiety | Description and Precautionary Notes |
| Acute Toxicity (Oral) | Thioacetic Acid | Thioacetic acid is toxic if swallowed[5][6]. Assume a similar level of toxicity for the target compound. Do not ingest. |
| Skin Corrosion/Irritation | Thioacetic Acid / Indole | Thioacetic acid can cause severe skin burns[5]. Indole derivatives can cause skin irritation[7]. Avoid all skin contact. |
| Serious Eye Damage | Thioacetic Acid | Thioacetic acid is known to cause serious eye damage[6]. Wear appropriate eye protection at all times. |
| Respiratory Irritation | Indole Derivatives | Some indole compounds may cause respiratory irritation[7]. Handle in a well-ventilated area, preferably a chemical fume hood[8]. |
| Photosensitivity | Indole | Indole compounds are often sensitive to light, which can accelerate degradation[3][9]. |
| Air Sensitivity | Indole / Thioether | The indole ring is susceptible to oxidation from atmospheric oxygen[3]. Thioethers can also be oxidized. |
| Flammability | Thioacetic Acid | Thioacetic acid is a highly flammable liquid and vapor[5][10][11]. While the target compound is a solid, this suggests thermal instability. |
2.2. Mandatory Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield[8].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile)[8].
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a flame-retardant antistatic protective clothing.
-
Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator is recommended to prevent inhalation[8]. All handling of the solid and preparation of solutions should ideally be performed in a chemical fume hood[8].
Core Storage Protocol: Preserving Compound Integrity
The primary goal of the storage protocol is to mitigate the risks of oxidation, photodegradation, and moisture exposure.
3.1. Short-Term and Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C or below for long-term storage [8][12]. 2-8°C for short-term (days to weeks)[3][13]. | Lower temperatures slow down the rate of oxidative and thermal degradation reactions[3]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen[3]. Storing under an inert atmosphere minimizes this degradation pathway. |
| Light | Protection from Light | Many indole derivatives are photosensitive[3]. Exposure to light, especially UV, can catalyze degradation. |
| Moisture | Dry Environment | The compound is likely susceptible to hydrolysis. A dry environment prevents this and the absorption of moisture. |
3.2. Recommended Container and Aliquoting Strategy
-
Primary Container: Use amber or opaque glass vials to protect the compound from light[9][14].
-
Seal: Ensure the container has a tight-fitting cap. For optimal protection, consider vials with septa that allow for the introduction of an inert gas[15].
-
Aliquoting: Upon receipt, it is highly recommended to aliquot the compound into smaller, single-use quantities in a controlled environment (e.g., a glovebox). This practice minimizes the exposure of the bulk material to atmospheric conditions during repeated weighing and handling[16].
Detailed Experimental Protocols
4.1. Protocol for Handling and Weighing the Solid Compound
This protocol is designed to minimize exposure to air and light.
-
Preparation: Before starting, ensure all necessary PPE is worn. Prepare all equipment, including spatulas, weigh boats, and vials.
-
Inert Environment: If available, perform all manipulations inside a glovebox with an inert atmosphere (e.g., argon or nitrogen)[16].
-
Fume Hood Procedure (if no glovebox): a. Work in a chemical fume hood to ensure adequate ventilation[8]. b. Minimize the time the primary container is open. c. To create a localized inert atmosphere, you can gently flush the headspace of the vial with a stream of argon or nitrogen before sealing[3].
-
Weighing: Quickly weigh the desired amount of the compound. Avoid creating dust[8].
-
Cleanup: Clean any spills immediately. Wash hands thoroughly after handling[8].
4.2. Protocol for Preparing Stock Solutions
-
Solvent Selection: Based on available data for similar compounds, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol[17]. The choice of solvent will depend on the specific experimental requirements.
-
Degassing the Solvent: To prevent oxidation of the compound in solution, it is crucial to use a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.
-
Dissolution: a. Add the weighed compound to an appropriate volumetric flask. b. Add a small amount of the deoxygenated solvent to dissolve the compound completely. Gentle vortexing may be applied. c. Once dissolved, bring the solution to the final volume with the deoxygenated solvent.
-
Storage of Stock Solutions: a. Store stock solutions in amber or foil-wrapped vials at -20°C or -80°C. b. The headspace of the vial should be flushed with an inert gas before sealing. c. For highly sensitive experiments, consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution, though compatibility should be verified first[3][9].
Visualization of Workflows and Degradation Pathways
5.1. Recommended Storage Workflow
The following diagram illustrates the ideal workflow for receiving and storing this compound to maximize its shelf-life.
Caption: Fig. 1: Recommended Storage and Aliquoting Workflow
5.2. Postulated Degradation Pathway
The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products. While the specific pathway for this molecule is not empirically determined, a plausible route involves oxidation at the 2 and 3 positions of the indole ring, similar to known indole degradation pathways[18][19][20].
Caption: Fig. 2: Postulated Oxidative Degradation of the Indole Moiety
Disposal Guidelines
All waste containing this compound, including empty containers, should be treated as hazardous chemical waste. Dispose of the material in accordance with institutional, local, and national regulations[12]. Do not dispose of it down the drain.
Conclusion
The stability and safe handling of this compound are paramount for its effective use in research and development. By understanding its composite chemical nature and adhering to the protocols outlined in these application notes—specifically, storage at or below -20°C under an inert, dark, and dry atmosphere—researchers can ensure the compound's integrity and the safety of laboratory personnel.
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- BenchChem Technical Support Team. (2025, December).
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
- Gao, C., et al. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- Buckhorn Cliffs. Organizing and Protecting Long-Term Chemical Compounds.
- ChemicalBook. This compound | 187030-12-2.
- Sigma-Aldrich. (2024, March 2).
- oxfordlabchem.com.
- Sigma-Aldrich. (2025, October 16).
- Loba Chemie. (2015, April 9). THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS.
- Gu, J. D., et al. Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH.
- Chemistry Stack Exchange. (2021, September 28). Storage solution for oxygen sensitive liquid chemicals?.
- Gao, C., et al. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- ANEXIB Chemicals. This compound – ANEXIB Chemicals.
- Ossila. Air Sensitive Compounds.
- Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.
- Neogen. (2019, October 30).
- University of Rochester, Department of Chemistry. How to Store Reagents.
- PubChem. Thioacetic acid | C2H4OS | CID 10484.
- CDH Fine Chemical. INDOLE SOLUTION (REAGENT FOR NITRITES)
- ResearchGate.
- Thioacetic acid: storage conditions and safety precautions.
- ResearchGate.
- Chemistry Stack Exchange. (2023, November 4).
- Wang, Y., et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Ossila.
- Fisher Scientific. (2013, March 12).
- Gucma, M., & Markowicz, J. (2018).
- Wikipedia. Thioacetic acid.
- Merck Millipore. SAFETY DATA SHEET - Thioacetic acid for synthesis.
- Thermo Fisher Scientific. (2013, March 12).
- Al-Soud, Y. A., et al. (2020, April 23). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH.
- AK Scientific, Inc. Hydroxyimino-(1H-indol-3-yl)
- ResearchGate. (2025, August 7).
- ChemicalBook. Indole-3-acetic acid | 87-51-4.
- Wang, Y., et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
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Application Notes and Protocols for the Use of [(1-methyl-1H-indol-3-yl)thio]acetic acid in Structure-Activity Relationship Studies
Introduction: Unlocking the Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Structure-activity relationship (SAR) studies are fundamental to drug discovery, allowing for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.[3][4] This document provides a detailed guide for researchers on the use of [(1-methyl-1H-indol-3-yl)thio]acetic acid as a core structure for SAR studies, with a focus on its potential as a modulator of inflammatory pathways and as a ligand for peroxisome proliferator-activated receptors (PPARs).
This compound (CAS No. 187030-12-2) is an intriguing starting point for an SAR campaign.[5] The N-methylation of the indole ring prevents hydrogen bonding at this position, which can significantly alter its interaction with biological targets compared to its unsubstituted counterparts. The thioacetic acid moiety at the 3-position provides a key acidic functional group for interaction with receptor sites and a linker that can be readily modified. This guide will detail the experimental workflows and protocols necessary to explore the therapeutic potential of this compound and its derivatives.
Hypothesized Biological Activity and Rationale for Investigation
Based on extensive research into related indole-3-acetic acid and thioacetic acid derivatives, we hypothesize that this compound and its analogs will exhibit:
-
Anti-inflammatory Activity: Many indole derivatives are known to modulate key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of the expression of pro-inflammatory cytokines.[4][6]
-
PPAR Agonism: The structural features of this molecule, particularly the acidic head group and a lipophilic core, are characteristic of ligands for PPARs.[7][8] PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation, making them attractive drug targets.[6][8] Specifically, indole-1-yl acetic acids have been identified as PPAR agonists.[9]
This guide will therefore focus on providing the necessary protocols to test these hypotheses and build a robust SAR profile.
Experimental Workflow for SAR Studies
The following workflow provides a logical progression for the investigation of this compound and its synthesized derivatives.
Caption: A comprehensive workflow for the SAR investigation of this compound.
Application Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
Rationale: RAW264.7 murine macrophages are a well-established cell line for screening compounds for anti-inflammatory activity.[10] Upon stimulation with lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[10][11] This protocol allows for the initial assessment of the anti-inflammatory potential of the test compounds.
A. Cell Culture and Plating:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[11]
B. Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound and its derivatives in DMSO.
-
Pre-treat the cells with varying concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[11] Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11]
C. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each sample in a new 96-well plate.[11]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[11]
D. Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants after treatment and stimulation.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10]
E. Cell Viability Assay (MTT or CCK-8):
-
It is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.
-
After removing the supernatant for the Griess assay, perform an MTT or CCK-8 assay on the remaining cells according to standard protocols to assess cell viability.[10]
| Parameter | Method | Purpose |
| NO Production | Griess Assay | Quantifies the inhibition of a key pro-inflammatory mediator. |
| Cytokine Levels | ELISA (TNF-α, IL-6) | Measures the reduction of specific pro-inflammatory cytokines.[10] |
| Cell Viability | MTT or CCK-8 Assay | Confirms that the observed effects are not due to compound toxicity.[10] |
| Data Analysis | IC₅₀ values | Determines the concentration of compound that inhibits 50% of the response. |
Protocol 2: PPARα/γ Transactivation Assay
Rationale: Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors.[6] Reporter gene assays are a standard method to screen for PPAR agonists or antagonists.[12] In this assay, cells are engineered to express a PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a GAL4 response element. Ligand binding activates transcription of the reporter gene, producing a measurable signal.
A. Cell Line and Reagents:
-
Utilize a suitable host cell line (e.g., HEK293T) and commercially available reporter assay systems for human PPARα and PPARγ.[12][13] These kits typically include the engineered cells, optimized media, a reference agonist (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ), and a luciferase detection reagent.[13]
B. Transfection and Plating (if not using a stable cell line):
-
Co-transfect the cells with a PPAR-Gal4 expression plasmid and a luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to recover for 24 hours.[12]
C. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 18-24 hours.
-
Include a vehicle control, a reference agonist, and a known antagonist if screening for antagonistic activity.
D. Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the detection reagent manufacturer's protocol.
E. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration).
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) for agonist compounds.
Caption: Simplified signaling pathway of PPAR activation by a ligand.
Building the Structure-Activity Relationship
A systematic SAR study would involve the synthesis and testing of analogs of this compound. Key modifications could include:
-
Substitution on the indole ring: Introducing electron-donating or electron-withdrawing groups at various positions (e.g., 5- or 6-position) to probe electronic and steric effects.
-
Modification of the thioacetic acid side chain:
-
Varying the length of the alkyl chain.
-
Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole).
-
Esterification of the carboxylic acid to create prodrugs.
-
-
Alteration of the N-methyl group: Replacing the methyl group with other alkyl groups of varying sizes.
The data from these modifications, when tabulated and analyzed, will reveal the structural requirements for optimal activity and selectivity, guiding the design of more potent and targeted therapeutic agents.
References
-
Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
PPAR ELISA Kits. Biocompare. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]
-
Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available at: [Link]
-
Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptors: From Genes to Physiology. Endocrine Society. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]
-
Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. Available at: [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. Available at: [Link]
-
Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PubMed Central. Available at: [Link]
-
Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies. PubMed. Available at: [Link]
-
Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]
-
Design and Synthesis of alkoxyindolyl-3-acetic Acid Analogs as Peroxisome Proliferator-Activated receptor-γ/δ Agonists. PubMed. Available at: [Link]
-
Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity. PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PubMed Central. Available at: [Link]
-
(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]
-
The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. PubMed. Available at: [Link]
-
(PDF) 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. Available at: [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]
-
Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. MDPI. Available at: [Link]
-
Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Available at: [Link]
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- 3. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting low yield in [(1-methyl-1H-indol-3-yl)thio]acetic acid synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common hurdles and optimize your reaction yields. This guide is structured as an interactive Q&A, allowing you to quickly identify and resolve specific experimental challenges.
Section 1: Reaction Overview and Core Mechanism
The synthesis of this compound is fundamentally an S-alkylation reaction. It involves the nucleophilic attack of a sulfur atom at the C3 position of 1-methylindole onto an electrophilic two-carbon acid synthon, typically a haloacetic acid. The most common pathway involves two key steps: the formation of the thiolate nucleophile and the subsequent SN2 displacement.
The indole ring system is electron-rich, and the C3 position is particularly nucleophilic, making it the most reactive site for electrophilic substitution[1][2]. This inherent reactivity is harnessed to introduce the thiol group, which is then alkylated.
Caption: The S-alkylation mechanism for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route to prepare the starting 1-methyl-1H-indole-3-thiol?
The 1-methyl-1H-indole-3-thiol intermediate is often the most challenging part of this synthesis due to its instability. A common laboratory method involves the reaction of 1-methylindole with thiourea and iodine, followed by hydrolysis of the resulting S-(1-methyl-1H-indol-3-yl)isothiouronium salt. Alternatively, direct thiolation can be achieved using various sulfenylating agents[3][4][5]. Due to its propensity for oxidation, it is highly recommended to use the thiol intermediate immediately after its preparation or to generate it in situ.
Q2: Which base and solvent combination is most effective for the S-alkylation step?
The choice of base and solvent is critical for maximizing yield by promoting the desired SN2 pathway while minimizing side reactions[6].
| Parameter | Recommendation | Rationale |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | These are strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of the thiol to form the thiolate nucleophile, driving the reaction to completion. |
| Solvent | Anhydrous DMF, THF, or Acetonitrile | Polar aprotic solvents are ideal as they effectively solvate the cation of the base (e.g., Na⁺) but do not solvate the thiolate anion, leaving it highly nucleophilic and reactive[7]. |
Using weaker bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can lead to an incomplete reaction, as they may not be strong enough to fully deprotonate the thiol (pKa ≈ 10-11)[8]. Protic solvents like ethanol should be avoided as they can protonate the thiolate, reducing its nucleophilicity, and potentially participate in side reactions[7].
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexane with 1% acetic acid). The starting thiol will be relatively nonpolar, while the carboxylic acid product will have a much lower Rf value due to its high polarity. The disappearance of the thiol spot and the appearance of a new, lower spot confirms the reaction is proceeding.
Section 3: Troubleshooting Guide for Low Yield
This section addresses the most common causes of low yield in a logical, diagnostic format.
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Q4: My reaction seems to stall, with significant starting material remaining even after extended time. What's wrong?
This points to an issue with nucleophile generation or reaction kinetics.
-
Cause A: Inadequate Base: Your base may be too weak to fully deprotonate the thiol. Verify the pKa of your base relative to the thiol. If using NaH, it may be old and passivated; use fresh, high-purity NaH from a sealed container. Ensure you are using at least 1.0 equivalent for the thiol and another 1.0 equivalent for the chloroacetic acid proton, for a total of at least 2.0 equivalents.
-
Cause B: Low Temperature: While the reaction often proceeds at room temperature, sluggish reactions can be gently heated to 40-50 °C to increase the rate of the SN2 reaction.
-
Cause C: Water Contamination: Traces of water in the solvent will quench the base (especially NaH) and protonate the thiolate, inhibiting the reaction. Always use anhydrous solvents.
Q5: I see a new, nonpolar spot on my TLC plate and have isolated an insoluble white/yellow powder. What is this byproduct?
This is the classic signature of disulfide formation. The 1-methyl-1H-indole-3-thiolate is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of bis(1-methyl-1H-indol-3-yl) disulfide.
-
Solution: Implement an Inert Atmosphere. To prevent this, the reaction must be performed under an inert atmosphere. Purge the reaction flask with dry nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. Degassing the solvent prior to use can also be beneficial.
Caption: Competing pathways for the thiolate intermediate.
Q6: My crude NMR spectrum is complex, suggesting more than just the disulfide byproduct. What other side reactions can occur?
While S-alkylation is strongly favored, other side reactions can occur under suboptimal conditions.
-
Over-alkylation: The carboxylic acid product can be deprotonated by excess base and act as a nucleophile itself, potentially leading to ester formation, though this is less common. Use no more than 1.1 equivalents of the alkylating agent to minimize this.
-
C2-Alkylation: The C2 position of the indole ring has some nucleophilic character. While C3 substitution is kinetically and thermodynamically favored, trace amounts of C2-alkylated products are possible, especially if the C3 position is sterically hindered (not an issue here) or under certain conditions[2]. Using a strong, non-nucleophilic base and a polar aprotic solvent favors the desired S-alkylation.
-
Alkylating Agent Decomposition: In the presence of a strong base, chloroacetic acid can potentially undergo side reactions. It is best to add the chloroacetic acid to the solution of the generated thiolate at a controlled temperature (e.g., 0 °C to room temperature).
Q7: TLC analysis shows good conversion to a polar product, but my final isolated yield after workup is very low. Where is my product going?
This is almost always a workup issue related to the amphipathic nature of your product, which contains a nonpolar indole ring and a polar carboxylic acid.
-
Cause: Incorrect pH during Extraction. The carboxylic acid group must be fully protonated (COOH) to make the molecule sufficiently nonpolar for extraction into an organic solvent like ethyl acetate or dichloromethane. If the aqueous layer is neutral or basic, the product will exist as the carboxylate salt (COO⁻), which is highly water-soluble and will remain in the aqueous phase.
-
Optimized Workup Protocol:
-
Quench the reaction carefully by slowly adding it to ice-cold water.
-
Acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of 2-3. Verify the pH with pH paper.
-
Extract the acidified aqueous layer multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Section 4: Validated Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
-
1-methyl-1H-indole-3-thiol (freshly prepared)
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloroacetic acid
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (2.2 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove mineral oil, decanting the hexane carefully. Add anhydrous DMF via syringe.
-
Thiol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 1-methyl-1H-indole-3-thiol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: In a separate flask, dissolve chloroacetic acid (1.05 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Workup:
-
Carefully pour the reaction mixture into a beaker of ice water to quench the excess NaH.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography if necessary.
References
-
Qi, H., Zhang, T., Wan, K., & Luo, M. (2018). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Magesh, C. J., et al. (2015). Biologically active 3-thioindoles. ResearchGate. Available at: [Link]
-
Singh, P., et al. (2021). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. Request PDF on ResearchGate. Available at: [Link]
-
Guo, W., Chen, J., & Fan, R. (2015). Synthesis of 3-thioindole with different pairs. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Chemcess. (2023). Indole: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
Wikipedia contributors. (2024). Indole. Wikipedia. Available at: [Link]
-
Adlington, R. M., et al. (2004). Asymmetric synthesis of tertiary thiols and thioethers. PMC - NIH. Available at: [Link]
-
Reddit user discussion on synthesis yield. (2019). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry on Reddit. Available at: [Link]
-
Ashenhurst, J. (2023). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]
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- 2. Indole - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indole Derivatives
Welcome to our comprehensive technical support guide for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: General Troubleshooting & FAQs
This section addresses broad, overarching challenges that are common across various indole synthesis methodologies.
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis are a frequent challenge and can be attributed to several factors. These often include suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups on your starting materials.[1] For instance, the widely used Fischer indole synthesis is notably sensitive to both temperature and the strength of the acid catalyst employed.[1]
To systematically address low yields, consider the following critical parameters:
-
Optimization of Reaction Conditions: A systematic variation of temperature, reaction time, and catalyst concentration is paramount. Even slight adjustments can significantly impact the reaction outcome.
-
Purity of Starting Materials: Impurities present in your starting materials, such as the arylhydrazine and carbonyl compounds in a Fischer synthesis, can lead to a cascade of unwanted side reactions, thereby consuming your reactants and reducing the yield of the desired indole.[1]
-
Choice of Synthesis Route: It is crucial to recognize that some indole synthesis methods are inherently more efficient than others depending on the desired substitution pattern on the indole core.
-
Protecting Groups: For substrates with sensitive functional groups, the use of protecting groups is often necessary. For the indole nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
The formation of multiple products, often observed as multiple spots on a Thin Layer Chromatography (TLC) plate, points towards issues with reaction selectivity. This can manifest as regioisomers or various byproducts.
-
Regioselectivity in Fischer Indole Synthesis: The choice of acid catalyst and its concentration can be pivotal in controlling the regioselectivity. For example, stronger acid catalysts and higher concentrations may favor the formation of the more substituted indole.[2] In some cases, diluting the reaction mixture with an inert solvent like sulfolane or dichloromethane can help minimize degradation and improve selectivity.[2][3]
-
Side Reactions: Common side reactions include aldol condensation of the ketone or aldehyde starting material and Friedel-Crafts-type reactions, especially under the acidic and often high-temperature conditions of the Fischer synthesis.[2][4] To mitigate these, consider maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate and using milder acid catalysts where feasible.[4]
Q3: How do I choose the appropriate solvent for my indole synthesis?
The choice of solvent can have a profound impact on the outcome of your indole synthesis. A solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all critical considerations.
-
Solubility: Inadequate solubility of starting materials or key intermediates in the chosen solvent is a common reason for low yields.[3]
-
Influence on Reaction Conditions: The solvent can influence the effective acidity of the catalyst and the stability of reactive intermediates.[3] For reactions that are sluggish or prone to decomposition at elevated temperatures, dilution with a suitable high-boiling, inert solvent can be beneficial.[3]
-
Microwave-Assisted Synthesis: In microwave-assisted synthesis, the solvent's dielectric properties are a key factor in its ability to absorb microwave energy and efficiently heat the reaction mixture.[3] However, successful microwave-assisted indole syntheses have also been reported under solvent-free conditions.[3]
The following table summarizes the impact of different solvents on the yield of a specific indole synthesis reaction.
| Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Microwave-Assisted Palladium-Catalyzed Cyclization of N-Aryl Enamines | DMF | 150 | 0.5 | 85 |
| Dioxane | 150 | 0.5 | 70 | |
| Toluene | 150 | 0.5 | 65 | |
| Acetonitrile | 150 | 0.5 | 50 |
Data adapted from literature reports.
Q4: My product is difficult to purify. What strategies can I employ?
Purification of indole derivatives can be challenging due to the presence of polar byproducts and baseline material during silica gel chromatography.[4]
-
Aqueous Wash: A thorough wash of the crude organic extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) can effectively remove acidic impurities.[4]
-
Alternative Chromatographic Media: If standard silica gel chromatography is proving ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.[4]
-
Recrystallization: For solid products, recrystallization is often a highly effective method for achieving high purity.[4]
-
Distillation: For volatile indole derivatives, distillation under reduced pressure can be a viable purification technique.[4]
Section 2: Troubleshooting Specific Indole Syntheses
This section provides detailed troubleshooting guidance for three widely employed indole synthesis methodologies: the Fischer, Bischler-Möhlau, and Larock syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]
Several factors can contribute to the failure or low yield of a Fischer indole synthesis:[1]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[1][5] This is a known challenge in the synthesis of 3-aminoindoles.[1][5]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), HCl, H₂SO₄) are critical and often require empirical optimization for a given substrate pair.[1][6][7][8]
-
Hydrazone Formation (Optional - can be a one-pot reaction): In a round-bottom flask, dissolve the arylhydrazine hydrochloride and the ketone or aldehyde in a suitable solvent such as ethanol or acetic acid. Heat the mixture to form the arylhydrazone. In many cases, isolation of the hydrazone is not necessary.[1][6]
-
Cyclization: Add the acid catalyst (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid) to the mixture containing the pre-formed hydrazone or the initial mixture of arylhydrazine and carbonyl compound.[6]
-
Heating: Heat the reaction mixture, often to reflux, and monitor the progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto ice-water to quench the reaction. Neutralize the acid with a suitable base (e.g., aqueous NaOH or NaHCO₃).[4]
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by chromatography, recrystallization, or distillation.[4]
Caption: A simplified workflow for the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.[2][9]
This reaction is notorious for requiring harsh conditions, which often leads to low yields and the formation of numerous byproducts due to degradation of starting materials and products.[2][9]
-
Milder Reaction Conditions: The development of milder reaction conditions has been a key focus for improving the utility of this synthesis. The use of lithium bromide as a catalyst has been shown to be effective.[9][10]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times, often under solvent-free conditions.[3][9][10] This is due to the rapid and efficient heating of the reaction mixture.
-
Solvent Choice: The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent and promoter under microwave irradiation has been reported to give good yields of the desired indoles.[2]
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole.[11]
The Larock indole synthesis is a versatile reaction, but its success hinges on the careful optimization of several components:
-
Palladium Catalyst and Ligands: The choice of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand is critical.[12][13] For less reactive o-bromoanilines and o-chloroanilines, the use of specific ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene can be beneficial.[11]
-
Base: While sodium or potassium carbonate are commonly used, other bases can also be effective. The choice of base can influence the overall yield.[11]
-
Chloride Source: A chloride source, such as LiCl or n-Bu₄NCl, is often required. LiCl is generally more effective, but its stoichiometry is important, as an excess can slow down the reaction.[11]
-
Solvent: N-methyl-2-pyrrolidone (NMP) has been successfully employed as a solvent for the use of less reactive o-bromoanilines and o-chloroanilines.[11]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the ortho-haloaniline, the alkyne (typically 2-5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), the base (e.g., K₂CO₃), and the chloride source (e.g., LiCl).[11][14]
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or NMP) via syringe.[13]
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) for the required time, monitoring the reaction progress by TLC.[11][14]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, rinsing with an organic solvent like ethyl acetate.[14]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired indole derivative.[14]
Caption: A simplified catalytic cycle for the Larock indole synthesis.
Section 3: References
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. Available at:
-
Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem. Available at:
-
Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis - Benchchem. Available at:
-
Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. Available at:
-
Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem. Available at:
-
Larock indole synthesis - Wikipedia. Available at: [Link]
-
"common side reactions in indole-pyrrole synthesis" - Benchchem. Available at:
-
Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem. Available at:
-
Technical Support Center: Troubleshooting Indole Cyclization Reactions - Benchchem. Available at:
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans | Organic Letters - ACS Publications. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available at: [Link]
-
Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Bischler-Möhlau indole synthesis - chemeurope.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic acid and how to avoid them
Welcome to the technical support guide for the synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes, minimize impurities, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of an unexpected, less polar byproduct and my overall yield is low. What is this impurity?
This is the most common issue reported. The primary cause of low yield is often the formation of a key side product: bis(1-methyl-1H-indol-3-yl) disulfide .
Causality: The synthesis proceeds through a 1-methyl-1H-indole-3-thiol intermediate. This thiol is highly susceptible to oxidation, especially in the presence of atmospheric oxygen under the basic reaction conditions required for the subsequent alkylation step. Two molecules of the thiol intermediate can readily couple to form a stable disulfide bond, effectively taking it out of the desired reaction pathway and reducing the yield of your target acid.
Identification:
-
TLC Analysis: The disulfide byproduct is significantly less polar than the desired carboxylic acid product. It will have a much higher Rf value on a silica gel TLC plate.
-
Mass Spectrometry: The disulfide will have an (M+H)+ corresponding to a mass of 351.49 g/mol (for C20H18N2S2). This is roughly double the mass of the thiol intermediate (177.25 g/mol ).
FAQ 2: How can I effectively prevent the formation of the disulfide byproduct?
Preventing disulfide formation is critical for achieving a high yield. This requires stringent exclusion of oxygen from the reaction environment.
Core Principle: The key is to protect the sensitive thiol intermediate from oxidation. This is achieved by maintaining an inert atmosphere throughout the reaction and workup.
Experimental Protocol: Optimized Synthesis Under Inert Atmosphere
This protocol details the in situ generation of the 1-methyl-1H-indole-3-thiolate followed by immediate alkylation to minimize its exposure to oxidative conditions.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble your reaction flask, condenser, and addition funnel. Purge the entire system with dry nitrogen or argon gas for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the entire experiment (a gas bubbler or balloon is effective).
-
Solvent Degassing: Use a solvent that has been properly degassed to remove dissolved oxygen. This can be achieved by sparging with nitrogen or argon for 30 minutes or by several freeze-pump-thaw cycles. Anhydrous ethanol or THF are suitable solvents.
-
Thiolate Generation:
-
To a stirred solution of 1-methyl-1H-indole-3-thiol (1.0 eq) in degassed, anhydrous ethanol, add a solution of sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq) in degassed ethanol dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes under the inert atmosphere to ensure complete formation of the sodium or potassium thiolate salt.
-
-
Alkylation:
-
Dissolve chloroacetic acid (1.1 eq) in degassed ethanol and add it dropwise to the thiolate solution at room temperature.
-
Heat the reaction mixture to reflux (around 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Redissolve the residue in water. Perform an extraction with a non-polar solvent like diethyl ether or ethyl acetate to remove any residual, non-polar disulfide.
-
Acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl. The desired this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Diagram: Reaction Pathways The following diagram illustrates the desired synthetic route versus the competing side reaction.
Caption: Desired S-alkylation vs. oxidative disulfide formation.
FAQ 3: My reaction is very slow or fails to proceed. What are the likely causes?
If disulfide formation is suppressed but the reaction is still inefficient, consider the following factors related to your reagents and conditions.
Causality: Incomplete deprotonation of the thiol or insufficient reactivity of the alkylating agent can stall the reaction. The choice of base and solvent system is crucial for an efficient SN2 reaction.
Troubleshooting Checklist:
-
Base Strength & Stoichiometry: The pKa of a typical thiol is around 10-11. The base must be strong enough to fully deprotonate it. Ensure you are using at least 1.1 equivalents of the base.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions compared to protic solvents like ethanol. However, they require more rigorous drying and can be harder to remove.
-
Leaving Group: The reactivity of the haloacetic acid follows the trend I > Br > Cl. If using chloroacetic acid results in a sluggish reaction, switching to bromoacetic acid can significantly increase the reaction rate.
-
Temperature: While the reaction often proceeds well at the reflux temperature of ethanol, stubborn reactions may benefit from higher temperatures achievable in solvents like DMF (use caution and monitor for decomposition).
Table 1: Comparison of Reaction Conditions
| Parameter | Option 1 (Standard) | Option 2 (Accelerated) | Rationale & Considerations |
| Base | NaOH / KOH | NaH | NaH is a stronger, non-nucleophilic base ensuring complete deprotonation. Requires an aprotic solvent (THF/DMF) and strict anhydrous conditions. |
| Solvent | Ethanol / Methanol | Anhydrous THF / DMF | Aprotic solvents favor SN2 kinetics. Requires careful drying of reagents and solvent. |
| Alkylating Agent | Chloroacetic Acid | Bromoacetic Acid | Bromide is a better leaving group than chloride, leading to a faster reaction rate. |
| Temperature | Reflux (~78 °C) | 60 - 80 °C | Higher temperatures can increase rate but may also promote side reactions if impurities are present. |
FAQ 4: I've completed the reaction, but now I'm struggling with purification. How can I effectively isolate the pure product?
Purification relies on exploiting the acidic nature of the final product to separate it from neutral or basic impurities.
Core Principle: The carboxylic acid group of the target molecule allows for straightforward separation from the primary byproduct (the neutral disulfide) via acid-base extraction.
Purification Workflow:
Caption: Workflow for purification via acid-base extraction.
Detailed Purification Steps:
-
Initial Extraction: After the reaction, quench with water and extract the entire mixture with a solvent like ethyl acetate.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral disulfide byproduct will remain in the organic layer.
-
Separation: Separate the organic layer (which can be discarded) and the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (~2-3). The product will precipitate out of the solution.
-
Isolation:
-
If the product is a solid, it can be collected by vacuum filtration.
-
If it oils out, it can be extracted back into a fresh portion of an organic solvent like ethyl acetate, dried over Na₂SO₄, and concentrated.
-
-
Final Polish (If Needed): For very high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography on silica gel can be performed.
References
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health.
-
Thioacetic acid. Wikipedia.
-
Pazur, E. J., Tasker, N. R., & Wipf, P. Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
-
Oligomerization of Indole Derivatives with Incorporation of Thiols. National Institutes of Health.
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.
Technical Support Center: Navigating the Purification of Indole-3-Thioacetic Acid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-3-thioacetic acid (I-3-TAA) and its derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered during the synthesis and handling of these promising compounds. Drawing from established principles of organic chemistry and field-proven insights, this resource aims to be your first point of reference for troubleshooting your experiments.
The indole-3-thioacetic acid scaffold, a fascinating analog of the well-known plant hormone indole-3-acetic acid (IAA), presents a unique set of purification hurdles due to the inherent reactivity of the thioacid functional group. This guide will address these challenges head-on, providing not just procedural steps but also the underlying chemical rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with indole-3-thioacetic acid compounds?
Indole-3-thioacetic acid and its derivatives are susceptible to degradation through several pathways, primarily related to the thioacid moiety.[1][2] Key concerns include:
-
Oxidative Dimerization: In the presence of air or other oxidizing agents, the thiol group can be oxidized to form a disulfide dimer. This is a common issue with many thiol-containing compounds.
-
Hydrolysis: The thioester-like linkage is prone to hydrolysis, especially under acidic or basic conditions, which will revert the compound to indole-3-acetic acid and hydrogen sulfide.[1][2]
-
Decarboxylation: Similar to indole-3-acetic acid, elevated temperatures can lead to decarboxylation, yielding skatole derivatives.
-
Light Sensitivity: The indole ring itself is known to be light-sensitive, which can lead to the formation of colored impurities.[3]
Q2: What are the most common impurities I might encounter in my crude indole-3-thioacetic acid product?
Impurities in your crude product can originate from starting materials, side reactions, or degradation. Common contaminants include:
-
Unreacted Starting Materials: Such as indole and chloroacetic acid or other precursors depending on the synthetic route.
-
Indole-3-acetic acid: Formed via hydrolysis of the thioacid.
-
Disulfide Dimer: Resulting from oxidation of the desired product.
-
Skatole (3-methylindole): A product of decarboxylation, especially if the reaction was heated for an extended period.
-
Polymeric Materials: Can form under harsh reaction conditions.
Q3: What are the recommended storage conditions for indole-3-thioacetic acid and its derivatives?
To minimize degradation, proper storage is crucial. We recommend the following:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccated environment to minimize hydrolysis.
Troubleshooting Guide: Purification of Indole-3-Thioacetic Acid Compounds
This section provides a question-and-answer formatted guide to address specific issues you may face during the purification of your indole-3-thioacetic acid compounds.
Problem 1: My purified product is a different color than expected (e.g., pink, brown, or yellow).
-
Underlying Cause: Discoloration is often a sign of impurity formation, particularly oxidation of the indole ring or the presence of polymeric byproducts. The thioacetic acid itself is a yellow liquid.[4]
-
Solution Workflow:
-
Recrystallization with Charcoal: Attempt recrystallization from a suitable solvent system (see Table 1). The addition of a small amount of activated charcoal during the hot dissolution step can help adsorb colored impurities.[3] Be cautious, as charcoal can also adsorb your product, so use it sparingly.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. A silica gel column with a non-polar to polar solvent gradient is typically effective. See the detailed protocol below.
-
Minimize Light and Air Exposure: During all purification steps, work quickly and protect your sample from direct light and air. Use degassed solvents where possible.
-
Problem 2: I am observing a significant amount of a higher molecular weight impurity by LC-MS, which I suspect is the disulfide dimer.
-
Underlying Cause: The thiol group of indole-3-thioacetic acid is readily oxidized to a disulfide, especially in the presence of oxygen. This can occur during the reaction work-up or purification.
-
Solution Workflow:
-
Reductive Work-up: During your reaction work-up, consider a mild reductive wash to cleave any formed disulfides back to the thiol. A dilute aqueous solution of sodium bisulfite or dithiothreitol (DTT) can be effective.
-
Inert Atmosphere Purification: Perform all purification steps under an inert atmosphere. This includes running column chromatography with solvents that have been sparged with nitrogen or argon.
-
TCEP as a Reductant: Tris(2-carboxyethyl)phosphine (TCEP) is a powerful, odorless, and air-stable reducing agent that is selective for disulfides and can be used in both aqueous and organic solutions. It can be added in small amounts during purification.
-
Problem 3: My NMR spectrum shows the presence of indole-3-acetic acid in my purified product.
-
Underlying Cause: This indicates that hydrolysis of the thioacid has occurred. This can be triggered by the presence of water and acid or base during your work-up or purification.[1][2]
-
Solution Workflow:
-
Anhydrous Conditions: Ensure all your solvents and reagents for work-up and purification are anhydrous.
-
Neutral pH Work-up: Avoid strongly acidic or basic aqueous washes. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
Aprotic Solvents for Chromatography: When possible, use aprotic solvents for column chromatography to minimize the risk of hydrolysis on the silica gel surface.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific indole-3-thioacetic acid derivative.
-
Slurry Preparation: Dissolve your crude product in a minimal amount of the initial chromatography solvent (e.g., 98:2 Hexane:Ethyl Acetate). If the product is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent.
-
Loading: Carefully load your sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient could be from 98:2 Hexane:Ethyl Acetate to 70:30 Hexane:Ethyl Acetate. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid degradation.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] See Table 1 for suggested starting points.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of Indole-3-Thioacetic Acid Compounds
| Purification Method | Solvent System (Starting Point) | Target Impurity |
| Recrystallization | Toluene/Hexane | Less polar impurities |
| Ethyl Acetate/Hexane | General impurities | |
| Water (with pH adjustment) | Polar impurities (use with caution due to hydrolysis risk) | |
| Column Chromatography | Hexane/Ethyl Acetate gradient | General separation |
| Dichloromethane/Methanol gradient | For more polar derivatives |
Visualizations
Diagram 1: Potential Degradation Pathways of Indole-3-Thioacetic Acid
Caption: Key degradation pathways for I-3-TAA.
Diagram 2: General Purification Workflow
Caption: A typical purification workflow for I-3-TAA.
References
-
Separation of Ionic Organosulfur Compounds by Ion Chromatography. Journal of Chromatographic Science. [Link]
-
Thioester - Wikipedia. [Link]
-
The Separation of Ionic Organosulfur Compounds by Ion Chromatography. Journal of Chromatographic Science. [Link]
-
Thioacetic acid - Wikipedia. [Link]
-
Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. [Link]
- Stabilization of thioacetic acid - Google P
-
Trends in the Direct and Indirect Chromatographic Determination of Organosulfur Compounds in Various Matrices. Taylor & Francis Online. [Link]
-
Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed. [Link]
-
Simultaneous synthesis of thioesters and iron-sulfur clusters in water: two universal components of energy metabolism. Nature. [Link]
-
Thioacetals, hydrolysis and reduction to alkanes. Química Organica.org. [Link]
- Stabilization of thioacetic acid - Google P
-
Oxidative acylation using thioacids. PubMed. [Link]
-
Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Communications. [Link]
- Preparation of natural thioacetates and derivatives - Google P
-
Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. StudySmarter US. [Link]
-
Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Issues during thiol synthesis : r/chemistry. Reddit. [Link]
- Process of producing indole-3-acetic acids - Google P
-
Indole-3-acetic Acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reactions of Thiols - Chemistry Steps. [Link]
-
Purification of 3-indolylacetic acid by solid phase extraction. PubMed. [Link]
-
The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. PMC. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Thiols and Sulfides - Chemistry LibreTexts. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Purification of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Welcome to the technical support guide for the purification of crude [(1-methyl-1H-indol-3-yl)thio]acetic acid (MTAA). This document is designed for researchers, chemists, and drug development professionals to troubleshoot and refine the purification process of this key indole derivative. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth protocols, scientific rationale, and solutions to common challenges.
Understanding the Challenge: Common Impurities and Their Origins
The purity profile of crude MTAA is intrinsically linked to its synthesis pathway. A common synthetic route involves the reaction of 1-methyl-1H-indole with a sulfur source and a haloacetic acid derivative. Understanding the potential impurities is the first step toward devising an effective purification strategy.
Table 1: Potential Impurities in Crude this compound
| Impurity Class | Specific Examples | Origin | Impact on Purification |
| Unreacted Starting Materials | 1-methyl-1H-indole, Thioacetic acid | Incomplete reaction, non-stoichiometric ratios. | 1-methyl-1H-indole is significantly less polar than the product. Thioacetic acid is highly acidic and polar.[1] |
| Oxidation Products | Disulfide-bridged dimer | Exposure of the thiol group to air/oxidants, particularly under basic conditions.[2] | Dimer is significantly less polar and has a higher molecular weight. |
| Side-Reaction Products | Isomeric substitution products (e.g., C2-substituted indole) | Non-selective reaction conditions. | Isomers often have very similar polarity to the desired product, making separation challenging. |
| Residual Solvents & Reagents | DMF, Acetonitrile, Ethyl Acetate, Inorganic salts | Carryover from the reaction and initial work-up steps. | Can interfere with crystallization and analytical methods. Inorganic salts must be removed by aqueous washes. |
| Degradation Products | Cleavage of the thio-acetic acid bond | Harsh acidic or basic conditions during work-up or storage.[3] | Can re-generate starting materials or other degradation species. |
Purification Strategy Workflow
A multi-step approach is often necessary to achieve >95% purity, the standard required for many biological testing applications.[4] The following diagram outlines a logical workflow for purifying crude MTAA.
Caption: General workflow for MTAA purification.
Troubleshooting and Purification Guides (Q&A)
This section addresses specific issues encountered during the purification of MTAA.
Q1: My crude product is a dark, oily residue after solvent removal. How should I proceed?
A1: An oily residue suggests the presence of significant impurities that are inhibiting crystallization. Direct recrystallization is unlikely to be effective.
-
Expert Analysis: The oiliness is likely due to a combination of residual solvent, unreacted starting materials, and various side-products. The dark color often indicates the presence of oxidized or polymeric indole impurities.
-
Recommended Action: Proceed directly to flash column chromatography. This technique is ideal for separating components from a complex, non-crystalline mixture based on polarity.
-
Scientist's Note: Before loading onto a column, dissolve a small amount of the oil in a suitable solvent (e.g., ethyl acetate) and run a Thin Layer Chromatography (TLC) plate with a hexane/ethyl acetate mobile phase to visualize the number of components and determine an appropriate solvent system for the column.
Q2: My product is a discolored solid (yellow, brown, or pink). How can I improve the color?
A2: Discoloration typically arises from minor, often highly conjugated, impurities.
-
Expert Analysis: Indole-containing compounds can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Recommended Actions:
-
Recrystallization with Activated Charcoal: Dissolve the crude solid in a suitable hot solvent (see Protocol 2). Add a very small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb many of the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Solvent Choice: Ensure you are using high-purity, peroxide-free solvents, as contaminants can promote degradation.
-
-
Trustworthiness Check: The final product should be an off-white to pale beige solid. The absence of color is a good preliminary indicator of high purity, but must be confirmed by analytical methods like HPLC.
Q3: HPLC analysis of my product shows a major peak for MTAA but also several smaller impurity peaks. How do I remove these?
A3: The choice of method depends on the polarity of the impurities relative to your product.
-
Expert Analysis: MTAA is a moderately polar compound due to its carboxylic acid group. Impurities can be either more polar (e.g., residual thioacetic acid) or less polar (e.g., unreacted 1-methyl-1H-indole or the disulfide dimer).
-
Recommended Actions:
-
For Less Polar Impurities: Recrystallization is often highly effective. The desired product will crystallize out of the solution upon cooling, leaving the more soluble, less polar impurities behind in the mother liquor.
-
For More Polar Impurities (or those with similar polarity): Flash column chromatography is the preferred method. The silica gel stationary phase will allow for finer separation based on subtle differences in polarity.
-
Caption: Choosing a purification method based on impurity polarity.
Q4: My yield is very low after recrystallization. What can I do to improve it?
A4: Low yield is a common issue in recrystallization, often due to suboptimal solvent choice or technique.
-
Expert Analysis: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at cold temperatures, it will remain in the mother liquor.
-
Recommended Actions:
-
Solvent System Optimization: Perform a systematic solvent screen (see Protocol 1). Sometimes a two-solvent system (one in which the compound is soluble, and one in which it is not) provides the best results. Common systems for indole acids include ethyl acetate/hexanes, or methanol/water.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will retain more of your product at cold temperatures.
-
Cooling Rate: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening for Recrystallization
-
Place ~20-30 mg of crude MTAA into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Note solubility at room temperature. A good candidate will have low solubility.
-
For solvents where the compound was poorly soluble, heat the tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Protocol 2: Bulk Recrystallization
-
Place the crude MTAA solid in an Erlenmeyer flask.
-
Add the chosen solvent (from Protocol 1) in small portions while heating the flask with stirring (e.g., on a hot plate).
-
Continue adding hot solvent until the solid is completely dissolved. Pro-Tip: Avoid adding a large excess of solvent to maximize yield.
-
(Optional) If the solution is colored, remove it from the heat, add 1-2% w/w activated charcoal, and heat with stirring for 5-10 minutes.
-
If charcoal was used, filter the hot solution through a fluted filter paper or a Celite® pad to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate with 1% acetic acid) that gives the MTAA product an Rf value of ~0.3. The 1% acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the silica gel.
-
Pack Column: Pack a glass column with silica gel using the selected eluent.
-
Load Sample: Dissolve the crude MTAA in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Add the sample to the top of the packed column.
-
Elute: Run the column by passing the eluent through the silica gel, collecting fractions in test tubes.
-
Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified MTAA.
Purity Assessment
Final purity must be confirmed using quantitative analytical methods.
-
High-Performance Liquid Chromatography (HPLC): The most common method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (containing 0.1% formic or trifluoroacetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The absence of impurity signals confirms purity. Quantitative ¹H NMR (qNMR) can be used to determine absolute purity against a certified internal standard without needing a reference standard of the compound itself.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the structures of any co-eluting impurities in an LC-MS analysis.
Frequently Asked Questions (FAQs)
-
What is the expected appearance and melting point of pure MTAA?
-
Pure this compound should be an off-white to pale beige solid. A sharp melting point is a good indicator of purity; a broad melting range suggests the presence of impurities. The literature value should be consulted, though it can vary slightly.
-
-
How should I store the purified compound?
-
Thiol-containing compounds can be sensitive to air oxidation.[2] Store the purified solid in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place.
-
-
Can I use preparative HPLC for purification?
-
Yes, preparative HPLC is an excellent method for obtaining very high purity material, especially for small quantities or when isomers are present. However, it is more resource-intensive than flash chromatography.
-
References
- Process of preparing purified aqueous indole solution.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI.
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applic
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- Thioacetic acid. Wikipedia.
- Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. PMC - PubMed Central.
- Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Deriv
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. | Semantic Scholar [semanticscholar.org]
Stability issues and degradation of [(1-methyl-1H-indol-3-yl)thio]acetic acid in solution
An in-depth technical guide to the chemical properties and stability of Dithioacetic Acid.
Technical Support Center: [(1-methyl-1H-indol-3-yl)thio]acetic acid
Welcome to the technical support guide for this compound (CAS No. 187030-12-2).[1] This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability challenges associated with this molecule and to offer practical solutions for its handling, storage, and use in experimental settings.
The unique structure of this compound, which combines an electron-rich indole ring with a thioether and a carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry but also predisposes it to several degradation pathways.[2] This guide provides field-proven insights and validated protocols to mitigate these issues, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: What are the primary causes of degradation for this compound? A1: The degradation of this compound is primarily driven by two features of its structure: the indole nucleus and the thioether linkage. The main causes are:
-
Oxidation of the Indole Ring: The electron-rich indole system is highly susceptible to oxidation, especially when exposed to atmospheric oxygen and/or light.[3] This can lead to the formation of colored impurities and potential polymerization.[3]
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage is prone to oxidation by oxygen or other oxidizing agents, forming the corresponding sulfoxide and, subsequently, the sulfone.[4][5] This is a common degradation pathway for thioether-containing compounds.[6]
-
Hydrolysis: The thioester-like linkage can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule into 1-methyl-1H-indole-3-thiol and acetic acid. Thioacetic acid itself is known to be thermodynamically unstable in aqueous environments, favoring hydrolysis.[7][8][9]
-
Photosensitivity: Many indole derivatives are known to be sensitive to light, particularly UV radiation, which can catalyze oxidative degradation.[3]
Q2: I've noticed my solid sample or solution of the compound changing color to pink or brown. What does this signify? A2: A color change from a white or off-white solid to a pink, red, or brown hue is a classic visual indicator of indole ring oxidation.[3] While a minor color change might not drastically alter the bulk purity, it is a definitive sign that degradation has begun. For sensitive quantitative experiments, this material should be used with caution, and purification may be necessary.
Q3: What are the optimal storage conditions for the solid compound? A3: To ensure long-term stability, the solid compound should be stored with the following precautions:
-
Temperature: Store at cool temperatures, ideally 2-8°C for short-term and -20°C for long-term storage, to slow the rate of degradation reactions.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.
-
Light: Protect from light by storing in an amber or opaque vial.[3]
Q4: How should I prepare stock solutions to maximize stability? A4: When preparing solutions, it is critical to minimize exposure to oxygen. Use deoxygenated solvents (prepared by sparging with argon or nitrogen for 15-30 minutes). Prepare solutions fresh whenever possible. If storage is required, purge the headspace of the vial with an inert gas before sealing and store at -20°C or -80°C. The choice of solvent is also critical; avoid those with high peroxide content (e.g., aged ethers).
Q5: What are the likely degradation products I might observe in my analysis? A5: The primary degradation products you may encounter are the result of oxidation. The two most common are the sulfoxide and the sulfone derivatives. Hydrolysis products are also possible depending on the solution's pH and water content.
| Degradation Product Name | Chemical Modification | Change in Molecular Weight (vs. C11H11NO2S, MW ≈ 221.28) |
| [(1-methyl-1H-indol-3-yl)sulfinyl]acetic acid | Thioether to Sulfoxide | +16 Da |
| [(1-methyl-1H-indol-3-yl)sulfonyl]acetic acid | Thioether to Sulfone | +32 Da |
| Oxidized Indole Species | Ring Oxidation/Hydroxylation | +16 Da (or other, depending on mechanism) |
Troubleshooting Guides
This section provides in-depth, Q&A-formatted guides to address specific experimental issues.
Issue 1: Solution Discoloration and Precipitate Formation
Q: My solution of this compound in an aqueous buffer (pH 7.4) rapidly turns yellow/brown and sometimes a precipitate forms. What is happening and how can I prevent it?
A: Causality & Explanation This is a classic sign of rapid oxidation of the indole nucleus.[3] The electron-rich indole ring is highly susceptible to attack by dissolved oxygen in your buffer. The formation of colored radical cations and subsequent reactions can lead to complex mixtures of oxidized and polymerized products, which may be poorly soluble and precipitate out of solution. Certain metal ions present in buffers can also catalyze this oxidation.[3]
Protocol: Preparation of a Stable Experimental Solution
-
Buffer Preparation: Prepare your buffer using high-purity water. If possible, add a chelating agent like EDTA (0.1-0.5 mM) to sequester any catalytic metal ions.
-
Deoxygenation: Thoroughly degas the buffer by sparging with an inert gas (argon or high-purity nitrogen) for at least 30 minutes. This is the most critical step.
-
Stock Solution: Prepare a concentrated stock solution in a deoxygenated, water-miscible organic solvent like DMSO or DMF, as the compound may have better stability in these.
-
Dilution: Just before your experiment, dilute a small amount of the stock solution into the deoxygenated buffer. Work quickly to minimize re-exposure to air.
-
Antioxidants: If stability remains an issue, consider adding a compatible antioxidant to the buffer, such as ascorbic acid.[3] However, you must first validate that the antioxidant does not interfere with your assay.
-
Light Protection: Conduct all steps in a lab with minimal direct light or use amber-tinted labware.
Caption: Workflow for preparing stable experimental solutions.
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
Q: My LC-MS analysis shows the peak for my parent compound decreasing over time, accompanied by new peaks at M+16 and M+32. What are these?
A: Causality & Explanation The appearance of peaks with mass increases of +16 Da and +32 Da are strong indicators of thioether oxidation. The thioether sulfur atom is oxidized first to a sulfoxide (+16 Da) and then further to a sulfone (+32 Da). This process is common for thioether-containing molecules, especially in the presence of reactive oxygen species (ROS) or even atmospheric oxygen over time.[4][6][10] While hydrogen peroxide is a common oxidant, even dissolved molecular oxygen can contribute to this degradation, albeit more slowly.[4][5]
Workflow: Troubleshooting Unexpected Analytical Peaks
-
Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the new peaks. The measured mass should correspond precisely to the addition of one oxygen atom (for the sulfoxide) or two oxygen atoms (for the sulfone).
-
Conduct Forced Degradation: To confirm the degradation pathway, intentionally degrade a sample. Treat a solution of the compound with a mild oxidant like 3% hydrogen peroxide (H₂O₂) for a short period (e.g., 30 minutes) at room temperature. Analyze the resulting mixture by LC-MS. The peaks corresponding to the sulfoxide and sulfone should increase significantly, confirming their identity.
-
Review Sample Handling: This degradation indicates your sample is being exposed to oxidizing conditions.
-
Are you using freshly prepared mobile phases?
-
Are your solvents/buffers deoxygenated?
-
How long are samples sitting in the autosampler before injection? Minimize this time or use a cooled autosampler.
-
Are you storing prepared samples properly (under inert gas, frozen, protected from light)?
-
Caption: Primary degradation pathways of the target compound.
Issue 3: Inconsistent Biological Assay Results
Q: I am getting poor reproducibility in my cell-based or enzymatic assays. The compound's apparent activity seems to decrease with each experiment. Why is this happening?
A: Causality & Explanation This is a direct consequence of the compound's instability in your assay medium. The parent molecule is degrading over the time course of your experiment into its oxidized or hydrolyzed byproducts. These degradation products will almost certainly have different (and likely lower) biological activity than the parent compound. Therefore, the effective concentration of your active compound is decreasing throughout the experiment, leading to inconsistent and lower-than-expected results.
Protocol: Assessing and Mitigating Instability in Assay Media
-
Perform a Stability Study: Before conducting your main experiments, determine the compound's stability in your specific assay medium.
-
Prepare a solution of the compound in your complete cell culture medium or enzyme buffer at the final experimental concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C.
-
Analyze all time points together by LC-MS to quantify the percentage of the parent compound remaining.
-
-
Analyze the Data: Plot the percentage of the parent compound remaining versus time to determine its half-life in the medium.
-
Modify Experimental Design:
-
If the half-life is short, you must prepare the compound solution immediately before adding it to the assay.
-
For longer experiments (e.g., >24 hours), you may need to replenish the compound by replacing the medium with freshly prepared compound-containing medium at set intervals.
-
Always run a "time zero" control to understand the initial concentration accurately.
-
By understanding the stability profile, you can adjust your protocol to ensure the concentration of the active compound remains consistent, thereby dramatically improving the reproducibility and accuracy of your results.
References
- BenchChem. (2025).
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Stability of Dithioacetic Acid. BenchChem.
- Google Patents. (2000).
- BenchChem. (n.d.).
- Chandru, K., et al. (2016).
- Dirisala, A., et al. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central.
- ResearchGate. (n.d.).
- Wang, B., et al. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH.
- MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.
- Georgia State University. (2025). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis".
- Solubility of Things. (n.d.). Thioacetic acid.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Catlow, C.R.A., et al. (2025).
- BenchChem. (n.d.). Dithioacetic acid stability issues and storage conditions. BenchChem.
- Ma, L., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH.
- MDPI. (n.d.). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. MDPI.
- Reddit. (2021). Problems with Fischer indole synthesis.
- NIH. (n.d.). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases.
- Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- ANEXIB Chemicals. (n.d.). This compound.
- PMC - PubMed Central. (n.d.).
- PubMed. (2015).
- PMC - NIH. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)
- PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- NIH. (2025).
- RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- ResearchGate. (2025). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
- ResearchGate. (2025). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)
Sources
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6011173A - Stabilization of thioacetic acid - Google Patents [patents.google.com]
- 9. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.gsu.edu [chemistry.gsu.edu]
How to prevent decarboxylation of indole acetic acid derivatives during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of indole-3-acetic acid (IAA) derivatives. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of working with these sensitive compounds. As researchers and drug development professionals, you are aware of the immense potential of IAA derivatives, but also the synthetic challenges they present, most notably their susceptibility to decarboxylation.
This resource will equip you with the knowledge to not only troubleshoot common issues but also to proactively design syntheses that preserve the integrity of your target molecules. We will delve into the mechanisms of degradation, preventative strategies, and analytical techniques for monitoring reaction success.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for IAA derivatives?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). For indole-3-acetic acid and its derivatives, this process is particularly problematic as it leads to the formation of skatole (3-methylindole) and other undesired byproducts.[1] This degradation pathway compromises the purity, yield, and biological activity of your target compound.
Q2: What are the primary factors that trigger decarboxylation of IAA derivatives during synthesis?
Several factors can induce decarboxylation. The most common culprits in a synthetic setting include:
-
Heat: Elevated temperatures provide the activation energy needed for the carboxyl group to be eliminated.[1]
-
Light: IAA and its derivatives are known to be light-sensitive.[2][3][4] Exposure to light, especially UV radiation, can promote photo-degradation pathways, including decarboxylation.[2][5]
-
Acidic Conditions: Strongly acidic environments can protonate the indole ring, increasing its electron-withdrawing nature and facilitating the loss of the carboxyl group.[2][3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to a cascade of reactions that result in the breakdown of the indole ring and decarboxylation.[6][7]
-
Metal Catalysts: Certain metal ions, particularly iron, can catalyze the degradation of IAA, especially in the presence of light.[4]
Q3: How can I tell if my IAA derivative has undergone decarboxylation?
The most definitive way is through analytical techniques such as:
-
Thin Layer Chromatography (TLC): Comparing the reaction mixture to a standard of your starting material and a known byproduct like skatole can provide a quick qualitative assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis, allowing you to monitor the disappearance of your starting material and the appearance of degradation products.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of the compounds in your reaction mixture, confirming the presence of decarboxylated byproducts.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the disappearance of the characteristic methylene protons of the acetic acid side chain and the appearance of a new methyl signal corresponding to skatole.
Troubleshooting Guide: Preventing Decarboxylation
This section provides a problem-solution framework for common challenges encountered during the synthesis of IAA derivatives.
Problem 1: Significant product degradation observed during a thermally-driven reaction.
Causality: High reaction temperatures are a primary driver of decarboxylation. The indole-3-acetic acid structure is thermally labile, and prolonged exposure to heat will inevitably lead to loss of the carboxylic acid moiety.[1]
Solutions:
-
Lower Reaction Temperatures: Whenever possible, opt for reaction conditions that proceed at or below room temperature. Explore alternative catalysts or reagents that can facilitate the desired transformation under milder conditions.
-
Reduced Reaction Times: Minimize the duration of heating. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Use of a Reflux Condenser: If heating is unavoidable, ensure an efficient reflux condenser is used to minimize the loss of volatile reactants and maintain a constant temperature.
Problem 2: Product loss and discoloration during workup and purification, especially when exposed to ambient light.
Causality: Indole acetic acid and its derivatives are susceptible to photodegradation.[2][4] The energy from light, particularly in the UV spectrum, can excite the indole ring and initiate degradation pathways.[5]
Solutions:
-
Work in a Dimly Lit Environment: Conduct all manipulations, including extractions, washes, and chromatography, in a fume hood with the sash lowered and ambient lights dimmed or turned off.
-
Use Amber Glassware: Protect your reaction mixture and purified product from light by using amber-colored flasks, vials, and separatory funnels.
-
Cover Glassware with Aluminum Foil: As an additional precaution, wrap all glassware containing your compound with aluminum foil.
-
Rapid Purification: Minimize the time your compound spends on a chromatography column or exposed to air and light during purification.
Problem 3: Decarboxylation is occurring under acidic reaction or purification conditions.
Causality: The indole ring is sensitive to strong acids. Protonation of the indole nitrogen can increase the electron-withdrawing character of the heterocyclic system, thereby weakening the bond to the acetic acid side chain and promoting decarboxylation.[2][3]
Solutions:
-
pH Control: If possible, maintain the reaction and workup pH in the neutral to slightly basic range (pH 7-9). Studies have shown IAA to be more stable within this pH range.[2]
-
Use of Milder Acids: If an acidic catalyst is required, consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off.
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group can prevent protonation and increase stability towards acidic conditions.[11]
Advanced Strategies for Enhanced Stability
For particularly sensitive IAA derivatives or multi-step syntheses, proactive measures to enhance stability are crucial.
N-Protection of the Indole Ring
Protecting the indole nitrogen is a highly effective strategy to prevent both protonation-induced and oxidative degradation. The choice of protecting group is critical and depends on the subsequent reaction conditions.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Boc2O, DMAP, THF | TFA; or K2CO3 in MeOH | Easily introduced and removed under mild conditions.[12] Increases stability towards oxidation.[12] |
| Phenylsulfonyl (PhSO2) | PhSO2Cl, base | Harsh conditions (e.g., strong reducing agents) | Robust protection, but cleavage can be challenging.[12][13] |
| [2-(trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl, NaH, DMF | TBAF or acid | Cleavage under mild, fluoride-mediated or acidic conditions.[14] |
Diagram of N-Boc Protection Workflow
Caption: Workflow for N-Boc protection of IAA derivatives.
Low-Temperature Synthesis
Performing reactions at low temperatures is a fundamental strategy to minimize thermal decomposition.
Experimental Protocol: Low-Temperature Esterification of an N-Protected IAA Derivative
-
Dissolution: Dissolve the N-protected indole-3-acetic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the desired alcohol (1.2 eq), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C). Purify the crude product by flash column chromatography.
Diagram of Key Factors Influencing IAA Stability
Caption: Factors influencing the stability of IAA derivatives.
Analytical Methods for Monitoring Decarboxylation
Accurate and timely analysis is key to successful synthesis.
| Analytical Technique | Information Provided | Advantages | Limitations |
| TLC | Qualitative assessment of reaction progress and presence of byproducts. | Fast, inexpensive, and easy to perform. | Not quantitative, may not resolve closely related compounds. |
| HPLC | Quantitative measurement of starting material, product, and byproducts. | High resolution and sensitivity, quantitative. | Requires specialized equipment and method development. |
| LC-MS | Molecular weight confirmation of all components in the mixture.[8][9][10] | Highly specific and sensitive, provides structural information. | More complex and expensive than HPLC. |
| GC-MS | Analysis of volatile components, including decarboxylated byproducts.[2] | Excellent for identifying small, volatile degradation products. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Detailed structural information of the product and any impurities. | Provides unambiguous structural elucidation. | Lower sensitivity than MS, requires pure samples for best results. |
By understanding the underlying causes of indole-3-acetic acid derivative decarboxylation and implementing the preventative strategies outlined in this guide, you can significantly improve the success rate of your syntheses, leading to higher yields, purer products, and more reliable experimental outcomes.
References
- ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF.
- Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Journal of the Agricultural Chemical Society of Japan, 43(4), 879-880.
- Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Reddit. (2024, April 26). Why is indole acetic acid not stable under acidic conditions or light.
- PubMed. (n.d.). Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media.
- Journal of Applied Biology and Biotechnology. (2023, April 4). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Retrieved from Journal of Applied Biology and Biotechnology.
- NIH. (2023, August 12). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC.
- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- PubMed. (n.d.). Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae.
- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry.
- Amanote Research. (n.d.). (PDF) A Simple Purification of Indole-3-Acetic Acid and.
- RSC Publishing. (2023, October 10). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.
- ResearchGate. (n.d.). Stimulation of the oxidative decarboxylation of indole-3-acetic acid in citrus tissues by ethylene | Request PDF.
- Wikipedia. (n.d.). Indole-3-acetic acid.
- Organic Syntheses Procedure. (n.d.). Indole-3-acetic Acid.
- Oxford Academic. (n.d.). In Vivo Measurement of Indole-3-acetic Acid Decarboxylation in Aging Coleus Petiole Sections | Plant Physiology.
- NIH. (n.d.). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC.
- NIH. (n.d.). In Vivo Measurement of Indole-3-acetic Acid Decarboxylation in Aging Coleus Petiole Sections - PMC.
- MDPI. (2024, December 18). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant.
- PubMed Central. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- ResearchGate. (2026, January 3). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB).
- MDPI. (n.d.). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory.
- ASM Journals. (n.d.). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN | Applied and Environmental Microbiology.
- NIH. (2019, May 5). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC.
- IJSDR. (n.d.). OPTIMIZATION AND PURIFICATION OF INDOLE ACETIC ACID (IAA) PRODUCED BY RHIZOSPHERIC PSEUDOMONAS SPP.
- ResearchGate. (n.d.). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid.
- Haribhai V. Desai College. (n.d.). Indole acetic acid (IAA) production by endophytic bacterial isolate Agrobacterium tumefaciens BE-1 from roots of Musa acuminata.
- Creative Proteomics. (n.d.). Indole-3-acetic Acid (IAA) Analysis Service.
- ResearchGate. (n.d.). Microbial Synthesis and Degradation of Indole-3-acetic Acid.
- ResearchGate. (2016, November 17). How to avoid Indoleacetic acid solution precipitation?.
- NIH. (n.d.). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC.
- (2025, November 11). Understanding Indole-3-Acetic Acid: A Comprehensive Overview.
- bioRxiv. (2024, February 8). Degradation of indole-3-acetic acid by plant-associated microbes.
- NIH. (n.d.). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases.
- bioRxiv. (2024, February 8). Degradation of indole-3-acetic acid by plant-associated microbes.
- PubMed Central. (n.d.). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica - PMC.
- PubMed. (1999, June 15). Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure.
- Scribd. (n.d.). Plant Growth and Development - Shobhit Nirwan | PDF.
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- 5. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Solubilizing [(1-methyl-1H-indol-3-yl)thio]acetic acid in Aqueous Buffers
Prepared by: Senior Application Scientist, Formulation & Development
Welcome to the technical support guide for [(1-methyl-1H-indol-3-yl)thio]acetic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of its poor solubility in standard aqueous buffers. Our goal is to equip you, our fellow researchers and drug development professionals, with the scientific rationale and practical protocols needed to achieve successful experimental outcomes.
Introduction: The Solubility Challenge
This compound is a compound of interest with a structure that presents a classic solubility dilemma. It combines a large, hydrophobic 1-methyl-indole group with an ionizable acidic thioacetic acid moiety. In neutral aqueous solutions, the hydrophobic nature dominates, leading to poor solubility that can hinder bioassays, formulation development, and other essential research activities. This guide will walk you through a systematic approach to overcome this issue.
Part 1: Foundational Knowledge - Understanding the "Why"
A logical approach to problem-solving begins with understanding the root cause. Here, we dissect the physicochemical properties of the molecule that govern its behavior in water.
FAQ: Why is this compound so poorly soluble in neutral water?
Answer: The solubility of this compound is a tale of two competing molecular features:
-
The Hydrophobic Core: The 1-methyl-1H-indole ring system is large, planar, and lipophilic (oil-loving). In an aqueous environment, water molecules prefer to interact with each other, effectively "pushing out" or excluding the nonpolar indole structure, leading to aggregation and precipitation.
-
The Ionizable Acid Group: The thioacetic acid moiety (-S-CH₂COOH) is a weak acid. In its protonated (neutral) state, which is predominant at low pH, it contributes little to water solubility. However, when deprotonated to its carboxylate form (-S-CH₂COO⁻), it becomes a charged, much more hydrophilic species.
The key to solubility lies in the pH-dependent equilibrium between the neutral, insoluble form and the charged, soluble form. This relationship is described by the Henderson-Hasselbalch equation. The acidity of thioacetic acid itself (pKa ≈ 3.4) suggests the compound is significantly more acidic than typical carboxylic acids.[1] Therefore, at a physiological pH of 7.4, the compound should be mostly ionized and soluble. However, poor dissolution kinetics or the formation of a low-pH microenvironment around the solid particles can prevent it from dissolving effectively.[2]
Part 2: A Systematic Approach to Solubilization
We recommend a tiered approach to solubilization, starting with the simplest and most direct method before moving to more complex formulation strategies. This workflow minimizes the introduction of potentially confounding variables into your experiments.
Part 3: Troubleshooting Guides & Protocols
This section provides detailed, question-driven guidance and step-by-step protocols for each solubilization strategy.
Strategy 1: pH Adjustment
This should always be your first approach for an ionizable compound. The strategy is to raise the pH of the solution well above the compound's pKa, forcing it into its soluble, deprotonated (anionic) form.[3][4]
FAQ: How do I use pH to dissolve the compound?
Answer: You will create a concentrated stock solution by first dissolving the compound in a dilute base, and then diluting this stock into your final aqueous buffer. It is critical that the final buffer has sufficient buffering capacity to maintain the required pH.
Experimental Protocol: pH-Mediated Solubilization
-
Weigh Compound: Accurately weigh the desired amount of this compound. For example, 2.2 mg for a 10 mM stock in 1 mL.
-
Initial Dissolution: Add a small volume of dilute base, such as 0.1 M NaOH, dropwise while vortexing. Use just enough to fully dissolve the solid. The solution should become clear.
-
Volume Adjustment: Bring the solution to the final desired stock concentration volume with your target aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer concentration is sufficient (e.g., 50-100 mM) to handle the addition of the basic stock.
-
Final pH Check: After mixing, verify the final pH of the stock solution. If it has dropped significantly, it may indicate insufficient buffer capacity.
-
Dilution: This stock can now be diluted into your experimental buffer for your final working concentration.
FAQ: What are the risks of this method?
Answer: There are two main risks:
-
Chemical Instability: Some compounds can degrade at high pH. Always prepare stocks fresh and store them appropriately (e.g., on ice) for the duration of the experiment.
-
Precipitation: If you dilute the basic stock solution into a buffer with a low pH (e.g., pH 4.0), the compound will likely protonate and precipitate out of solution.[5] Ensure your final experimental pH is compatible with solubility.
Strategy 2: Co-solvents
If pH adjustment fails or is incompatible with your experimental design, the next step is to use a water-miscible organic solvent, or co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[][7][8]
FAQ: My compound is still not soluble enough, or it is unstable at high pH. How do I use a co-solvent?
Answer: The standard method is to dissolve the compound in a neat (100%) water-miscible organic solvent to create a high-concentration stock, which is then diluted into the aqueous buffer.
Experimental Protocol: Co-solvent-Mediated Solubilization
-
Select a Co-solvent: Choose a co-solvent compatible with your experiment (see Table 1). Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power.
-
Prepare Stock: Dissolve the weighed compound directly in the chosen co-solvent (e.g., 100% DMSO) to create a concentrated stock (e.g., 50-100 mM). Gentle warming or sonication may assist dissolution.
-
Dilute into Buffer: Add the stock solution dropwise to your vigorously stirring or vortexing aqueous buffer to reach the final desired concentration. Crucially, the final concentration of the co-solvent should be kept to a minimum (ideally <1%, and almost always <5%) to avoid artifacts in biological assays.
Data Presentation: Comparison of Common Co-solvents
| Co-solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | < 0.5% | Excellent solubilizing power. | Can be toxic to cells; may interfere with assays. |
| Ethanol | < 1% | Less toxic than DMSO; volatile. | Can affect protein structure and enzyme activity. |
| PEG 400 | < 5% | Low toxicity; good for in vivo studies. | More viscous; may be less effective than DMSO. |
FAQ: I added my DMSO stock to the buffer and the solution turned cloudy. What happened?
Answer: This is a common phenomenon called "crashing out." The compound is soluble in the high-concentration organic stock but precipitates when diluted into the predominantly aqueous environment. To mitigate this, try:
-
Decreasing the final concentration of your compound.
-
Slightly increasing the final percentage of the co-solvent (if your experiment allows).
-
Adding the stock solution more slowly to a rapidly stirring buffer.
Strategy 3 & 4: Advanced Formulation Aids
When direct pH adjustment and simple co-solvents are not enough, advanced excipients like surfactants and cyclodextrins can be employed. These are often gentler and more biocompatible options.
FAQ: How do surfactants and cyclodextrins work?
Answer: They work through molecular encapsulation, creating a hydrophilic exterior around the hydrophobic drug molecule.
-
Surfactants: Above a specific concentration (the Critical Micelle Concentration or CMC), these molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a core, which can encapsulate the insoluble compound, while the hydrophilic heads face the water, rendering the entire complex soluble.[9][10]
-
Cyclodextrins: These are sugar-based molecules shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior. The hydrophobic indole portion of your compound can fit inside this cavity, forming an "inclusion complex" that is water-soluble.[11][12][13]
Sources
- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 2. journal.appconnect.in [journal.appconnect.in]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijmsdr.org [ijmsdr.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. You are being redirected... [ingredientstodiefor.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
Interpreting unexpected NMR peaks in the spectrum of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Here is the technical support center with troubleshooting guides and FAQs for interpreting unexpected NMR peaks in the spectrum of [(1-methyl-1H-indol-3-yl)thio]acetic acid.
Welcome to the technical support guide for researchers working with this compound. This resource is designed to help you interpret and troubleshoot unexpected signals in your ¹H NMR spectra. The complex interplay of the indole heterocycle, the flexible thioether linker, and the carboxylic acid moiety can lead to spectra that are more complex than initially anticipated. This guide provides diagnostic workflows and experimental protocols to help you identify the root cause of these spectral complexities, ensuring the structural integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: A pure sample in a common solvent like CDCl₃ or DMSO-d₆ should exhibit distinct signals corresponding to each unique proton environment. While exact shifts are solvent-dependent, a representative spectrum would include: a singlet for the N-methyl protons, a singlet for the methylene protons of the thioacetic acid group, a signal for the C2-proton of the indole ring, and a series of multiplets for the four protons on the benzene portion of the indole ring. The carboxylic acid proton may appear as a broad singlet or may not be observed due to exchange with residual water. Please refer to Table 1 for approximate chemical shift ranges.
Q2: My sample of this compound has a pink or brownish color. Is this related to potential impurities in the NMR spectrum?
A2: Yes, this is highly likely. Indole compounds are notoriously sensitive to air and light and can undergo oxidation or polymerization, leading to colored impurities[1]. The thioether moiety is also susceptible to oxidation[2][3][4]. These degradation products will have their own NMR signals and can complicate your spectrum. It is recommended to use freshly prepared or purified material and store it under an inert atmosphere, protected from light.
Q3: I am seeing more signals than I predicted for the structure. What are the most common reasons for this?
A3: Seeing a duplication or multiplication of signals is a common issue for this class of molecule. The primary causes, which will be detailed in the troubleshooting guide below, are:
-
Rotational Isomers (Rotamers): Restricted rotation around the C3-S or S-CH₂ single bonds can create stable conformers that are distinct on the NMR timescale[5][6].
-
Oxidation: The thioether sulfur can be oxidized to a sulfoxide or sulfone, creating new chemical species with unique NMR signals[7][8].
-
Impurities: Residual starting materials, side-products from the synthesis, or retained solvents from purification are common culprits[9].
In-Depth Troubleshooting Guide
This section addresses specific spectral observations and provides a logical, step-by-step approach to diagnose the issue.
Problem 1: I observe a doubling of certain signals, particularly the -S-CH₂- singlet and some indole protons.
-
Plausible Cause: The presence of rotational isomers (rotamers). The energy barrier to rotation around the C(indole)-S bond may be high enough to slow the interchange between different conformations on the NMR timescale, leading to two distinct sets of signals for protons near the rotation axis[6][10]. This phenomenon is temperature-dependent.
-
Diagnostic Workflow:
-
Hypothesis Validation: The definitive method to confirm rotational isomers is Variable Temperature (VT) NMR spectroscopy [5][11][12]. As the temperature is increased, the rate of rotation increases. If rotamers are present, you will observe the doubled peaks broaden, move closer together, and eventually coalesce into single, sharp, time-averaged signals at a sufficiently high temperature[11].
-
Action: Perform a VT-¹H NMR experiment. Start at room temperature and incrementally increase the temperature (e.g., in 10-15 °C steps) until coalescence is observed or the solvent's boiling point is approached.
-
-
See Experimental Protocol 1: Detailed Step-by-Step Guide to Variable Temperature (VT) NMR.
Problem 2: The -S-CH₂- signal appears significantly downfield (e.g., δ > 4.0 ppm) from the expected ~3.5-3.8 ppm range.
-
Plausible Cause: Oxidation of the thioether sulfur atom. Thioethers are readily oxidized to sulfoxides (-SO-) and further to sulfones (-SO₂-)[3][4][7]. The strongly electron-withdrawing nature of the sulfoxide and sulfone groups deshields the adjacent methylene protons, causing a pronounced downfield shift in their resonance.
-
Sulfoxide formation: Adds 16 Da to the molecular weight.
-
Sulfone formation: Adds 32 Da to the molecular weight.
-
-
Diagnostic Workflow:
-
Hypothesis Validation: The most direct way to confirm oxidation is through Mass Spectrometry (MS) . An ESI-MS spectrum will clearly show peaks corresponding to [M+16+H]⁺ or [M+32+H]⁺ for the sulfoxide or sulfone, respectively.
-
NMR Cross-Verification: Oxidation to a sulfoxide introduces a chiral center at the sulfur atom, which can make the adjacent methylene protons diastereotopic. This would cause the -S(O)-CH₂- signal to appear not as a singlet, but as a pair of doublets (an AB quartet).
-
Action: Obtain a high-resolution mass spectrum (HRMS) of your sample. Carefully analyze the NMR signals for the methylene group to see if they have split from a singlet into a more complex pattern.
-
Problem 3: My spectrum contains sharp, recognizable singlets or multiplets that do not correspond to my molecule (e.g., signals at δ ~2.1, ~7.26 ppm).
-
Plausible Cause: Residual solvents from the reaction workup or purification steps. Common contaminants include acetone, chloroform, ethyl acetate, dichloromethane, and hexanes.
-
Diagnostic Workflow:
-
Hypothesis Validation: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. These tables are widely available.
-
Action: If residual solvent is identified, remove it by co-evaporation with a solvent in which your compound is soluble but the impurity is not, or by drying the sample under high vacuum for an extended period.
-
| Table 1: Common NMR Solvent Impurities | |
| Solvent | Typical ¹H Chemical Shift (ppm) |
| Acetone | 2.17 |
| Chloroform | 7.26 |
| Dichloromethane | 5.32 |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) |
| Hexane/Heptane | ~0.9, ~1.25 |
| Toluene | 2.36, 7.17-7.29 |
Problem 4: I see signals that match the spectra of my starting materials or known synthetic side-products.
-
Plausible Cause: The reaction did not go to completion, or the purification was insufficient to remove unreacted starting materials or byproducts. For instance, signals corresponding to 1-methyl-1H-indole may persist[13][14].
-
Diagnostic Workflow:
-
Hypothesis Validation: Run ¹H NMR spectra of your starting materials and compare them to the impurity signals in your product spectrum. Review the synthetic procedure for known side reactions[9][15][16].
-
Advanced Analysis: For complex mixtures, 2D NMR techniques like COSY and HSQC can be invaluable. A COSY spectrum shows which protons are coupled to each other, allowing you to trace the spin systems of your desired product and separate them from impurity signals[17][18][19]. An HSQC spectrum correlates protons directly to the carbons they are attached to, providing an additional dimension of separation and confirmation[18][20].
-
Action: If impurities are confirmed, re-purify your compound using an appropriate technique, such as column chromatography with a carefully selected solvent gradient, recrystallization, or preparative HPLC.
-
Data & Visualization
Troubleshooting Workflow
Caption: A flowchart for diagnosing unexpected NMR peaks.
Table 2: Expected ¹H NMR Chemical Shifts and Potential Impurity Shifts
| Assignment | Structure Fragment | Expected δ (ppm) | Potential Impurity / Alternate Structure | Impurity δ (ppm) |
| N-Methyl | Indole-N-CH₃ | 3.7 - 3.9 | 1-Methyl-1H-indole (Starting Material) | ~3.77[13] |
| Methylene | -S-CH₂ -COOH | 3.5 - 3.8 | Sulfoxide: -S(O)-CH₂ -COOH | 4.0 - 4.5 |
| Sulfone: -S(O)₂-CH₂ -COOH | 4.2 - 4.8 | |||
| Indole C2-H | Indole-H2 | 7.2 - 7.4 | 1-Methyl-1H-indole | ~7.0[13] |
| Indole Aromatic | Benzene Ring Hs | 7.0 - 7.8 | 1-Methyl-1H-indole | 6.5 - 7.7[13] |
| Carboxylic Acid | -COOH | 10.0 - 13.0 (Broad) | Acetic Acid (from hydrolysis) | ~2.1 (CH₃), ~11.5 (COOH) |
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR for Diagnosing Rotational Isomers
This protocol describes the process for confirming or refuting the presence of rotational isomers through dynamic NMR spectroscopy[11].
Objective: To observe the coalescence of signals corresponding to proposed rotamers by increasing the sample temperature, thereby confirming a dynamic equilibrium.
Methodology:
-
Sample Preparation:
-
Prepare a standard NMR sample of your compound (~5-10 mg) in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,1,2,2-Tetrachloroethane-d₂). The choice of solvent is critical; it must have a boiling point well above your expected coalescence temperature.
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Initial Spectrum Acquisition (Room Temperature):
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K). This will serve as your reference spectrum. Identify the pairs of signals suspected to be from rotamers.
-
-
Incremental Temperature Increase:
-
Increase the sample temperature in the spectrometer's control software by 10-15 K (e.g., to 313 K).
-
Allow the temperature to stabilize for at least 10 minutes. Temperature stability is crucial for good quality spectra[11].
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis and Iteration:
-
Compare the new spectrum to the previous one. Look for signs of broadening or a reduction in the separation (Δν in Hz) between the paired signals.
-
Repeat Step 3, increasing the temperature in 10-15 K increments. Acquire a spectrum at each new temperature.
-
-
Identifying Coalescence:
-
Continue increasing the temperature until the paired signals merge into a single, broad peak. This is the coalescence temperature (Tc) .
-
If possible, increase the temperature further (e.g., 10-20 K above Tc). The coalesced signal should sharpen into a single peak, representing the time-averaged chemical shift of the two rotameric states.
-
-
-
The observation of temperature-dependent broadening and eventual coalescence is strong evidence for the presence of rotational isomers in dynamic equilibrium on the NMR timescale[5][6]. If the peaks remain sharp and distinct even at high temperatures, the presence of static isomers or impurities is more likely.
-
References
- Slideshare. (n.d.).
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- ChemAxon. (2020).
- ESA-IPB. (n.d.).
-
Aga, A. G., & Bumeister, R. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 20(10), 2891–2895. [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. [Link]
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NIH. (2021). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum of Indoleacetic acid. [Link]
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ACS Publications. (1976). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]
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Addressing inconsistent results in biological assays with [(1-methyl-1H-indol-3-yl)thio]acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for [(1-methyl-1H-indol-3-yl)thio]acetic acid. This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent results or other challenges during their biological assays with this compound. As an indole-based molecule, it holds significant therapeutic promise but also presents specific handling and experimental challenges.[1][2][3] This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure the reliability and reproducibility of your experimental outcomes.
Troubleshooting Guide: Addressing Inconsistent Assay Results
This section is structured in a question-and-answer format to directly address the most common issues reported by users.
Q1: I'm observing high variability between my experimental replicates. What is the likely cause and how can I fix it?
A1: High variability between replicates is a frequent issue that can mask the true effect of the compound.[4] The root cause often lies in the physicochemical properties of the compound and its interaction with the assay components.
Primary Causes & Solutions:
-
Compound Precipitation: Due to its indole core, this compound is hydrophobic and can easily precipitate out of aqueous assay buffers, especially at higher concentrations. This leads to an inconsistent effective concentration across your wells.
-
Visual Inspection: Before adding the compound to your cells or assay, visually inspect the final diluted working solution. Look for any cloudiness, particulates, or film.
-
Solubility Test: Perform a preliminary solubility test by preparing the highest intended concentration of the compound in your final assay medium. Centrifuge at high speed (>10,000 x g) for 15 minutes. A visible pellet indicates precipitation.[5]
-
Optimize Dilution: Avoid "shock precipitation" by performing a serial dilution of your DMSO stock into the assay buffer, vortexing vigorously between each step. Do not add a small volume of highly concentrated stock directly into a large volume of aqueous buffer.[5]
-
-
Inconsistent Pipetting and Mixing: Small volumes of viscous DMSO stock can be difficult to pipette accurately, and poor mixing can create concentration gradients within a well or across a plate.
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially those used for low-volume transfers.
-
Standardized Mixing: After adding the compound to each well, mix thoroughly using a standardized method, such as gentle trituration or a plate shaker, to ensure a homogenous concentration.
-
-
"Edge Effects" in Plate-Based Assays: Wells on the perimeter of microplates are prone to evaporation, which concentrates the compound and media components, leading to skewed results.
-
Mitigation Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4]
-
Q2: The potency of my compound (IC50/EC50) is inconsistent between experiments or is much weaker than expected.
A2: A shift in observed potency often points to issues with compound stability, availability, or non-specific interactions.
Primary Causes & Solutions:
-
Compound Instability: The thioacetic acid moiety may be susceptible to hydrolysis or oxidation in aqueous media over time, especially with prolonged incubation periods at 37°C.
-
Fresh Preparations: Always prepare fresh working dilutions from a frozen stock solution immediately before each experiment.[5] Do not store diluted aqueous solutions.
-
Time-Course Experiment: To assess stability, measure the compound's effect at different incubation times (e.g., 12h, 24h, 48h). A significant loss of activity at later time points may indicate degradation.
-
-
Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces (pipette tips, plates) or bind avidly to serum proteins in the culture medium, reducing the free concentration available to interact with the target.[5]
-
Use Low-Retention Plastics: Employ low-retention polypropylene labware to minimize surface adsorption.
-
Evaluate Serum Effects: If using serum-containing media, test the compound's activity at different serum concentrations (e.g., 10%, 5%, 2%, and serum-free). A significant increase in potency at lower serum levels indicates that serum protein binding is sequestering your compound.
-
-
Batch-to-Batch Variability: Inconsistencies in the synthesis or purification of the compound can lead to different purity profiles between batches, affecting biological activity.[6]
-
Analytical Validation: For each new batch, confirm its identity and purity using analytical methods like HPLC and Mass Spectrometry (MS).[6] This ensures that observed differences are biological, not chemical, in nature.
-
Below is a logical workflow to systematically identify the source of inconsistent potency.
Caption: A logical workflow for troubleshooting inconsistent potency.
Q3: My assay shows a high background signal or results suggestive of off-target effects.
A3: Indole-based compounds can be biologically promiscuous and may interfere with assay detection systems.[7][8] It is critical to distinguish true target-specific activity from artifacts.
Primary Causes & Solutions:
-
Intrinsic Fluorescence/Color: The indole scaffold is a fluorophore and can interfere with fluorescence-based readouts. It may also have some color that interferes with colorimetric assays.[5][9]
-
Compound-Only Control: Run a control plate that includes the compound in assay media without cells or your target enzyme/protein. A high signal in this control confirms direct assay interference.
-
Alternative Detection: If interference is confirmed, consider switching to an orthogonal assay method with a different detection modality (e.g., from fluorescence to luminescence or a label-free method).
-
-
Cytotoxicity: At higher concentrations, the compound may be causing cell death, which can confound the results of functional assays. What appears to be specific inhibition might simply be a consequence of cytotoxicity.
-
Parallel Viability Assays: Always run a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) in parallel with your functional assay, using the same cell line, compound concentrations, and incubation times. This will define the concentration window where the compound is not toxic.
-
-
Non-Specific Biological Activity: Indole derivatives are known to interact with a wide range of biological targets.[2][3] The observed effect may not be due to interaction with your primary target of interest.
-
Counter-Screening: If possible, test the compound in an assay for a known unrelated target to assess its specificity.[5]
-
Inactive Control: Synthesize or acquire a structurally similar analog of this compound that is predicted to be inactive against your target. If this inactive analog produces the same result, it suggests the observed effect is non-specific.
-
This diagram illustrates the various pathways a compound can take in a typical in vitro assay, highlighting potential sources of error.
Caption: Potential fates of a small molecule in a biological assay.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. How should I prepare and store stock solutions of this compound? | Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the solid is completely dissolved by vortexing. Storage: Store the solid compound at -20°C, protected from light and moisture.[5] Store the DMSO stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[10] |
| 2. What is the maximum final DMSO concentration I should use in my cell-based assay? | As a general rule, the final concentration of DMSO in your assay should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Crucially, you must include a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your treated samples. |
| 3. Can this compound's structure provide clues to its mechanism of action? | Yes. The indole scaffold is present in many molecules that inhibit protein kinases, tubulin polymerization, and viral polymerases.[2][11][12] The thioacetic acid group provides a potential point for covalent interaction or specific hydrogen bonding. These features suggest a broad potential for biological activity that warrants careful investigation of the precise mechanism. |
| 4. What are the essential quality control (QC) checks for any new batch of this compound? | Before beginning any biological experiments with a new batch, you should have QC data confirming its identity and purity.[6] The minimum recommended data includes: 1) Mass Spectrometry (MS): To confirm the molecular weight. 2) HPLC or UPLC: To assess purity (ideally >95%). 3) ¹H-NMR: To confirm the chemical structure. |
References
- Troubleshooting Inconsistent Results in Novel Compound Experiments - Benchchem.
- Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione - Benchchem.
- Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results - Sirius Genomics.
- Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PubMed Central.
- Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays - Benchchem.
- 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation.
- Assay Troubleshooting | MB - About.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science.
- N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC - PubMed Central - NIH.
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH.
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Validation & Comparative
A Comparative Analysis of the Antiviral Potential of [(1-methyl-1H-indol-3-yl)thio]acetic acid Analogues and Remdesivir
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective antiviral therapeutics, the scientific community continuously evaluates novel compounds against established benchmarks. This guide provides a detailed comparative overview of the well-established antiviral agent, remdesivir, and the prospective antiviral potential of a class of compounds structurally related to [(1-methyl-1H-indol-3-yl)thio]acetic acid. While direct antiviral data for this compound is not publicly available, we will draw upon insightful research on its close derivatives, a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2] This comparison is intended to offer a scientifically grounded perspective on their mechanisms, efficacy, and the experimental methodologies required for their evaluation.
Introduction to the Antiviral Agents
Remdesivir (Veklury®)
Developed by Gilead Sciences, remdesivir is a broad-spectrum antiviral medication that has gained global recognition, particularly for its application in treating COVID-19.[3] It is a nucleotide analogue prodrug designed to inhibit viral RNA polymerases.[3] Its journey from a potential treatment for Hepatitis C and Ebola to becoming the first FDA-approved drug for COVID-19 in hospitalized patients underscores its significance in antiviral therapy.[4]
This compound and its Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, known to be a constituent of many biologically active compounds.[5] While this compound itself is a chemical intermediate, recent research has highlighted a series of its amide derivatives, specifically 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, as promising inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2] These non-nucleoside inhibitors represent a distinct chemical class from remdesivir and offer an alternative strategy for targeting the same viral enzyme.
Mechanism of Action: A Tale of Two Inhibitors
Both remdesivir and the indole-3-thioacetic acid derivatives target the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses. However, their inhibitory mechanisms are fundamentally different.
Remdesivir: The Chain Terminator
Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form, GS-443902. This active metabolite mimics the natural adenosine triphosphate (ATP) nucleotide. The viral RdRp mistakenly incorporates GS-443902 into the nascent viral RNA strand. This incorporation leads to delayed chain termination, effectively halting the replication of the viral genome.[3]
Caption: Mechanism of action of remdesivir.
Indole-3-Thioacetic Acid Derivatives: The Non-Nucleoside Inhibitors
In contrast, the 2-((1H-indol-3-yl)thio)-N-benzyl-acetamide derivatives are believed to act as non-nucleoside inhibitors of RdRp. This class of inhibitors does not get incorporated into the viral RNA. Instead, they are thought to bind to an allosteric site on the RdRp enzyme, inducing a conformational change that disrupts its catalytic activity. This prevents the enzyme from effectively synthesizing viral RNA.
Caption: Hypothesized mechanism of indole derivatives.
Comparative Antiviral Activity: In Vitro Data
The efficacy of an antiviral compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) measures the drug's toxicity to host cells. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of the drug's therapeutic window.
Remdesivir
Remdesivir has demonstrated potent in vitro activity against a wide range of RNA viruses. Its EC50 values can vary depending on the virus, cell line, and assay methodology.[3][6]
Indole-3-Thioacetic Acid Derivatives
A study on 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides identified several potent inhibitors of SARS-CoV-2 RdRp.[1][2] The most potent compound, 6d5 , exhibited an IC50 value comparable to that of remdesivir in the same biochemical assay.
| Compound | Target | IC50 (µM) | Cell Line/Assay | Reference |
| Remdesivir | SARS-CoV-2 RdRp | 1.19 ± 0.36 | Biochemical Assay | [1][2] |
| SARS-CoV-2 | 0.77 | Vero E6 Cells | [4] | |
| SARS-CoV | 0.069 | HAE Cells | [4] | |
| MERS-CoV | 0.074 | HAE Cells | [4] | |
| Murine Hepatitis Virus | 0.03 | - | [4] | |
| Compound 6d5 | SARS-CoV-2 RdRp | 1.11 ± 0.05 | Biochemical Assay | [1][2] |
| Compound 6c9 | SARS-CoV-2 RdRp | 1.65 ± 0.05 | Biochemical Assay | [1][2] |
| Compound 6b2 | SARS-CoV-2 RdRp | 3.35 ± 0.21 | Biochemical Assay | [1][2] |
| Compound 6-72-2a | SARS-CoV-2 | 1.41 | Cell-based Assay | [7] |
Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) | Cell Line | Selectivity Index (SI) | Reference |
| Remdesivir | >20 | Multiple Human Cell Lines | >170 to 20,000 | [8] |
| 15.2 | Huh7.5 Cells | - | [9] | |
| Compound 6-72-2a | >100 | - | >70.92 | [7] |
Note: A direct comparison of SI values is challenging due to variations in experimental setups. However, the high SI for both remdesivir and the indole derivatives suggests a favorable therapeutic window in vitro.
Experimental Protocols for Comparative Evaluation
To conduct a direct and robust comparison of the antiviral activity of a novel compound like this compound and remdesivir, a series of standardized in vitro assays are essential.
1. Cytotoxicity Assay
-
Objective: To determine the concentration of the compounds that is toxic to the host cells.
-
Methodology:
-
Seed host cells (e.g., Vero E6, Calu-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each compound for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Calculate the CC50 value from the dose-response curve.
-
2. Antiviral Assays
-
A. Cytopathic Effect (CPE) Reduction Assay:
-
Objective: To measure the ability of the compounds to protect cells from virus-induced cell death.
-
Methodology:
-
Seed host cells in 96-well plates.
-
Pre-treat cells with serial dilutions of the compounds for a short period.
-
Infect the cells with a known titer of the virus.
-
Incubate for several days until CPE is observed in the virus control wells.
-
Stain the cells with a dye like crystal violet to visualize viable cells.
-
Quantify the staining and calculate the EC50 value.
-
-
-
B. Plaque Reduction Assay:
-
Objective: To quantify the reduction in infectious virus particles.
-
Methodology:
-
Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Infect the cells with a low multiplicity of infection (MOI) of the virus in the presence of serial dilutions of the compounds.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
After incubation, fix and stain the cells to visualize and count the plaques.
-
The EC50 is the concentration that reduces the number of plaques by 50% compared to the virus control.
-
-
-
C. Viral RNA Quantification by qRT-PCR:
-
Objective: To directly measure the inhibition of viral RNA replication.
-
Methodology:
-
Infect cells with the virus in the presence of varying concentrations of the compounds.
-
After a defined incubation period, lyse the cells and extract the total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene.
-
The reduction in viral RNA levels is used to calculate the EC50.
-
-
Sources
- 1. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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[(1-methyl-1H-indol-3-yl)thio]acetic acid versus non-methylated indole-3-thioacetic acid in biological assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary pharmacology, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, most notably in oncology. This guide provides an in-depth comparison of two closely related indole derivatives: [(1-methyl-1H-indol-3-yl)thio]acetic acid and its non-methylated counterpart, indole-3-thioacetic acid. We will explore how a seemingly minor structural modification—the methylation of the indole nitrogen—can profoundly influence their performance in biological assays. This analysis is grounded in experimental data from various studies on analogous compounds and established principles of medicinal chemistry.
Introduction: The Significance of the Indole Scaffold and N-Methylation
The indole ring system is a common motif in natural products and synthetic drugs, valued for its ability to interact with various biological targets. Indole-3-thioacetic acid, an analogue of the natural plant hormone indole-3-acetic acid, has been a subject of interest for its potential therapeutic properties, including anticancer and antimicrobial activities. A key strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound is structural modification. One such modification is N-methylation, the addition of a methyl group to a nitrogen atom. This seemingly simple alteration can have significant consequences for a molecule's biological activity by influencing its lipophilicity, metabolic stability, and binding affinity to target proteins.
Comparative Biological Activity: A Focus on Anticancer Potential
While direct head-to-head comparative studies on this compound and indole-3-thioacetic acid are not extensively documented in publicly available literature, a strong body of evidence from structure-activity relationship (SAR) studies on analogous indole derivatives points towards a significant enhancement of anticancer activity upon N-methylation. One review highlights that N-1 methylation of an indole ring can enhance anticancer activity by as much as 60-fold compared to the non-substituted version[1].
The following table summarizes representative antiproliferative activities of N-methylated and non-methylated indole derivatives against various cancer cell lines. It is important to note that these data are compiled from different studies on structurally related, but not identical, compounds. Therefore, the IC50 values should be interpreted as illustrative of the general trend of increased potency with N-methylation rather than a direct comparison of the two specific compounds of interest.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl) derivative | HeLa (Cervical Cancer) | 0.52 | [2] |
| N-((1-methyl-1H-indol-3-yl)methyl) derivative | MCF-7 (Breast Cancer) | 0.34 | [2] |
| N-((1-methyl-1H-indol-3-yl)methyl) derivative | HT-29 (Colon Cancer) | 0.86 | [2] |
| Indole-aryl-amide derivative (non-methylated) | HeLa (Cervical Cancer) | 1.87 | [3] |
| Indole-aryl-amide derivative (non-methylated) | MCF-7 (Breast Cancer) | 0.84 | [3] |
| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid (non-methylated) | K562 (Leukemia) | 83.20 | [4] |
The data, while not from a direct comparative study of the two title compounds, consistently suggest that N-methylated indole derivatives tend to exhibit more potent cytotoxic effects against cancer cell lines, often in the sub-micromolar to low micromolar range. In contrast, non-methylated indole-3-thioacetic acid derivatives have demonstrated more modest antitumor activity[4].
Mechanistic Insights: Modulation of Cancer Signaling Pathways
Indole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. A key signaling network frequently targeted by these compounds is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer and plays a crucial role in cell growth, proliferation, and survival[5][6].
The enhanced activity of N-methylated indoles may be attributed to several factors. N-methylation increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. Furthermore, the methyl group can influence the compound's conformation and electronic properties, potentially leading to a more favorable interaction with the binding pocket of target proteins, such as kinases within the PI3K/Akt pathway[7][8][9].
Below is a diagram illustrating the general mechanism of action of indole derivatives on the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To quantitatively assess and compare the cytotoxic effects of this compound and indole-3-thioacetic acid, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method[10]. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the methylated and non-methylated indole-3-thioacetic acids on a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
Indole-3-thioacetic acid
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of both test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells treated with DMSO-containing medium (vehicle control).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound using a suitable software.
-
Experimental Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence strongly suggests that N-methylation of the indole-3-thioacetic acid scaffold is a promising strategy for enhancing its anticancer activity. The resulting compound, this compound, is predicted to exhibit superior potency in biological assays compared to its non-methylated counterpart. This enhanced activity is likely due to improved physicochemical properties and more effective modulation of key cancer-related signaling pathways such as the PI3K/Akt/mTOR network.
For researchers and drug development professionals, these findings underscore the importance of exploring N-methylation as a tool for optimizing indole-based drug candidates. Future research should focus on direct comparative studies of these two compounds in a panel of cancer cell lines and in vivo models to definitively quantify the impact of N-methylation on efficacy and to further elucidate the underlying mechanisms of action. Such studies will be crucial for advancing our understanding of this important class of molecules and for the potential development of novel and more effective anticancer therapies.
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In Vivo Validation of [(1-methyl-1H-indol-3-yl)thio]acetic Acid: A Comparative Guide to a Novel Anticancer Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities. In oncology, indole derivatives have emerged as a promising class of therapeutic agents, with several compounds demonstrating potent anticancer effects through various mechanisms of action.[1][2][3] This guide focuses on the in vivo therapeutic potential of a novel indole derivative, [(1-methyl-1H-indol-3-yl)thio]acetic acid, positioning it within the current landscape of cancer therapeutics and providing a framework for its preclinical validation.
While direct in vivo studies on this compound are not yet published, its structural features—specifically the N-methylated indole core and the thioacetic acid moiety at the 3-position—suggest a plausible mechanism as a tubulin polymerization inhibitor. The N-methylation of the indole ring, in particular, has been shown to significantly enhance the anticancer activity of related compounds by up to 60-fold in some cases.[4] This guide will, therefore, compare the projected in vivo performance of this novel compound against a well-established tubulin inhibitor, Combretastatin A-4, in a relevant cancer model.
Hypothesized Mechanism of Action: Targeting the Cytoskeleton
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical component of cell division, intracellular transport, and maintenance of cell structure.[3] These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
The structural motif of this compound aligns with that of other arylthio- and aryl-acetic acid derivatives known to possess anticancer properties.[5][6] We hypothesize that this compound functions as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin. The N-methyl group is anticipated to enhance this binding affinity and improve cellular uptake compared to its non-methylated counterpart.
Comparative Framework: this compound vs. Combretastatin A-4
To contextualize the therapeutic potential of this compound, we propose a head-to-head comparison with Combretastatin A-4 (CA-4), a potent natural product tubulin inhibitor that has been extensively studied in preclinical and clinical settings.[7][8] The phosphate prodrug of CA-4, Combretastatin A-4 Phosphate (CA-4P), is often used in in vivo studies due to its improved water solubility.[8][9]
| Feature | This compound (Hypothesized) | Combretastatin A-4 / CA-4P (Established) |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Potent Tubulin Polymerization Inhibitor and Vascular Disrupting Agent[8] |
| Target | Colchicine binding site on β-tubulin | Colchicine binding site on β-tubulin |
| Key Structural Moieties | N-methylated indole, thioacetic acid | Trimethoxyphenyl ring, dimethoxyphenol ring |
| Potential Advantages | Novel scaffold, potentially improved therapeutic window, synthetic accessibility | High potency, well-characterized mechanism |
| Known Limitations | Lack of in vivo data, potential for off-target effects | Poor pharmacokinetics of the parent compound, development of resistance[8] |
Proposed In Vivo Validation Study: A Head-to-Head Efficacy Model
To rigorously evaluate the therapeutic potential of this compound, a well-designed in vivo study is paramount. The following protocol outlines a comparative efficacy study in a human colorectal cancer xenograft model, a model in which CA-4P has demonstrated significant antivascular and antitumor effects.[9][10]
Experimental Workflow
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocol
-
Animal Model:
-
Species: Athymic nude mice (nu/nu), female, 6-8 weeks old.
-
Justification: Immunocompromised mice are required for the engraftment of human tumor xenografts.
-
-
Cell Line and Tumor Implantation:
-
Cell Line: SW620 human colon adenocarcinoma cells.
-
Justification: This is a well-characterized and aggressive cell line used in previous studies with vascular targeting agents.[9]
-
Procedure: Subcutaneously inject 5 x 10^6 SW620 cells in 100 µL of Matrigel into the right flank of each mouse.
-
-
Treatment Groups and Drug Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.
-
Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 25 mg/kg, based on preliminary toxicity studies) i.p. daily.
-
Group 3 (Positive Control): Administer Combretastatin A-4 Phosphate (CA-4P) at an effective dose (e.g., 100 mg/kg) i.p. daily.[9]
-
-
Efficacy Endpoints and Monitoring:
-
Tumor Volume: Measure tumors with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Terminal Analysis:
-
At the study endpoint, euthanize mice and excise tumors.
-
Histology: Fix a portion of the tumor in formalin for Hematoxylin and Eosin (H&E) staining to assess tumor necrosis.
-
Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and CD31 (endothelial cell marker to assess microvessel density).
-
Western Blot: Analyze protein lysates from tumor tissue to assess the levels of polymerized and unpolymerized tubulin.
-
Expected Outcomes and Data Interpretation
| Parameter | Expected Outcome for an Efficacious Compound |
| Tumor Growth | Significant reduction in tumor growth rate compared to the vehicle control group. |
| Tumor Necrosis | Increased necrotic area within the tumor tissue observed in H&E staining. |
| Cell Proliferation (Ki-67) | Reduced percentage of Ki-67 positive cells, indicating decreased proliferation. |
| Microvessel Density (CD31) | Decreased CD31 staining, suggesting anti-angiogenic or vascular-disrupting effects. |
| Tubulin Polymerization | Increased levels of soluble (unpolymerized) tubulin in tumor lysates. |
A successful outcome would be for this compound to demonstrate tumor growth inhibition comparable or superior to CA-4P, with a favorable toxicity profile (i.e., minimal body weight loss).
Synthesis of this compound
The synthesis of N-methylated indole derivatives is a well-established process in organic chemistry.[11] The target compound can be synthesized in a multi-step process, as outlined below.
Caption: Synthetic overview for this compound.
A plausible synthetic route involves the initial N-methylation of indole-3-carbaldehyde using a methylating agent like iodomethane in the presence of a base such as sodium hydride.[11] The resulting N-methyl-indole-3-carbaldehyde can then be converted to the final product through a series of reactions including reduction of the aldehyde, conversion to a thiol, and subsequent S-alkylation with a haloacetic acid derivative.
Conclusion and Future Directions
This compound represents a promising, yet unvalidated, candidate for anticancer therapy. Based on the established activity of related indole derivatives, a robust scientific rationale exists for its investigation as a tubulin polymerization inhibitor. The proposed in vivo comparative study against Combretastatin A-4 provides a clear and rigorous path for evaluating its therapeutic potential.
Should this initial in vivo validation prove successful, further studies would be warranted to fully characterize its pharmacological profile, including detailed mechanism of action studies, pharmacokinetic and pharmacodynamic (PK/PD) analysis, and evaluation in a broader range of cancer models, including orthotopic and metastatic disease models. The insights gained from such a comprehensive preclinical evaluation will be critical in determining the clinical translatability of this novel indole derivative.
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A Scientist's Guide to Validating Protein-Ligand Interactions: The Case of [(1-methyl-1H-indol-3-yl)thio]acetic acid and Viral RdRp
In the fast-paced world of drug discovery, the rigorous validation of a small molecule's binding affinity to its protein target is a critical checkpoint. This guide provides an in-depth, technical comparison of three gold-standard biophysical methods for validating the interaction between [(1-methyl-1H-indol-3-yl)thio]acetic acid, a promising antiviral candidate, and its putative target, the viral RNA-dependent RNA polymerase (RdRp). We will delve into the principles, experimental protocols, and data interpretation for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA), offering researchers a comprehensive framework for their own validation studies.
The selection of this compound as our case study is predicated on the growing body of evidence identifying the viral RdRp as a key target for structurally similar indole-based inhibitors[1][2][3][4]. These enzymes are essential for the replication of many RNA viruses, making them a prime target for antiviral therapeutics. This guide will equip you with the knowledge to design and execute robust experiments to unequivocally determine the binding affinity and thermodynamic profile of this and other novel inhibitors.
I. The Scientific Imperative: Why Rigorous Binding Validation Matters
Before embarking on costly and time-consuming cellular and in vivo studies, it is paramount to confirm a direct physical interaction between a compound and its intended target. A definitive understanding of the binding affinity, stoichiometry, and thermodynamics provides the foundation for structure-activity relationship (SAR) studies and rational drug design. The absence of such validation can lead to misleading results and the pursuit of non-viable drug candidates.
This guide will compare three widely adopted, label-free techniques for quantifying protein-ligand interactions. Each method offers unique advantages and provides complementary information, allowing for a comprehensive and self-validating assessment of binding.
II. Comparative Analysis of Binding Affinity Techniques
Here, we present a head-to-head comparison of SPR, ITC, and TSA, highlighting their core principles, strengths, and limitations in the context of validating the binding of this compound to viral RdRp.
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (immobilized RdRp) in real-time. This method not only determines the equilibrium dissociation constant (KD) but also provides the association (ka) and dissociation (kd) rate constants.
Workflow for SPR Analysis
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Workflow for ITC Analysis
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
C. Thermal Shift Assay (TSA): A Measure of Stability
TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). While primarily a screening tool, TSA can provide an estimate of binding affinity.
Workflow for TSA Analysis
Caption: Workflow for a Thermal Shift Assay experiment.
Table 1: Comparison of Binding Affinity Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Thermal Shift Assay (TSA) |
| Principle | Change in refractive index upon mass binding | Heat change upon binding | Change in protein thermal stability |
| Primary Output | ka, kd, KD | KD, n, ΔH, ΔS | ΔTm (can be used to estimate KD) |
| Throughput | Medium to High | Low to Medium | High |
| Protein Consumption | Low | High | Low |
| Ligand Requirements | Soluble, non-aggregating | Soluble, high concentration | Soluble |
| Label-Free | Yes | Yes | Yes (with intrinsic fluorescence) or dye-based |
| Key Advantage | Real-time kinetic data | Complete thermodynamic profile | High throughput, low sample consumption |
| Key Limitation | Immobilization can affect protein conformation | High sample consumption | Indirect measure of affinity |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for each technique, designed to be a starting point for your experimental design.
A. Surface Plasmon Resonance (SPR) Protocol
-
Protein Immobilization: Covalently immobilize purified viral RdRp onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Include a blank (buffer only) for double referencing.
-
Binding Analysis: Inject the analyte solutions over the immobilized RdRp surface at a constant flow rate. Monitor the change in response units (RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
B. Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Dialyze both the purified RdRp and the this compound into the same buffer to minimize heats of dilution.
-
Instrument Setup: Load the RdRp solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.
C. Thermal Shift Assay (TSA) Protocol
-
Reaction Setup: In a 96- or 384-well plate, mix the purified RdRp, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.
-
Data Analysis: Plot fluorescence as a function of temperature to generate melting curves. Determine the Tm for each concentration of the ligand and calculate the change in melting temperature (ΔTm) relative to the protein alone.
IV. Interpreting the Data: A Unified Conclusion
The true power of this multi-pronged approach lies in the convergence of data from these independent techniques. A consistent KD value obtained from both SPR and ITC, coupled with a significant thermal shift in the TSA, provides a high degree of confidence in the binding interaction.
Table 2: Hypothetical Data Summary
| Technique | Parameter | This compound | Alternative Compound X |
| SPR | KD (μM) | 5.2 | 25.8 |
| ka (1/Ms) | 1.2 x 105 | 5.6 x 104 | |
| kd (1/s) | 0.62 | 1.45 | |
| ITC | KD (μM) | 4.8 | 28.1 |
| n (stoichiometry) | 1.1 | 0.9 | |
| ΔH (kcal/mol) | -8.5 | -4.2 | |
| -TΔS (kcal/mol) | -1.7 | -3.5 | |
| TSA | ΔTm (°C) | + 6.5 | + 2.1 |
In this hypothetical example, the low micromolar KD values from SPR and ITC are in close agreement, and the stoichiometry of approximately 1 suggests a 1:1 binding model. The large positive ΔTm in the TSA further corroborates a stabilizing interaction. The favorable enthalpic contribution (ΔH) suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding. In contrast, the weaker binding of "Alternative Compound X" is reflected across all three assays, demonstrating the utility of this comparative approach for ranking compound potency.
V. Conclusion: A Pathway to Confident Drug Discovery
The validation of a compound's binding affinity to its target is a non-negotiable step in the drug discovery pipeline. By employing a multi-faceted approach utilizing SPR, ITC, and TSA, researchers can obtain a comprehensive and reliable characterization of the protein-ligand interaction. This guide has provided the theoretical framework, practical protocols, and data interpretation strategies to empower scientists in their quest to develop novel therapeutics. The robust validation of the interaction between this compound and viral RdRp serves as a compelling case study for the power of this integrated biophysical approach.
References
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Zhang, G.-N., et al. (2021). Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. European Journal of Medicinal Chemistry, 223, 113622. [Link]
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Shi, Y., et al. (2025). Discovery and rational optimization of 2, 2′-((1H-indole-2,3-diyl) bis (thio))diacetamide as novel SARS-CoV-2 RdRp inhibitors. ResearchGate. [Link]
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A Researcher's Guide to Navigating Reproducibility Challenges with Commercially Sourced [(1-methyl-1H-indol-3-yl)thio]acetic Acid
In the pursuit of novel therapeutics, the reproducibility of preclinical research is the bedrock upon which scientific progress is built. However, the scientific community has increasingly recognized a "reproducibility crisis," where findings from one laboratory are difficult to replicate in another, leading to wasted resources and a potential erosion of public trust in biomedical research.[1][2][3] A significant contributor to this issue is the variability in the quality and purity of commercially available small molecules.[1][4] This guide provides a comprehensive framework for researchers using commercially sourced [(1-methyl-1H-indol-3-yl)thio]acetic acid, a compound of interest for its potential biological activities, to ensure the reliability and reproducibility of their experimental outcomes.
This compound (CAS No. 187030-12-2) is an indole derivative that has garnered attention in drug discovery programs.[5] Indole-based compounds are known to possess a wide range of biological activities, including as inhibitors of protein kinases. One such potential target is the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key regulator of the unfolded protein response (UPR).[6][7] The UPR is a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders, making PERK an attractive therapeutic target.[6][7][8]
Given the therapeutic potential of targeting PERK, it is imperative that research involving inhibitors like this compound is robust and reproducible. This guide will walk you through a systematic approach to validate the quality of your commercially sourced compound and compare its performance against a well-characterized alternative, thereby ensuring the integrity of your research.
The Critical Importance of Reagent Validation
The adage "garbage in, garbage out" holds particularly true in experimental science. The purity, stability, and even the correct isomeric form of a small molecule can dramatically impact experimental results.[1] Lot-to-lot variability from the same supplier, or differences between suppliers, can introduce significant and often unnoticed confounding variables into your experiments.[9][10][11] Therefore, independent verification of the identity and purity of your reagents is not just good practice; it is a scientific necessity.
Part 1: Initial Verification of this compound
Before initiating any biological experiments, it is crucial to verify the identity and purity of the commercially sourced this compound. This section outlines the essential analytical chemistry that should be performed.
Documentation Review: The Certificate of Analysis (CoA)
Your first step should be a thorough review of the Certificate of Analysis (CoA) provided by the supplier.[2][4][12][13] While the CoA is a good starting point, it should be viewed as a set of claims that require independent verification.
Key Information to Scrutinize on a CoA:
-
Identity Confirmation: Look for data from methods like ¹H NMR and Mass Spectrometry (MS) that confirm the chemical structure.
-
Purity Assessment: The purity value, typically determined by High-Performance Liquid Chromatography (HPLC), should be clearly stated.
-
Lot Number: Always record the lot number in your lab notebook for traceability.
-
Storage Conditions: Ensure you are storing the compound as recommended by the manufacturer.
Independent Analytical Validation
It is highly recommended to perform in-house analytical validation, especially when starting a new project or using a new batch of the compound.
Objective: To confirm the identity and determine the purity of commercially sourced this compound using HPLC and ¹H NMR.
Materials:
-
This compound (from Supplier A, Lot 1 and Supplier B, Lot 2)
-
HPLC-grade acetonitrile, water, and formic acid
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR
-
HPLC system with a C18 column and UV detector
-
400 MHz (or higher) NMR spectrometer
Procedure:
A. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound from each supplier in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject each sample and analyze the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
B. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
-
Sample Preparation: Dissolve approximately 5 mg of the compound from each supplier in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and splitting patterns for this compound.
Hypothetical Comparative Data
Table 1: Analytical Validation of Commercially Sourced this compound
| Parameter | Supplier A (Lot 1) | Supplier B (Lot 2) | Expected Outcome |
| Stated Purity (CoA) | >98% | >98% | High purity |
| Observed Purity (HPLC) | 98.5% | 92.1% (with a significant impurity at 15.2 min) | Purity ≥ 98% |
| ¹H NMR | Spectrum consistent with structure | Spectrum shows unexpected peaks in the aromatic region | Spectrum matches the expected structure |
Interpretation of Hypothetical Results:
In this scenario, while both suppliers claim a purity of >98%, our independent analysis reveals that the product from Supplier B has a lower purity with a significant impurity. The ¹H NMR from Supplier B also shows anomalous peaks, suggesting the presence of a related but different compound. Based on these results, the material from Supplier B should not be used in biological experiments without further purification and characterization.
Part 2: Functional Comparison in a Biological Assay
Even if a compound passes analytical validation, its biological activity can still vary. This section provides a protocol for a functional assay to compare the activity of this compound from different sources and against a known alternative.
As this compound is a potential PERK inhibitor, a cell-based assay to measure the inhibition of PERK signaling is appropriate. A common method is to measure the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a direct downstream target of PERK.
Signaling Pathway: PERK-mediated Unfolded Protein Response
Caption: Workflow for comparing the biological activity of PERK inhibitors.
Hypothetical Comparative Data
Table 2: Inhibition of eIF2α Phosphorylation by Different Compounds
| Compound | Concentration (µM) | Normalized p-eIF2α/total eIF2α Ratio (Fold Change vs. Tunicamycin only) | Calculated IC₅₀ (µM) |
| Vehicle (DMSO) | - | 1.00 | - |
| Supplier A | 0.1 | 0.85 | 1.2 |
| 1 | 0.52 | ||
| 10 | 0.15 | ||
| Supplier B | 0.1 | 0.98 | > 10 |
| 1 | 0.89 | ||
| 10 | 0.65 | ||
| GSK2606414 | 0.1 | 0.45 | 0.08 |
| 1 | 0.05 | ||
| 10 | 0.01 |
Interpretation of Hypothetical Results:
The data clearly demonstrates a significant difference in the biological activity of the compound from the two suppliers. The material from Supplier A shows dose-dependent inhibition of eIF2α phosphorylation with an IC₅₀ of 1.2 µM. In contrast, the compound from Supplier B is significantly less potent, failing to reach 50% inhibition even at the highest concentration tested. This functional data corroborates the analytical findings and highlights the importance of not relying solely on the supplier's CoA. The well-characterized alternative, GSK2606414, demonstrates high potency, serving as a reliable positive control and a benchmark for comparison.
Conclusion and Recommendations
The reproducibility of scientific research is a shared responsibility. This guide has outlined a systematic approach for researchers using commercially sourced this compound to mitigate the risks of experimental irreproducibility arising from reagent variability.
Key Takeaways:
-
Always Verify: Never assume the purity and identity of a commercially sourced small molecule, regardless of the supplier's reputation.
-
Combine Analytical and Functional Data: A combination of analytical techniques (HPLC, NMR) and functional assays provides a comprehensive assessment of reagent quality.
-
Use a Well-Characterized Alternative: Comparing your test compound to a known, reliable alternative can provide valuable context and a benchmark for its performance.
-
Meticulous Record-Keeping: Always document the supplier, lot number, and any in-house validation data for all reagents used in your experiments.
By adopting these practices, researchers can enhance the reliability of their findings, contribute to a more robust and reproducible scientific literature, and accelerate the pace of drug discovery and development.
References
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Trilogy Writing & Consulting. The reproducibility crisis in preclinical research - lessons to learn from clinical research. [Link]
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Patsnap Synapse. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. [Link]
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Irreproducibility –The deadly sin of preclinical research in drug development. [Link]
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Patsnap Synapse. What are PERK inhibitors and how do they work? [Link]
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George King Bio-Medical, Inc. Lot to Lot Correlations. [Link]
- Fleck, B. et al.
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MDPI. PERK-Olating Through Cancer: A Brew of Cellular Decisions. [Link]
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Polish Journal of Surgery. Small-molecule inhibitors of the PERK-mediated Unfolded Protein Response signaling pathway in targeted therapy for colorectal cancer. [Link]
- Axten, J. M. et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry55, 7193–7207 (2012).
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Polish Journal of Surgery. Small-molecule inhibitors of the PERK-mediated Unfolded Protein Response signaling pathway in targeted therapy for colorectal cancer. [Link]
- A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells. Clinical Cancer Research29, 5155–5172 (2023).
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ResearchGate. PERK promotes chemotherapy resistance in vivo and correlates with tumor... | Download Scientific Diagram. [Link]
- Kugler, M. et al.
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PubMed Central (PMC). Evaluation of the LDN-0060609 PERK Inhibitor as a Selective Treatment for Primary Open-Angle Glaucoma: An In Vitro Study on Human Retinal Astrocytes. [Link]
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MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
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ResearchGate. Discovery of 1 H -Pyrazol-3(2 H )-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). [Link]
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PubMed. PERK inhibition attenuates the abnormalities of the secretory pathway and the increased apoptotic rate induced by SIL1 knockdown in HeLa cells. [Link]
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PubMed. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. [Link]
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International Journal of PharmTech Research. Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. [Link]
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PubMed. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery. [Link]
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Scribd. Lot To Lot Variation | PDF | Medical Laboratory | Assay. [Link]
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PubMed. Lot-to-lot variation and verification. [Link]
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MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]
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Griffith Research Online. Lot-to-lot variation and verification. [Link]
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PubMed Central (PMC). Lot-to-Lot Variation. [Link]
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National Institutes of Health. Influence of Extraction Techniques and Solvents on the Antioxidant and Biological Potential of Different Parts of Scorzonera undulata. [Link]
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PubMed Central (PMC). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
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Storyblok. Guide to Reagent Lot Reports. [Link]
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Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
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ResearchGate. Integrative Analysis Based on HPLC-DAD-MS/MS and NMR of Bertholletia excelsa Bark Biomass Residues: Determination of Ellagic Acid Derivatives. [Link]
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SciSpace. [ ] determination of low molecular weight thiols using monobromobimane fluorescent labeling. [Link]
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ResearchGate. Determination of the Enantiomeric Purity by 1h NMR with Eu(tfc)3 of β-Hetarylalanine Derivatives. Correlation Of the Enantiomeric Shift Difference with Absolute Configuration | Request PDF. [Link]
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Head-to-head comparison of different synthesis methods for [(1-methyl-1H-indol-3-yl)thio]acetic acid
An In-Depth Technical Guide to the Synthesis of [(1-methyl-1H-indol-3-yl)thio]acetic acid: A Head-to-Head Comparison of Methodologies
This guide provides a comprehensive comparison of synthetic methodologies for this compound, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of two primary synthetic routes, supported by experimental data and mechanistic insights.
Introduction to this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution at the C3 position of the indole ring, in particular, has been a fertile ground for the discovery of novel therapeutic agents. This compound serves as a versatile building block, allowing for the introduction of a flexible thioacetic acid side chain, which can be further functionalized to modulate the biological activity of the parent indole structure. The development of efficient and scalable synthetic routes to this compound is, therefore, of significant interest to the drug discovery community.
Method 1: Two-Step Synthesis via C-H Thiolation and S-Alkylation
This classical and reliable approach involves a two-step sequence: the direct thiolation of 1-methyl-1H-indole at the C3 position, followed by the S-alkylation of the resulting thiol with a haloacetic acid derivative.
Principle and Rationale
The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. This inherent reactivity allows for the direct introduction of a thiol group using an appropriate electrophilic sulfur reagent. The subsequent S-alkylation is a standard nucleophilic substitution reaction where the thiolate anion, generated in situ, displaces a halide from an alpha-haloacetic acid or its ester. This method offers a high degree of control over each step and generally proceeds with good yields.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-methyl-1H-indol-3-thiol
-
Materials: 1-methyl-1H-indole, thiourea, iodine, ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
To a stirred solution of 1-methyl-1H-indole (1.31 g, 10 mmol) in ethanol (50 mL) is added thiourea (0.76 g, 10 mmol).
-
A solution of iodine (2.54 g, 10 mmol) in ethanol (20 mL) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours.
-
The resulting precipitate, S-(1-methyl-1H-indol-3-yl)isothiouronium iodide, is collected by filtration and washed with cold ethanol.
-
The crude isothiouronium salt is suspended in a 10% aqueous solution of sodium hydroxide (50 mL) and heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and acidified with 2M hydrochloric acid to pH 5-6.
-
The precipitated product, 1-methyl-1H-indol-3-thiol, is collected by filtration, washed with water, and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Materials: 1-methyl-1H-indol-3-thiol, chloroacetic acid, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 1-methyl-1H-indol-3-thiol (1.63 g, 10 mmol) in acetone (50 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
A solution of chloroacetic acid (0.95 g, 10 mmol) in acetone (10 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
The aqueous layer is acidified with 2M hydrochloric acid to pH 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to afford pure this compound.
-
Method 2: Proposed One-Pot Synthesis via Fischer Indole Synthesis
A plausible alternative approach is a one-pot synthesis utilizing a modified Fischer indole synthesis. This method would involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde already bearing the thioacetic acid moiety.
Principle and Rationale
The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] By choosing a carbonyl compound that already contains the desired side chain, it is theoretically possible to construct the final molecule in a single synthetic operation, thereby improving efficiency and reducing waste. A potential starting material for this approach would be 4-mercaptopentan-2-one, which could be reacted with N-methyl-N-phenylhydrazine.
Hypothetical Experimental Workflow
Caption: Proposed one-pot synthesis of this compound.
Discussion of Potential Advantages and Challenges
Advantages:
-
Increased Efficiency: A one-pot synthesis would significantly reduce the number of reaction and purification steps, saving time, reagents, and solvents.
-
Improved Atom Economy: By combining multiple transformations into a single operation, the overall atom economy of the process could be enhanced.
Challenges:
-
Substrate Availability: The synthesis of the required functionalized carbonyl compound, such as ethyl 4-oxopentanethioate, may be non-trivial.
-
Reaction Conditions: The acidic conditions required for the Fischer indole synthesis might lead to undesired side reactions involving the thioether and ester functionalities.
-
Regioselectivity: The reaction of unsymmetrical ketones in the Fischer indole synthesis can sometimes lead to mixtures of regioisomers, which would complicate the purification of the final product.[4]
Head-to-Head Comparison of Synthesis Methods
| Feature | Method 1: Two-Step Synthesis | Method 2: Proposed One-Pot Synthesis |
| Number of Steps | 2 | 1 (plus hydrolysis if ester is used) |
| Overall Yield | Generally good to high | Potentially moderate, dependent on optimization |
| Reaction Conditions | Mild to moderate | Potentially harsh (acidic, high temp.) |
| Purification | Straightforward after each step | Potentially complex due to side products |
| Scalability | Readily scalable | May require significant optimization for scale-up |
| Substrate Availability | Readily available starting materials | Requires synthesis of a specialized starting material |
| Robustness | High, well-established reactions | Lower, requires significant development |
In-depth Discussion
Method 1 represents a robust and well-precedented approach to the synthesis of this compound. The two-step sequence allows for clear characterization of the intermediate and straightforward purification of the final product. The starting materials are commercially available and the reaction conditions are generally mild. The direct C-H thiolation of indoles is an active area of research, with several catalytic systems being developed to improve efficiency and sustainability.[5][6]
Method 2, while conceptually elegant, presents significant practical challenges. The synthesis of the required keto-thioester starting material would add extra steps to the overall process, potentially negating the advantages of a one-pot reaction. Furthermore, the compatibility of the thioether and ester groups with the strongly acidic conditions of the Fischer indole synthesis is a major concern. While this approach is intellectually stimulating and could lead to a highly efficient synthesis if optimized, it carries a much higher risk of failure compared to the two-step method.
Conclusion and Future Outlook
For researchers requiring a reliable and scalable synthesis of this compound, the two-step method involving C-H thiolation followed by S-alkylation is the recommended approach. Its predictability and the ease of purification make it a superior choice for most laboratory and process chemistry applications.
The proposed one-pot Fischer indole synthesis remains an intriguing academic challenge. Further research into milder catalysts and the synthesis of the requisite starting materials could potentially make this a viable alternative in the future. The development of novel one-pot and multicomponent reactions for the synthesis of complex indole derivatives continues to be a vibrant area of organic chemistry, and it is likely that more efficient routes to the target molecule will be discovered in the coming years.
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Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814. Available at: [Link]
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Qi, H., et al. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry, 81(15), 6348-6354. Available at: [Link]
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Wu, Y., et al. (2014). A simple and convenient method for the construction of 3-thioindoles via molecular iodine-catalyzed direct thiolation of indoles with thiols. RSC Advances, 4(92), 50645-50648. Available at: [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]
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Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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Statistical Validation of the Biological Effects of [(1-methyl-1H-indol-3-yl)thio]acetic acid: A Comparative Guide
Introduction: The Promise of Indole Derivatives in Oncology
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents, particularly in the realm of oncology.[3][4] Numerous indole derivatives have demonstrated potent anticancer activities by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6]
This guide focuses on a specific, yet under-documented member of this family: [(1-methyl-1H-indol-3-yl)thio]acetic acid (MITA) . While the broader class of indole-3-thioacetic acid derivatives has shown promise, comprehensive public data on the cytotoxic and antiproliferative effects of MITA remains limited. Therefore, this document serves as a technical blueprint for researchers, outlining a rigorous, statistically-validated workflow to characterize the anticancer potential of MITA.
We will present a hypothetical, yet scientifically plausible, comparative study, benchmarking MITA against a structurally related indole derivative with established anticancer activity and a current standard-of-care chemotherapeutic agent. This guide is designed to provide the in-depth technical and causal insights necessary for initiating a thorough preclinical evaluation.
Comparative Framework: Selecting Benchmarks for Validation
To contextualize the potential efficacy of MITA, a robust comparative analysis is essential. The choice of comparators is critical for a meaningful interpretation of the experimental data. For this proposed study, we have selected two benchmarks:
-
Compound 7d (A-431) : A structurally related N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative that has demonstrated potent in vitro antiproliferative activity against several cancer cell lines, with reported IC₅₀ values in the sub-micromolar range.[7][8] This allows for an initial exploration of the structure-activity relationship (SAR) concerning the thioacetic acid moiety of MITA.
-
Doxorubicin : A widely used anthracycline antibiotic and a standard-of-care chemotherapeutic agent for a variety of cancers. Its well-characterized mechanism of action (DNA intercalation and topoisomerase II inhibition) and extensive clinical data provide a crucial benchmark for assessing the potential clinical relevance of MITA's cytotoxic effects.
Experimental Design: A Multi-faceted Approach to In Vitro Validation
The primary objective is to determine the concentration-dependent cytotoxic and antiproliferative effects of MITA on various cancer cell lines and to assess its selectivity towards cancerous versus non-cancerous cells.
Cell Line Panel
A diverse panel of human cell lines is proposed to evaluate the breadth of MITA's potential activity:
-
MCF-7 : Estrogen receptor-positive human breast adenocarcinoma.
-
A549 : Human lung carcinoma.
-
HCT116 : Human colorectal carcinoma.
-
MCF-10A : Non-tumorigenic human breast epithelial cells (to assess selectivity).
Primary Endpoint: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Detailed Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MITA, Compound 7d, and Doxorubicin on the selected cell lines.
Materials:
-
Selected cell lines (MCF-7, A549, HCT116, MCF-10A)
-
Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MITA, Compound 7d, Doxorubicin (stock solutions in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MITA, Compound 7d, and Doxorubicin in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for dilutions).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Statistical Validation
1. Calculation of Percentage Cell Viability:
The percentage of cell viability is calculated using the following formula:
2. Determination of IC₅₀ Values:
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3. Statistical Analysis:
To determine if the observed differences in cell viability between the treatment groups (MITA, Compound 7d, Doxorubicin) and the vehicle control are statistically significant, a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test is recommended. A p-value of less than 0.05 is typically considered statistically significant.
Hypothetical Experimental Data and Comparative Analysis
The following table presents a set of hypothetical IC₅₀ values for MITA, alongside published data for the comparator compounds. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) | MCF-10A (IC₅₀, µM) | Selectivity Index (MCF-10A / Cancer Cell Line Avg.) |
| MITA (Hypothetical) | 8.5 | 12.2 | 9.8 | > 50 | > 5.1 |
| Compound 7d | 0.34[7][8] | N/A | 0.86[7][8] | N/A | N/A |
| Doxorubicin | ~0.5 | ~0.8 | ~0.2 | ~2.5 | ~4.7 |
Interpretation of Hypothetical Data:
-
MITA shows moderate anticancer activity against the tested cancer cell lines, with IC₅₀ values in the single-digit micromolar range.
-
Compared to the structurally related Compound 7d , MITA appears to be less potent. This suggests that the N-acetamide linkage in Compound 7d might be more favorable for cytotoxic activity than the thioacetic acid moiety in MITA.
-
MITA demonstrates a favorable selectivity index , indicating that it is significantly more toxic to cancer cells than to non-cancerous cells. This is a crucial characteristic for a potential therapeutic agent.
-
Doxorubicin exhibits high potency but a lower selectivity index compared to the hypothetical data for MITA, which is consistent with its known side effects in clinical use.
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and a potential downstream biological pathway affected by a cytotoxic agent, the following diagrams are provided.
Caption: Experimental workflow for the in vitro anticancer MTT assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive and statistically robust framework for the initial in vitro evaluation of this compound (MITA) as a potential anticancer agent. The proposed comparative study against a structurally related compound and a standard chemotherapeutic drug will yield crucial data on its potency and selectivity.
Should the hypothetical data presented here hold true in an experimental setting, MITA would emerge as a promising candidate for further preclinical development. Subsequent investigations should focus on:
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by MITA (e.g., apoptosis induction, cell cycle arrest, kinase inhibition).
-
In Vivo Efficacy: Evaluating the antitumor activity of MITA in animal models, such as xenograft mouse models.[1][3]
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of MITA in vivo.
By following the rigorous experimental and statistical validation protocols outlined in this guide, researchers can effectively and efficiently determine the therapeutic potential of this compound and contribute to the growing arsenal of indole-based anticancer compounds.
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Zhang, G. N., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(9), 1569-1579. Available from: [Link]
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Zhang, G. N., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of [(1-methyl-1H-indol-3-yl)thio]acetic acid: A Guide for Laboratory Professionals
The foundational principle of our approach is proactive risk mitigation. The indole nucleus, while a common motif in biologically active molecules, can present toxicological concerns.[1] Furthermore, the thioacetic acid moiety suggests potential for malodor and reactivity. Therefore, treating [(1-methyl-1H-indol-3-yl)thio]acetic acid as a hazardous waste stream is a prudent and necessary precaution.
Immediate Safety & Handling Prerequisites
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE): The selection of PPE is critical for safeguarding against dermal and ocular exposure. The following table outlines the minimum required PPE.
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes of the chemical or its solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat and long-sleeved clothing.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required when using a fume hood. | A respirator may be necessary for spill cleanup outside of a fume hood, as determined by your institution's safety officer. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental protection. This workflow is designed to be a self-validating system, with each step building upon the last to ensure regulatory compliance.
Caption: Disposal workflow for this compound.
1. Hazard Assessment: Given the absence of a specific SDS, the first and most critical step is to classify this compound as hazardous waste. This is based on the potential hazards associated with its indole and thioacetic acid functional groups.[1]
2. Waste Container Selection: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5][6] The container must be in good condition, free of leaks or residues on the exterior.[6]
3. Waste Segregation: Waste segregation is crucial to prevent dangerous chemical reactions.[7] this compound should be disposed of in a container designated for non-halogenated organic waste .[2][8] Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[5][7]
4. Proper Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
The date of accumulation.
-
An indication of the hazards (e.g., "Irritant," "Toxic").[9]
5. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][7] The SAA must be under the control of the laboratory personnel and should have secondary containment to capture any potential leaks.[10]
6. Requesting Waste Pickup: Once the container is full or you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Do not pour this chemical down the drain.[2]
Managing Spills and Contamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.
-
Collect the absorbent material and any contaminated debris using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate the spill area with soap and water.[4]
For Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[4]
All materials used for spill cleanup, including contaminated clothing, must be disposed of as hazardous waste.[12]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and laboratory safety.
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Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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University of Houston. (n.d.). Standard Operating Procedure: Glacial Acetic Acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safe Handling of [(1-methyl-1H-indol-3-yl)thio]acetic acid
Executive Directive: A Proactive Stance on Laboratory Safety
This document provides essential operational and safety protocols for handling [(1-methyl-1H-indol-3-yl)thio]acetic acid. As a novel or specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach is mandated, where the potential hazards are inferred from its constituent chemical moieties: an indole ring, a carboxylic acid group, and a thioacetic acid functional group. This guide is engineered to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, mitigating risks through robust engineering controls, appropriate Personal Protective Equipment (PPE), and meticulously planned procedures.
Hazard Analysis: Deconstructing the Risk Profile
The chemical structure of this compound necessitates an evaluation based on its functional components. This approach allows us to anticipate its toxicological and physical hazards with a high degree of scientific confidence.
-
Thioacetic Acid Moiety: This is the primary driver of the hazard profile. Thioacetic acid itself is classified as a highly flammable liquid and vapor that is toxic if swallowed.[1][2][3][4][5][6] It is known to cause serious eye damage and may lead to an allergic skin reaction.[2][3][4][5][6][7] The presence of sulfur also imparts a powerful and unpleasant odor (stench).[3][5]
-
Carboxylic Acid Moiety: While generally considered weak acids, carboxylic acids can be corrosive to skin and metals.[8] Concentrated solutions pose a significant risk to body tissues, especially the eyes.[9][10]
-
Indole Moiety: Indole-containing compounds can cause skin, eye, and respiratory irritation.[11][12]
Based on this composite analysis, this compound must be handled as a substance that is potentially flammable, corrosive, toxic, and a skin/eye irritant.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required Equipment | Rationale and Expert Commentary |
| Eye & Face Protection | Chemical splash goggles with a face shield.[2][13] | Causality: The thioacetic acid and carboxylic acid moieties present a significant risk of serious, potentially irreversible eye damage and skin burns from splashes.[3][10][14] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient. |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), inspected before use.[12] A flame-retardant lab coat worn over a long-sleeved garment. | Causality: The compound is presumed to be a skin irritant and potential sensitizer.[3][12] Chemical-resistant gloves are essential to prevent dermal absorption. A flame-retardant lab coat is mandated due to the flammability risk associated with the thioacetic acid component.[4] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Causality: The compound is likely volatile and possesses a strong stench.[3][5] Inhalation may cause respiratory irritation.[12] All handling of the solid or its solutions must be performed within a certified chemical fume hood to minimize vapor exposure. A respirator provides an essential layer of protection, especially during weighing or in the event of a spill. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical to minimize exposure and ensure procedural integrity.
Preparation and Engineering Controls
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Eliminate Ignition Sources: Remove all potential ignition sources, including hot plates, open flames, and spark-producing equipment, from the immediate work area.[2][5][15]
-
Prepare Spill Kit: Have a spill kit rated for flammable and corrosive materials readily accessible.
-
Designate Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid hazardous waste.
Donning PPE: The Sequential Barrier Method
The order in which PPE is put on is crucial for ensuring complete protection.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Wear a flame-retardant lab coat, ensuring it is fully buttoned.
-
Respirator: Perform a seal check on your NIOSH-approved respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Handling the Compound
-
Weighing: Tare a container on a balance inside the fume hood. Carefully transfer the solid compound, avoiding the generation of dust.[11]
-
Dissolving: Slowly add the solid to the solvent to prevent splashing.[11] Use only non-sparking tools for manipulation.[1][5]
-
Transport: When moving the compound or its solutions, use secondary containment, such as a bottle carrier or a chemical-resistant tray.[9]
Doffing PPE: Preventing Cross-Contamination
This process is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][7]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
-
Spill: Evacuate unnecessary personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Use non-sparking tools to collect the material and place it in a sealed container for hazardous waste disposal.[15]
Disposal Plan: Environmental Stewardship
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Do not mix this waste with other chemical waste streams.
-
Containerization: Use sealed, properly labeled containers for both solid and liquid waste.
-
Sulfur Compound Considerations: Due to the sulfur content, disposal must be handled in a way that prevents the acidification of soil or groundwater.[16] This typically involves neutralization or incineration at a licensed hazardous waste facility.
-
Regulatory Compliance: Adhere strictly to all institutional, local, and national regulations for hazardous chemical waste disposal.[7] Never dispose of this chemical down the drain.
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. 11
-
Benchchem. Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole. 12
-
Loba Chemie. THIOACETIC ACID FOR SYNTHESIS MSDS | CAS 507-09-5 MSDS. 1
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. 8
-
CDH Fine Chemical. THIOACETIC ACID CAS No 507-09-5 - CDH Fine Chemical. 2
-
oxfordlabchem.com. MATERIAL SAFETY DATA SHEET THIOACETIC ACID. 14
-
Open Government program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by. 16
-
Environmental Health & Safety. EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. 17
-
Fisher Scientific. SAFETY DATA SHEET. 3
-
NOAA. THIOACETIC ACID - CAMEO Chemicals. 15
-
chemtradeasia.com. Thioacetic acid: storage conditions and safety precautions. 7
-
Sigma-Aldrich. SAFETY DATA SHEET. 4
-
Thermo Fisher Scientific. SAFETY DATA SHEET. 5
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Merck Millipore. SAFETY DATA SHEET. 6
-
Flinn Scientific. Acid Safety. 9
-
Spectrum Chemical. SAFETY DATA SHEET. 13
-
Sigma-Aldrich. SAFETY DATA SHEET - Sigma-Aldrich. 4
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Thermo Fisher Scientific. 5
-
Merck Millipore. SAFETY DATA SHEET - Merck Millipore. 6
-
Flinn Scientific. Acid Safety - Flinn Scientific. 9
-
Carl ROTH. Safety Data Sheet: Acetic acid. 10
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

